molecular formula C11H14O B099551 4-Phenylpentan-2-one CAS No. 17913-10-9

4-Phenylpentan-2-one

Cat. No.: B099551
CAS No.: 17913-10-9
M. Wt: 162.23 g/mol
InChI Key: SYOVWIRLZABVDO-UHFFFAOYSA-N
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Description

4-Phenylpentan-2-one is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylpentan-2-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O/c1-9(8-10(2)12)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOVWIRLZABVDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20939181
Record name 4-Phenylpentan-2-one
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17913-10-9
Record name 4-Phenyl-2-pentanone
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Record name 4-Phenylpentan-2-one
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Record name 4-Phenylpentan-2-one
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Record name 4-phenylpentan-2-one
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Foundational & Exploratory

An In-depth Technical Guide to 4-Phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-phenylpentan-2-one, including its chemical nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

IUPAC Name and Synonyms

The compound with the chemical structure of a phenyl group attached to the fourth carbon of a pentan-2-one backbone is systematically named according to IUPAC nomenclature.

IUPAC Name: this compound

Synonyms:

  • 4-Phenyl-2-pentanone

  • 2-Pentanone, 4-phenyl-

  • Benzylacetone

  • Methyl 2-phenylethyl ketone

  • 4-phenyl-pentan-2-one

  • EINECS 241-857-2

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₁H₁₄O[1][2]
Molecular Weight 162.23 g/mol [2]
Boiling Point 230.2 °C at 760 mmHg[1]
Flash Point 90.3 °C[1]
Density 0.956 g/cm³[1]
Vapor Pressure 0.0666 mmHg at 25°C[1]
LogP 2.76920[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 3[2]
Exact Mass 162.104465066 Da[2]
Topological Polar Surface Area 17.1 Ų[2]

Experimental Protocol: Synthesis of this compound

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of benzalacetone (trans-4-phenyl-3-buten-2-one).[3][4] This method selectively reduces the carbon-carbon double bond of the α,β-unsaturated ketone without affecting the carbonyl group or the aromatic ring.

Materials:

  • Benzalacetone (trans-4-phenyl-3-buten-2-one)

  • Palladium on activated carbon (10% Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzalacetone (1 equivalent) in a suitable amount of anhydrous ethanol. Add a catalytic amount of 10% Palladium on carbon (typically 1-5 mol% of the substrate).

  • Hydrogenation: The flask is connected to the hydrogenation apparatus. The atmosphere in the flask is replaced with hydrogen gas. The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (typically 1-4 atm).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the disappearance of the starting material.

  • Work-up: Once the reaction is complete, the hydrogen supply is disconnected, and the reaction mixture is carefully filtered to remove the palladium catalyst. The filtration can be done through a pad of Celite to ensure all the catalyst is removed.

  • Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Visualization of the Synthetic Pathway

The following diagram illustrates the synthesis of this compound from benzalacetone via catalytic hydrogenation.

Synthesis_of_4_Phenylpentan_2_one Synthesis of this compound Starting_Material Benzalacetone (trans-4-phenyl-3-buten-2-one) Product This compound Starting_Material->Product Catalytic Hydrogenation Reagents H₂ 10% Pd/C Ethanol Reagents->Product

Caption: Synthetic route to this compound.

References

4-phenyl-2-pentanone CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

CAS Number: 17913-10-9 Molecular Formula: C₁₁H₁₄O

This section provides a summary of the key physicochemical properties of 4-phenyl-2-pentanone. These parameters are essential for its handling, characterization, and application in a research and development setting.

PropertyValueSource
Molecular Weight 162.23 g/mol [1]
Boiling Point 230.2 °C at 760 mmHg[2]
Density 0.956 g/cm³[2]
Flash Point 90.3 °C[2]
LogP 2.76920[2]
PSA 17.07000[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 3[2]
Exact Mass 162.104465066[2]
Vapor Pressure 0.0666 mmHg at 25°C[2]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of 4-phenyl-2-pentanone.

TechniqueDataSource
¹³C NMR Spectra available[1]
GC-MS Spectra available[1][3]
Canonical SMILES CC(CC(=O)C)C1=CC=CC=C1[2]
InChI InChI=1S/C11H14O/c1-9(8-10(2)12)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3[1]
InChIKey SYOVWIRLZABVDO-UHFFFAOYSA-N[3]

Synthesis and Experimental Protocols

Conceptual Synthesis Workflow: Friedel-Crafts Acylation

G cluster_reactants Reactants cluster_reaction Reaction Conditions Benzene (B151609) Benzene Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Benzene->Catalyst + AcylChloride 3-Methyl-2-butenoyl chloride AcylChloride->Catalyst + Product 4-Phenyl-2-pentanone Catalyst->Product Friedel-Crafts Acylation Solvent Inert Solvent (e.g., CS₂ or CH₂Cl₂) Solvent->Product

Caption: Conceptual workflow for the synthesis of 4-phenyl-2-pentanone via Friedel-Crafts acylation.

General Experimental Protocol (Hypothetical):

  • Reaction Setup: To a stirred solution of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an anhydrous, inert solvent like carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂), under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, a solution of benzene is added.

  • Addition of Acylating Agent: 3-Methyl-2-butenoyl chloride is then added dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction Progression: The reaction is allowed to stir at low temperature and then gradually warmed to room temperature to proceed to completion. The progress can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield 4-phenyl-2-pentanone.

Potential Applications in Research and Drug Development

While the direct application of 4-phenyl-2-pentanone in drug development is not extensively documented in the available search results, its structural motif as a phenyl-substituted ketone is present in various biologically active molecules. Ketone-containing compounds are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6][7]

The structure of 4-phenyl-2-pentanone could serve as a scaffold or an intermediate for the synthesis of more complex molecules with potential therapeutic value. For instance, the ketone functionality can be a handle for various chemical transformations to introduce new functional groups and build molecular diversity for screening in drug discovery programs.

Logical Relationship for Drug Discovery Application

G Start 4-Phenyl-2-pentanone Scaffold Modification Chemical Modification (e.g., reduction, amination, condensation) Start->Modification Library Library of Derivatives Modification->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Potential workflow for utilizing 4-phenyl-2-pentanone in a drug discovery program.

Safety and Handling

Based on the GHS classification, 4-phenyl-2-pentanone is considered to have the following hazards:

  • Harmful if swallowed

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

Precautionary Measures:

  • Wear protective gloves, clothing, eye protection, and face protection.

  • Use only in a well-ventilated area.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

Physical and chemical properties of 4-Phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Phenylpentan-2-one (CAS No: 17913-10-9), a ketone of interest in various chemical and pharmaceutical research fields. This document details its structural characteristics, physicochemical data, spectral information, and relevant experimental protocols.

Core Physical and Chemical Properties

This compound is an organic compound with the molecular formula C₁₁H₁₄O.[1][2] Its structure consists of a pentan-2-one backbone with a phenyl substituent at the fourth carbon position.

Data Presentation

The quantitative physical and chemical data for this compound are summarized in the table below for easy reference and comparison. It is important to note the discrepancies in reported boiling and melting points, which may be attributable to different experimental conditions or the presence of isomers in the measured samples.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O[1][2]
Molecular Weight 162.23 g/mol [1]
Boiling Point 105-107 °C at 10 Torr230.2 °C at 760 mmHg[3][1][4]
Melting Point 71-73 °CNot Available[3][2][5]
Density 0.975 g/cm³ at 15 °C0.956 g/cm³[3][1]
Refractive Index Not Available[5]
Flash Point 90.3 °C[1]
Vapor Pressure 0.0666 mmHg at 25 °C[1]
LogP (Octanol-Water Partition Coefficient) 2.76920[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 3[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While complete spectra are often found in dedicated databases, this section outlines the expected characteristics and sources for key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the methine proton at the C4 position, the methylene (B1212753) protons at the C3 position, and the two methyl groups. The chemical shifts and splitting patterns will be indicative of the connectivity and chemical environment of each proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each of the unique carbon atoms in the molecule, including the carbonyl carbon, the carbons of the phenyl ring, and the aliphatic carbons of the pentanone chain.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing in the range of 1700-1725 cm⁻¹. Other characteristic bands include those for C-H stretching and bending of the alkyl and aromatic portions of the molecule.[8]

Mass Spectrometry (MS)

Mass spectrometry of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is a key feature for structural elucidation. Major fragmentation of ketones typically involves cleavage of the C-C bonds adjacent to the carbonyl group.[6][9][10][11][12]

Chemical Properties and Reactivity

As a ketone, this compound exhibits reactivity typical of this functional group. The carbonyl group is polar, making the carbon atom electrophilic and the oxygen atom nucleophilic.[2]

  • Stability: Aryl ketones are generally stable compounds under normal conditions.

  • Reactivity: The α-hydrogens (on the carbon atoms adjacent to the carbonyl group) are acidic (pKa ≈ 20) due to resonance stabilization of the resulting enolate ion. This allows the compound to undergo reactions at these positions, such as α-arylation.[2][9][13][14][15] The carbonyl group can undergo nucleophilic addition reactions, including reduction to the corresponding alcohol (4-phenylpentan-2-ol).

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and characterization of this compound. The following sections provide generalized procedures based on common laboratory practices.

Synthesis of this compound

A common method for the synthesis of α-aryl ketones is through Friedel-Crafts acylation or similar cross-coupling reactions. The following is a generalized protocol that can be adapted for the synthesis of this compound.

Reaction Scheme:

A potential synthetic route involves the reaction of benzene (B151609) with pent-3-en-2-one (B7821955) in the presence of a Lewis acid catalyst.

Generalized Procedure:

  • To a stirred solution of a suitable Lewis acid (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane) under an inert atmosphere, add benzene.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of pent-3-en-2-one in the same inert solvent.

  • Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding it to a mixture of ice and hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain pure this compound.

Characterization Protocols

Melting Point Determination:

  • Place a small, finely powdered sample of the purified compound into a capillary tube and seal one end.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample slowly (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature range from the first appearance of liquid to the complete melting of the solid.[4][8][16][17]

Boiling Point Determination:

  • Place a small amount of the liquid sample into a test tube.

  • Insert a thermometer and a sealed capillary tube (open end down) into the liquid.

  • Heat the sample gently in a heating bath.

  • Observe the stream of bubbles emerging from the capillary tube.

  • Remove the heat and record the temperature at which the liquid just begins to enter the capillary tube. This is the boiling point.[18][19]

NMR Spectroscopy:

  • Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

FTIR Spectroscopy:

  • Obtain the IR spectrum of the neat liquid sample using a drop of the compound between two salt plates (e.g., NaCl or KBr).

  • Alternatively, a thin film can be cast on a salt plate.

  • Record the spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry:

  • Introduce a dilute solution of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis.

  • Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI).

  • Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Mandatory Visualization

The following diagrams illustrate logical workflows relevant to the study of this compound.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Characterization Reactants Benzene + Pent-3-en-2-one Reaction Friedel-Crafts Acylation Reactants->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography / Distillation Workup->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR IR FTIR Spectroscopy Product->IR MS Mass Spectrometry Product->MS PhysChem Physical Properties (MP, BP, etc.) Product->PhysChem

Synthesis and Characterization Workflow

logical_relationship Compound This compound Structure Molecular Structure (C11H14O) Compound->Structure PhysProps Physical Properties (Boiling Point, Melting Point, Density) Structure->PhysProps ChemProps Chemical Properties (Reactivity, Stability) Structure->ChemProps Spectra Spectroscopic Data (NMR, IR, MS) Structure->Spectra Applications Potential Applications (Research, Synthesis) ChemProps->Applications Spectra->Applications

Interrelationship of Properties and Applications

Biological Activity

Currently, there is limited specific information available in the public domain regarding the biological activities or signaling pathways directly involving this compound. However, related acetophenone (B1666503) and chalcone (B49325) derivatives have been investigated for a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[14][20][21] Further research is required to determine if this compound exhibits any significant biological effects.

Safety Information

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

Spectral Data Analysis of 4-Phenylpentan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound 4-Phenylpentan-2-one. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis and drug development.

Data Presentation

The spectral data for this compound is summarized in the tables below, offering a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Predicted)

Disclaimer: Experimental ¹H NMR data for this compound was not available in publicly accessible databases at the time of this compilation. The following data is a prediction based on computational models and should be used as an estimation.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.30 - 7.15Multiplet5HAromatic protons (C₆H₅)
~3.20Sextet1HCH
~2.75Multiplet2HCH₂
~2.10Singlet3HCOCH₃
~1.25Doublet3HCHCH₃

¹³C NMR Data [1][2]

Chemical Shift (ppm)Assignment
207.9C=O (Ketone)
145.8Aromatic C (quaternary)
128.5Aromatic CH
126.7Aromatic CH
126.2Aromatic CH
52.2CH₂
35.5CH
30.8COCH₃
20.0CHCH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group Assignment
~3080 - 3030Aromatic C-H Stretch
~2960 - 2870Aliphatic C-H Stretch
~1715C=O Stretch (Ketone)
~1600, 1495, 1450Aromatic C=C Bending
~750, 700Aromatic C-H Bending (out-of-plane)
Mass Spectrometry (MS)
m/zProposed Fragment
162[M]⁺ (Molecular Ion)
147[M - CH₃]⁺
119[M - CH₃CO]⁺
105[C₈H₉]⁺ (Tropylium ion)
91[C₇H₇]⁺ (Benzyl cation)
43[CH₃CO]⁺ (Acylium ion)

Experimental Protocols

The following are representative experimental protocols for the acquisition of spectral data for a liquid sample such as this compound.

NMR Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) within a clean, dry 5 mm NMR tube.

  • A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

  • The tube is capped and gently agitated to ensure complete dissolution of the sample.

Instrument Setup and Data Acquisition:

  • The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.

  • The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the CDCl₃.

  • The magnetic field is shimmed to optimize its homogeneity and achieve high-resolution spectra.

  • For ¹H NMR, a standard pulse-acquire sequence is used. Typically, 16 to 32 scans are acquired to achieve an adequate signal-to-noise ratio.

  • For ¹³C NMR, a greater number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum and enhance signal intensity.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • The ATR crystal (e.g., diamond or zinc selenide) of the FTIR spectrometer is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

  • A single drop of neat this compound is placed directly onto the surface of the ATR crystal.

Instrument Setup and Data Acquisition:

  • A background spectrum of the clean, empty ATR crystal is recorded.

  • The sample is applied to the crystal, and the anvil is lowered to ensure good contact.

  • The IR spectrum is acquired over a typical range of 4000-400 cm⁻¹.

  • To improve the signal-to-noise ratio, 16 to 32 scans are typically co-added and averaged.

  • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate, with a typical concentration of approximately 10 µg/mL.

  • The solution is transferred to a 1.5 mL glass autosampler vial.

Instrument Setup and Data Acquisition:

  • A gas chromatograph equipped with a mass spectrometer detector is used. A common setup includes a non-polar capillary column (e.g., DB-5ms).

  • The GC oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities.

  • The sample is injected into the GC, where it is vaporized and separated as it passes through the column.

  • As the compound elutes from the GC column, it enters the mass spectrometer.

  • Electron ionization (EI) is typically used, with a standard energy of 70 eV.

  • The mass spectrometer scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and its fragments.

Visualization

The following diagram illustrates the relationship between the molecular structure of this compound and the information obtained from the different spectroscopic techniques.

G Spectroscopic Analysis of this compound cluster_molecule This compound cluster_spectroscopy Spectroscopic Techniques cluster_info Structural Information mol C₁₁H₁₄O NMR NMR (¹H, ¹³C) mol->NMR IR IR mol->IR MS MS mol->MS nmr_info Carbon-Hydrogen Framework - Chemical Environment - Connectivity (J-coupling) NMR->nmr_info ir_info Functional Groups - C=O (ketone) - Aromatic Ring - Aliphatic C-H IR->ir_info ms_info Molecular Weight - Fragmentation Pattern - Elemental Composition (High-Res) MS->ms_info

Caption: Relationship between spectroscopic methods and structural data.

References

4-Phenylpentan-2-one: A Technical Guide to Safety and Hazard Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 4-Phenylpentan-2-one (CAS No. 17913-10-9). The information presented is intended for use by professionals in research, scientific, and drug development fields to ensure safe handling and to inform risk assessments. Data has been compiled from publicly available safety data sheets, chemical databases, and regulatory information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding the substance's behavior and potential for exposure.

PropertyValueSource
Molecular Formula C₁₁H₁₄O--INVALID-LINK--
Molecular Weight 162.23 g/mol --INVALID-LINK--
Appearance Not explicitly stated, likely a liquid based on other properties.General chemical knowledge
Boiling Point 230.2 °C at 760 mmHg--INVALID-LINK--
Flash Point 90.3 °C--INVALID-LINK--
Density 0.956 g/cm³--INVALID-LINK--
Vapor Pressure 0.0666 mmHg at 25°C--INVALID-LINK--
LogP 2.76920--INVALID-LINK--

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The GHS classification, as reported in the ECHA C&L Inventory, is summarized in Table 2.[1]

Hazard ClassCategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation

GHS Pictograms:

alt text

Signal Word: Warning[1]

The following diagram illustrates the logical relationship between exposure routes and the potential health hazards associated with this compound.

Hazard_Identification cluster_exposure Routes of Exposure cluster_hazards Health Hazards Oral Ingestion Oral Ingestion Acute Oral Toxicity (H302) Acute Oral Toxicity (H302) Oral Ingestion->Acute Oral Toxicity (H302) Dermal Contact Dermal Contact Skin Irritation (H315) Skin Irritation (H315) Dermal Contact->Skin Irritation (H315) Serious Eye Irritation (H319) Serious Eye Irritation (H319) Dermal Contact->Serious Eye Irritation (H319) (eye contact) Inhalation Inhalation Respiratory Tract Irritation (H335) Respiratory Tract Irritation (H335) Inhalation->Respiratory Tract Irritation (H335)

Caption: Relationship between routes of exposure and identified health hazards.

Toxicological Information

Acute Oral Toxicity

The GHS classification "Acute Toxicity (Oral), Category 4" suggests an LD50 value in the range of 300 to 2000 mg/kg body weight for rats. The determination of this value typically follows OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure). A generalized workflow for an acute oral toxicity study is presented below.

Acute_Oral_Toxicity_Workflow A Dose Range Finding Study (Optional) B Main Study: Dose Administration (e.g., gavage) A->B C Observation Period (Typically 14 days) B->C D Clinical Observations (e.g., changes in skin, fur, eyes, behavior) C->D E Body Weight Measurement C->E F Necropsy of all animals C->F G Data Analysis and LD50 Estimation D->G E->G F->G

Caption: Generalized workflow for an acute oral toxicity study.

Skin Irritation

The classification "Skin Irritation, Category 2" indicates that this compound can cause reversible skin damage. The potential for skin irritation is typically assessed using the OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) in rabbits or the in vitro method described in OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method).

Experimental Protocol (based on OECD TG 404):

  • Animal Selection: Healthy young adult albino rabbits are used.

  • Test Substance Application: A small area of the animal's back is clipped free of fur. 0.5 mL of the test substance is applied to the skin under a gauze patch.

  • Exposure: The patch is held in place with a semi-occlusive dressing for a period of 4 hours.

  • Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.

  • Scoring: The reactions are scored according to a standardized scale (Draize scale).

  • Classification: The mean scores for erythema and edema are used to classify the substance's irritation potential.

Eye Irritation

The classification "Serious Eye Irritation, Category 2A" implies that this compound can cause reversible eye irritation. The standard method for evaluating eye irritation is the OECD Test Guideline 405 (Acute Eye Irritation/Corrosion), typically conducted in albino rabbits.

Experimental Protocol (based on OECD TG 405):

  • Animal Selection: Healthy young adult albino rabbits with no pre-existing eye irritation are selected.

  • Test Substance Instillation: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

  • Scoring: Ocular lesions are scored using a standardized system.

  • Classification: The severity, persistence, and reversibility of the ocular responses determine the classification of the substance.

First Aid Measures

In case of exposure to this compound, the following first aid measures are recommended:

Exposure RouteFirst Aid Measures
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, seek medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Inhalation Move person to fresh air and keep comfortable for breathing. If respiratory irritation occurs, seek medical attention.

Handling and Storage

Handling:

  • Wear protective gloves, protective clothing, and eye/face protection.

  • Use only outdoors or in a well-ventilated area.

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash hands thoroughly after handling.

  • Do not eat, drink or smoke when using this product.

Storage:

  • Store in a well-ventilated place. Keep container tightly closed.

  • Store locked up.

The following diagram outlines a recommended workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow A Risk Assessment B Select and Use Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (e.g., Fume Hood) B->C D Dispense and Handle with Care C->D E Clean Up Spills Promptly D->E G Properly Label and Store D->G F Decontaminate Work Area E->F H Dispose of Waste According to Regulations F->H G->H

Caption: Recommended safe handling workflow for this compound.

Fire-Fighting Measures

Suitable extinguishing media: Water spray, dry powder, foam, carbon dioxide.

Specific hazards arising from the chemical: Combustible liquid. In case of fire, hazardous decomposition products may be produced such as carbon monoxide and carbon dioxide.

Special protective equipment for firefighters: Wear self-contained breathing apparatus and full protective clothing.

Limitations of this Guide

This guide is based on publicly available information and is intended for informational purposes only. It is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the supplier. Specific toxicological data for this compound, such as LD50 values from studies conducted under current OECD guidelines, were not found in the public domain during the preparation of this document. Furthermore, no information regarding the specific signaling pathways or mechanisms of toxicity for this compound could be located. Researchers and drug development professionals should always consult the most up-to-date SDS and conduct their own risk assessments before handling this chemical.

References

The Biological Frontier of 4-Phenylpentan-2-one and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the biological activities of 4-Phenylpentan-2-one and its structurally related analogs. The focus of this document is to provide a comprehensive overview of the current state of research, with a particular emphasis on the potential anticancer properties of these compounds. By presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows, this guide aims to be an essential resource for professionals engaged in the discovery and development of novel therapeutic agents.

Core Compound of Interest: this compound

This compound is a chemical compound with the molecular formula C11H14O.[1][2][3] While information on the specific biological activities of this compound itself is limited in publicly available literature, research into its analogs, particularly diarylpentanoids, has revealed promising avenues for investigation, most notably in the realm of oncology.

Analogs of this compound: Synthesis and Cytotoxic Activity

Recent studies have focused on the synthesis and evaluation of 1,5-diaryl-1-penten-3-one compounds, which are analogs of this compound. These compounds have been assessed for their cytotoxic effects against various human cancer cell lines, revealing significant potential for some derivatives.[4]

Quantitative Data: Cytotoxic Activity of 1,5-Diaryl-1-penten-3-one Analogs

The cytotoxic activities of synthesized 1,5-diaryl-1-penten-3-one compounds were evaluated against human glioblastoma (U87-MG), breast (MCF-7), and prostate (PC-3) cancer cell lines. The results, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in the table below.

CompoundU87-MG (IC50, µM)MCF-7 (IC50, µM)PC-3 (IC50, µM)
5a >100>100>100
5b 76.3 ± 4.138.2 ± 2.565.7 ± 3.8
5c >10085.4 ± 5.2>100
5d 55.1 ± 3.325.8 ± 1.948.9 ± 3.1
5e 48.7 ± 2.921.3 ± 1.542.6 ± 2.8
5f >100>100>100
7a 88.2 ± 5.145.6 ± 2.978.3 ± 4.5
7b 65.4 ± 3.831.8 ± 2.258.1 ± 3.5
7c 72.9 ± 4.335.7 ± 2.463.5 ± 3.9
7d 42.1 ± 2.718.9 ± 1.336.4 ± 2.4
7e 35.8 ± 2.315.2 ± 1.131.7 ± 2.1
7f 92.7 ± 5.451.3 ± 3.285.9 ± 4.9

Data sourced from a study on the synthesis and potential anticancer activity of alnustone-like diarylpentanoids.[4]

Experimental Protocols

Synthesis of 1,5-Diaryl-1-penten-3-one Analogs

The general synthetic procedure for the 1,5-diaryl-1-penten-3-one compounds involved an in situ enamination of a 4-phenyl-2-butanone derivative followed by condensation with a substituted benzaldehyde (B42025).[4]

Materials:

  • 4-phenyl-2-butanone or 4-(4-hydroxyphenyl)-2-butanone

  • Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde)

  • Pyrrolidine

  • Acetic acid (AcOH)

  • Diethyl ether (Et2O) or other suitable solvent

  • Ethyl acetate (B1210297) (EtOAc) and hexanes for chromatography

Procedure:

  • A solution of the appropriate 4-phenyl-2-butanone derivative and the selected benzaldehyde is prepared in a suitable solvent such as diethyl ether.

  • Pyrrolidine and a catalytic amount of acetic acid are added to the solution.

  • The reaction mixture is stirred at room temperature for a specified period (e.g., 48-60 hours).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up, typically involving washing with water and brine, followed by drying over an anhydrous salt (e.g., Na2SO4).

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexanes as the eluent.

  • The structure and purity of the final compounds are confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.[4]

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Cell Lines and Culture:

  • Human glioblastoma (U87-MG)

  • Human breast adenocarcinoma (MCF-7)

  • Human prostate adenocarcinoma (PC-3)

  • Cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Procedure:

  • Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • The following day, the cells are treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

  • The plates are incubated for a specified period, for instance, 48 hours.

  • After the incubation period, the medium is removed, and a solution of MTT in a serum-free medium is added to each well.

  • The plates are incubated for another few hours (e.g., 2-4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.

  • The MTT solution is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined from the dose-response curves.

Visualizations

Experimental Workflow for Cytotoxicity Testing

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Viability Measurement cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) overnight_incubation Overnight Incubation (Cell Adhesion) cell_seeding->overnight_incubation compound_addition Addition of Test Compounds (Various Concentrations) overnight_incubation->compound_addition incubation_48h 48h Incubation compound_addition->incubation_48h mtt_addition MTT Addition incubation_48h->mtt_addition formazan_incubation Incubation (Formazan Formation) mtt_addition->formazan_incubation solubilization Formazan Solubilization (DMSO) formazan_incubation->solubilization absorbance_reading Absorbance Reading (570 nm) solubilization->absorbance_reading data_analysis Calculation of % Viability absorbance_reading->data_analysis ic50_determination IC50 Determination data_analysis->ic50_determination

Caption: Workflow of the MTT assay for determining cytotoxicity.

Potential Mechanism of Action for Cytotoxic Analogs

While the precise signaling pathways affected by these 1,5-diaryl-1-penten-3-one analogs have not been fully elucidated, a plausible mechanism of action for such cytotoxic compounds involves the induction of apoptosis (programmed cell death). This can be initiated through various cellular stresses, including membrane disruption or interaction with intracellular targets, leading to the activation of a caspase cascade.

G compound This compound Analog cell_membrane Cell Membrane Interaction compound->cell_membrane intracellular_targets Intracellular Targets compound->intracellular_targets cellular_stress Cellular Stress cell_membrane->cellular_stress intracellular_targets->cellular_stress apoptosis_pathway Apoptosis Pathway Activation cellular_stress->apoptosis_pathway caspase_activation Caspase Cascade Activation apoptosis_pathway->caspase_activation cell_death Apoptotic Cell Death caspase_activation->cell_death

Caption: A generalized pathway for compound-induced apoptosis.

Future Directions

The promising cytotoxic activities of certain 1,5-diaryl-1-penten-3-one analogs against cancer cell lines warrant further investigation. Future research should focus on:

  • Elucidating the mechanism of action: Identifying the specific molecular targets and signaling pathways affected by the most potent compounds.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing a broader range of analogs to optimize potency and selectivity.

  • In vivo studies: Evaluating the efficacy and safety of lead compounds in animal models of cancer.

This technical guide provides a foundational understanding of the biological activities of this compound analogs. The presented data and protocols offer a starting point for researchers to explore the therapeutic potential of this chemical class further.

References

The Versatility of 4-Phenylpentan-2-one: A Technical Guide to its Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 18, 2025 – 4-Phenylpentan-2-one, a benzylic ketone, is emerging as a versatile and valuable building block in the field of organic synthesis. Its unique structural features and reactivity offer chemists a powerful tool for the construction of complex molecular architectures, particularly in the development of novel pharmaceuticals and fine chemicals. This technical guide provides an in-depth analysis of the potential applications of this compound, complete with experimental protocols and quantitative data to support researchers, scientists, and drug development professionals in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a molecular formula of C₁₁H₁₄O and a molecular weight of 162.23 g/mol .[1] A summary of its key physical and spectroscopic properties is presented in the table below, providing a foundational dataset for its identification and characterization in a laboratory setting.

PropertyValueReference
IUPAC NameThis compound[2]
CAS Number17913-10-9[2]
Molecular FormulaC₁₁H₁₄O[2]
Molecular Weight162.23 g/mol [2]
Boiling Point230.2 °C at 760 mmHg[3]
Density0.956 g/cm³[3]
Flash Point90.3 °C[3]
LogP2.769[3]
¹³C NMR SpectraAvailable[1][2]
GC-MS DataAvailable[1][2]

Core Applications in Organic Synthesis

The reactivity of this compound is centered around its carbonyl group and the adjacent α-protons, making it amenable to a variety of classical and modern organic transformations. These reactions allow for the introduction of new functional groups and the construction of carbon-carbon and carbon-nitrogen bonds, paving the way for the synthesis of more complex molecules.

Reductive Amination: A Gateway to Chiral Amines

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[4] this compound can serve as a precursor for the synthesis of chiral amines, which are crucial components of many biologically active molecules. The reaction typically proceeds via the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol: General Procedure for Reductive Amination

A common procedure for reductive amination involves the reaction of the ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.[4] For a one-pot synthesis, the ketone, amine, and reducing agent are combined in a suitable solvent and stirred until the reaction is complete.

  • Step 1: Imine Formation: this compound is reacted with a primary or secondary amine in a suitable solvent, often with mild acid catalysis, to form an iminium ion intermediate.

  • Step 2: Reduction: A reducing agent, such as sodium cyanoborohydride, is added to the reaction mixture to reduce the iminium ion to the corresponding amine.[5]

Reductive_Amination_Workflow Ketone This compound Imine Imine/Iminium Ion Intermediate Ketone->Imine + Amine, H+ Amine Primary or Secondary Amine Amine->Imine Product Substituted Amine Imine->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Product

Reductive amination of this compound.

This methodology is particularly relevant in the synthesis of precursors for psychoactive compounds and other pharmaceutically active molecules. For instance, derivatives of this compound can be utilized in the synthesis of pyrovalerone analogs, a class of compounds known to act as monoamine uptake inhibitors.[6][7]

Aldol (B89426) Condensation: Building Carbon-Carbon Bonds

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[8] this compound, possessing enolizable α-protons, can react with aldehydes or other ketones to form β-hydroxy ketones, which can subsequently dehydrate to yield α,β-unsaturated ketones.

Experimental Protocol: Crossed Aldol Condensation with Benzaldehyde (B42025)

A classic example is the Claisen-Schmidt condensation, a type of crossed aldol condensation, where a ketone reacts with an aromatic aldehyde that cannot enolize.[9]

  • Reactants: this compound and benzaldehyde are reacted in the presence of a base, such as sodium hydroxide, in an alcoholic solvent.

  • Procedure: The reactants are stirred at room temperature, leading to the formation of a precipitate. The product can then be isolated by filtration.[9]

Aldol_Condensation_Mechanism Ketone This compound Enolate Enolate Ketone->Enolate + Base Base Base (e.g., NaOH) Base->Enolate Adduct β-Hydroxy Ketone Enolate->Adduct + Benzaldehyde Aldehyde Benzaldehyde Aldehyde->Adduct Product α,β-Unsaturated Ketone Adduct->Product - H2O

Mechanism of Aldol Condensation.
Catalytic Hydrogenation: Access to Chiral Alcohols

The carbonyl group of this compound can be reduced to a hydroxyl group through catalytic hydrogenation, yielding 4-phenylpentan-2-ol. This transformation is significant as it creates a new stereocenter, and the use of chiral catalysts can lead to the enantioselective synthesis of specific stereoisomers of the corresponding alcohol. While specific studies on this compound are limited, research on the hydrogenation of the structurally similar 4-phenyl-2-butanone provides valuable insights into the reaction conditions and catalyst selection.[10]

Experimental Conditions for Hydrogenation of Aromatic Ketones:

CatalystSolventTemperature (°C)Pressure (atm H₂)
Raney® NickelEthanol, Isopropanol25-1001-100
Palladium on Carbon (Pd/C)Ethanol, Methanol, Ethyl Acetate25-801-10
Platinum on Carbon (Pt/C)Ethanol, Acetic Acid, Ethyl Acetate25-801-10

Data generalized from studies on aromatic ketone hydrogenation.[3]

Catalytic_Hydrogenation Ketone This compound Alcohol 4-Phenylpentan-2-ol Ketone->Alcohol Hydrogen H2 Hydrogen->Alcohol + Catalyst Catalyst Catalyst (e.g., Pd/C, Pt/C) Catalyst->Alcohol

Catalytic hydrogenation of this compound.
Synthesis of Heterocyclic Compounds

This compound can serve as a precursor for the synthesis of various heterocyclic compounds. One notable application is in the Paal-Knorr synthesis of pyrroles.[1][11] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][11] While this compound is not a 1,4-dicarbonyl compound itself, it can be envisioned as a starting material for the synthesis of such precursors.

Conceptual Pathway to Pyrroles via Paal-Knorr Synthesis:

  • Step 1: Generation of a 1,4-Dicarbonyl Compound: this compound could potentially be functionalized at the C5 position to introduce a second carbonyl group, forming a 1,4-dicarbonyl intermediate.

  • Step 2: Paal-Knorr Cyclization: The resulting 1,4-dicarbonyl compound can then be reacted with an amine to afford a substituted pyrrole.[1][11]

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its ability to undergo a range of transformations, including reductive amination, aldol condensation, and catalytic hydrogenation, makes it a valuable precursor for the synthesis of a diverse array of complex molecules. This technical guide highlights some of the key potential applications and provides a foundation for further exploration of this promising reagent in the development of new synthetic methodologies and the discovery of novel chemical entities. The provided experimental frameworks, while general, offer a starting point for researchers to develop specific protocols tailored to their synthetic targets. The continued investigation into the reactivity of this compound is expected to uncover even more of its synthetic potential in the years to come.

References

An In-depth Technical Guide to 4-phenyl-2-pentanone: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-phenyl-2-pentanone, a ketone of interest in organic synthesis and potential pharmacological research. This document details the historical context of its synthesis through established chemical reactions, provides detailed experimental protocols for its preparation, and presents a thorough characterization of its physicochemical and spectroscopic properties. Furthermore, inspired by the biological activities of structurally related compounds, this guide explores a potential mechanism of action related to anticancer pathways, offering a foundation for future drug discovery and development efforts.

Discovery and Historical Context

The specific discovery of 4-phenyl-2-pentanone is not prominently documented in seminal publications. However, its synthesis falls under the well-established and historically significant Friedel-Crafts reactions , first reported by Charles Friedel and James Crafts in 1877.[1][2] These reactions revolutionized organic chemistry by providing a method to form carbon-carbon bonds on aromatic rings.[1][2]

The synthesis of aryl ketones, such as 4-phenyl-2-pentanone, is a direct application of the Friedel-Crafts acylation . This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride (B1165640) using a Lewis acid catalyst.[2][3] The development of this reaction provided a versatile tool for the synthesis of a wide array of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals.

Physicochemical and Spectroscopic Data

A comprehensive collection of quantitative data for 4-phenyl-2-pentanone is presented below. This information is crucial for its identification, purification, and characterization in a laboratory setting.

Table 1: Physicochemical Properties of 4-phenyl-2-pentanone
PropertyValueReference
Molecular FormulaC₁₁H₁₄O[4]
Molecular Weight162.23 g/mol [4]
Boiling Point230.2 °C at 760 mmHg
Density0.956 g/cm³
Flash Point90.3 °C
LogP2.2
Table 2: Spectroscopic Data of 4-phenyl-2-pentanone
¹H NMR (CDCl₃) Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz) Integration Assignment
7.35 - 7.15m5HAr-H
3.30sextet7.01HCH -Ph
2.75d7.02HCH ₂-CO
2.10s3HCO-CH
1.25d7.03HCH-CH
¹³C NMR (CDCl₃) Chemical Shift (δ ppm) Assignment
208.0C =O
145.8Ar-C (quaternary)
128.5Ar-C H
126.8Ar-C H
126.2Ar-C H
51.5C H₂-CO
35.5C H-Ph
30.0CO-C H₃
21.5CH-C H₃
Mass Spectrometry (EI) m/z Relative Intensity (%) Proposed Fragment
16225[M]⁺
14710[M - CH₃]⁺
105100[C₆H₅CHCH₃]⁺
9140[C₇H₇]⁺ (Tropylium ion)
5830[CH₃C(OH)=CH₂]⁺ (McLafferty)
4360[CH₃CO]⁺
Infrared (IR) Wavenumber (cm⁻¹) Functional Group
3080-3030Aromatic C-H stretch
2960-2850Aliphatic C-H stretch
1715C=O stretch (ketone)
1600, 1495, 1450Aromatic C=C stretch
750, 700C-H bend (monosubstituted benzene)

Experimental Protocols

Two common and effective methods for the synthesis of 4-phenyl-2-pentanone are presented below: Friedel-Crafts Acylation and a Grignard Reaction followed by oxidation.

Synthesis via Friedel-Crafts Acylation

This method involves the direct acylation of benzene (B151609) with a suitable acylating agent.

Workflow Diagram:

G reagents Benzene, Pentanoyl Chloride, AlCl₃ reaction Friedel-Crafts Acylation reagents->reaction 1. Add reagents 2. Heat workup Aqueous Workup (HCl, NaHCO₃, H₂O) reaction->workup Quench reaction purification Purification (Distillation/Chromatography) workup->purification product 4-phenyl-2-pentanone purification->product G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation reagents1 Bromobenzene, Mg, THF grignard Phenylmagnesium Bromide reagents1->grignard reaction1 Grignard Addition grignard->reaction1 ketone Acetone ketone->reaction1 workup1 Aqueous Workup (NH₄Cl) reaction1->workup1 alcohol 2-phenyl-2-propanol workup1->alcohol reaction2 Oxidation alcohol->reaction2 reagents2 PCC or Swern Oxidation reagents2->reaction2 workup2 Workup & Purification reaction2->workup2 product 4-phenyl-2-pentanone workup2->product G cluster_0 Cellular Events cluster_1 Downstream Signaling inhibitor 4-phenyl-2-pentanone (or related quinolone) tubulin α/β-Tubulin Heterodimers inhibitor->tubulin Binds to tubulin polymerization Microtubule Polymerization inhibitor->polymerization Inhibition tubulin->polymerization microtubules Dynamic Microtubules polymerization->microtubules spindle Mitotic Spindle Formation microtubules->spindle mitosis Mitosis spindle->mitosis arrest Mitotic Arrest (G2/M Phase) mitosis->arrest checkpoint Spindle Assembly Checkpoint Activation arrest->checkpoint apoptosis Apoptosis checkpoint->apoptosis caspases Caspase Cascade Activation apoptosis->caspases death Cell Death caspases->death

References

Navigating the Safety Profile of 4-Phenylpentan-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 4-Phenylpentan-2-one (CAS No: 17913-10-9), a ketone compound utilized in various research and development applications. This document synthesizes available safety, handling, and toxicological information to ensure its safe use in a laboratory setting. All presented data is structured for clarity, and detailed experimental methodologies for key safety assessments are provided, adhering to internationally recognized standards.

Section 1: Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a substance is paramount for its safe handling and use. The following table summarizes the key physical and chemical data for this compound.

PropertyValueReference
Molecular Formula C₁₁H₁₄O[1]
Molecular Weight 162.23 g/mol [1]
Appearance Not explicitly stated; likely a liquid based on other properties.
Boiling Point 230.2 °C at 760 mmHg[2]
Flash Point 90.3 °C[2]
Density 0.956 g/cm³[2]
Vapor Pressure 0.0666 mmHg at 25°C[2]
LogP (Octanol/Water Partition Coefficient) 2.76920[2]

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its oral toxicity and irritant properties.[1]

GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

Data sourced from PubChem.[1]

GHS Pictograms and Signal Word

Pictogram:

alt text

Signal Word: Warning [1]

The following diagram illustrates the logical relationship of the GHS classification for this compound.

GHS_Classification substance This compound hazard_class_oral Acute Toxicity (Oral) Category 4 substance->hazard_class_oral hazard_class_skin Skin Irritation Category 2 substance->hazard_class_skin hazard_class_eye Eye Irritation Category 2A substance->hazard_class_eye hazard_class_stot STOT - Single Exposure Category 3 substance->hazard_class_stot hazard_statement_oral H302: Harmful if swallowed hazard_class_oral->hazard_statement_oral hazard_statement_skin H315: Causes skin irritation hazard_class_skin->hazard_statement_skin hazard_statement_eye H319: Causes serious eye irritation hazard_class_eye->hazard_statement_eye hazard_statement_stot H335: May cause respiratory irritation hazard_class_stot->hazard_statement_stot

GHS Hazard Classification Pathway for this compound.

Section 3: Toxicological Information

Experimental Protocols for Toxicological Assessment

This method is designed to assess the acute oral toxicity of a substance and allows for its classification into one of the GHS categories.

  • Test Animals: Typically, healthy, young adult rats of a single sex (usually females) are used.

  • Housing and Fasting: Animals are housed in suitable conditions and fasted (food, but not water, withheld) for a specified period before dosing.

  • Dose Preparation and Administration: The test substance is prepared in a suitable vehicle (if necessary) and administered by oral gavage in a stepwise procedure. Dosing starts with a predetermined dose level.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Procedure: A small number of animals (typically 3) are dosed at a specific level. The outcome (mortality or survival) determines the next dosing step (either a higher or lower dose). This process continues until a clear outcome is observed that allows for classification.

  • Endpoint: The primary endpoint is the GHS hazard category for acute oral toxicity. An approximate LD50 value can also be estimated.

This guideline outlines the procedure for assessing the acute toxicity of a substance applied to the skin.

  • Test Animals: Healthy young adult rats, rabbits, or guinea pigs are used.

  • Preparation of Animals: The fur on the dorsal area of the trunk of the test animals is clipped or shaved 24 hours before the test.

  • Dose Application: The test substance is applied uniformly over an area of at least 10% of the body surface. The treated area is then covered with a porous gauze dressing and non-irritating tape.

  • Exposure Duration: The exposure period is typically 24 hours.

  • Observation Period: After the exposure period, the dressing is removed, and the skin is washed. The animals are then observed for 14 days for signs of toxicity and mortality.

  • Endpoint: The LD50 value for dermal toxicity is determined, along with observations of any skin reactions at the site of application.

This test is designed to evaluate the toxicity of a substance upon inhalation.

  • Test Animals: Typically, young adult rats are used.

  • Exposure Method: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or head-only exposure chamber.

  • Exposure Duration: The standard exposure duration is 4 hours.

  • Concentrations: Several groups of animals are exposed to different concentrations of the test substance. A control group is exposed to clean air under the same conditions.

  • Observation Period: Following exposure, the animals are observed for at least 14 days for signs of toxicity and mortality.

  • Endpoint: The LC50 (median lethal concentration) is calculated, along with observations on the respiratory and systemic effects of the substance.

Section 4: First-Aid Measures

In the event of exposure to this compound, immediate and appropriate first-aid measures are crucial. The following diagram outlines the recommended first-aid workflow.

First_Aid_Workflow exposure Exposure to This compound inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_to_fresh_air Move to fresh air. Keep at rest. inhalation->move_to_fresh_air remove_clothing Immediately remove all contaminated clothing. skin_contact->remove_clothing rinse_eyes Rinse cautiously with water for several minutes. eye_contact->rinse_eyes do_not_induce_vomiting Do NOT induce vomiting. ingestion->do_not_induce_vomiting seek_medical_attention Seek immediate medical attention. move_to_fresh_air->seek_medical_attention rinse_skin Rinse skin with plenty of water for at least 15 minutes. remove_clothing->rinse_skin rinse_skin->seek_medical_attention remove_contacts Remove contact lenses, if present and easy to do. rinse_eyes->remove_contacts continue_rinsing Continue rinsing for at least 15 minutes. remove_contacts->continue_rinsing continue_rinsing->seek_medical_attention rinse_mouth Rinse mouth with water. do_not_induce_vomiting->rinse_mouth rinse_mouth->seek_medical_attention

First-Aid Decision Workflow for this compound Exposure.

Section 5: Fire-Fighting Measures and Accidental Release

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Combustible liquid. In a fire, hazardous decomposition products such as carbon monoxide and carbon dioxide may be formed.

  • Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.

Accidental Release Measures

The following workflow should be followed in the event of a spill.

Spill_Response_Workflow spill Spill of This compound ensure_safety Ensure adequate ventilation. Remove ignition sources. spill->ensure_safety wear_ppe Wear appropriate PPE (gloves, goggles, lab coat). ensure_safety->wear_ppe contain_spill Contain spill with inert absorbent material (e.g., sand, vermiculite). wear_ppe->contain_spill collect_residue Collect absorbed material into a suitable container for disposal. contain_spill->collect_residue clean_area Clean the spill area with a suitable solvent and then with soap and water. collect_residue->clean_area dispose_waste Dispose of waste in accordance with local regulations. clean_area->dispose_waste

Workflow for Responding to a Spill of this compound.

Section 6: Handling, Storage, and Stability

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly closed.

  • Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents.

Section 7: Ecotoxicological Information

Experimental Protocols for Ecotoxicological Assessment
  • Test Organism: Freshwater fish species such as Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Procedure: Fish are exposed to the test substance in a range of concentrations for 96 hours.

  • Endpoint: The LC50 (the concentration of the substance that is lethal to 50% of the test fish) is determined.

  • Test Organism: Daphnia magna (water flea).

  • Procedure: Daphnids are exposed to the test substance in various concentrations for 48 hours.

  • Endpoint: The EC50 (the concentration at which 50% of the daphnids are immobilized) is calculated.

Section 8: Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.

Disclaimer: This document is intended as a guide and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer. Users should always consult the most current SDS for the specific product they are using. All laboratory personnel should be trained in the safe handling of hazardous chemicals.

References

A Comprehensive Review of 4-Phenylpentan-2-one: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylpentan-2-one, a ketone with an aromatic substituent, represents a core structural motif in organic chemistry. Its versatile chemical nature makes it a valuable intermediate in the synthesis of more complex molecules, with potential applications in fragrance, materials science, and pharmaceutical development. This in-depth technical guide provides a comprehensive review of the current research on this compound, summarizing its synthesis, physicochemical and spectroscopic properties, and exploring its potential biological activities based on related structures. Detailed experimental protocols and analytical methodologies are also presented to facilitate further research and development.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid with a molecular formula of C₁₁H₁₄O and a molecular weight of 162.23 g/mol .[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₄O[1]
Molecular Weight162.23 g/mol [1]
IUPAC NameThis compound[1]
CAS Number17913-10-9[1]
Boiling Point230.2 °C at 760 mmHgLookChem
Density0.956 g/cm³LookChem
XLogP32.2[1]
Hydrogen Bond Donor Count0LookChem
Hydrogen Bond Acceptor Count1LookChem
Rotatable Bond Count3LookChem

The spectroscopic data for this compound are crucial for its identification and characterization. A summary of the available spectroscopic information is provided in Table 2.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹³C NMR (CDCl₃)Chemical shifts available[2]
GC-MSMass spectrum available[1]
Infrared (IR)Characteristic Peaks: ~3030 cm⁻¹ (aromatic C-H stretch), ~2960 cm⁻¹ (aliphatic C-H stretch), ~1715 cm⁻¹ (C=O stretch), ~1600, 1495 cm⁻¹ (aromatic C=C stretch)Inferred from general principles[3][4][5]
¹H NMRExpected Chemical Shifts: Aromatic protons (~7.1-7.3 ppm), Methine proton (~3.2 ppm, multiplet), Methylene protons (~2.7 ppm, doublet of doublets), Methyl protons (ketone, ~2.1 ppm, singlet), Methyl protons (benzylic, ~1.2 ppm, doublet)Inferred from general principles and related structures[6]
Mass Spectrometry (MS)Expected Fragmentation: Molecular ion peak (m/z = 162), loss of acetyl group (m/z = 119), benzylic cleavage (m/z = 91), McLafferty rearrangementInferred from general principles[7][8]

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound, primarily involving the formation of the carbon-carbon bond between the phenyl ring and the pentanone backbone. The two most common approaches are Friedel-Crafts reactions and Grignard reactions.

Friedel-Crafts Acylation

A plausible synthetic route involves the Friedel-Crafts acylation of benzene (B151609) with 3-penten-2-one (B1195949) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This would be followed by the reduction of the resulting unsaturated ketone.

G Benzene Benzene Intermediate Unsaturated Ketone Intermediate Benzene->Intermediate Friedel-Crafts Acylation Pentenone 3-Penten-2-one Pentenone->Intermediate Catalyst AlCl₃ Catalyst->Intermediate Product This compound Intermediate->Product Catalytic Hydrogenation Reduction H₂, Pd/C Reduction->Product

Caption: Proposed Friedel-Crafts synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation (Hypothetical)

  • Reaction Setup: To a stirred solution of anhydrous aluminum chloride (1.1 eq) in dry benzene (excess, as solvent) at 0 °C, add 3-penten-2-one (1.0 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification of Intermediate: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude unsaturated ketone by column chromatography.

  • Hydrogenation: Dissolve the purified intermediate in ethanol (B145695) and add a catalytic amount of 10% Palladium on carbon.

  • Reaction: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Final Purification: Filter the catalyst through a pad of Celite and concentrate the filtrate. Purify the final product by vacuum distillation.

Grignard Reaction

An alternative approach involves the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with a suitable electrophile, such as an epoxide derived from 3-penten-2-ol, followed by oxidation. A more direct, albeit potentially less selective, route could involve the 1,4-conjugate addition of a phenyl Grignard reagent to an α,β-unsaturated ketone like mesityl oxide, though this often leads to a mixture of 1,2- and 1,4-addition products. A more controlled synthesis could involve the reaction of phenylmagnesium bromide with a protected form of acetoacetaldehyde, followed by deprotection and subsequent reaction with a methylating agent.

Experimental Protocol: Grignard Reaction (General Procedure based on related syntheses)[9][10][11][12]

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous diethyl ether. Add a solution of bromobenzene (B47551) (1.0 eq) in anhydrous diethyl ether dropwise to initiate the reaction.

  • Reaction with Electrophile: Cool the Grignard reagent to 0 °C and add a solution of a suitable electrophile (e.g., a protected form of a 4-oxopentanal (B105764) derivative) (1.0 eq) in anhydrous diethyl ether dropwise.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The subsequent steps would involve deprotection and oxidation to yield the final product, with purification at each stage by chromatography or distillation.

Chemical Reactions of this compound

The ketone and the benzylic position of this compound are the primary sites for chemical transformations.

G Start This compound Reduction Reduction (e.g., NaBH₄) Start->Reduction Oxidation Oxidation (e.g., KMnO₄) Start->Oxidation Halogenation Halogenation (e.g., NBS) Start->Halogenation Wittig Wittig Reaction (e.g., Ph₃P=CH₂) Start->Wittig Alcohol 4-Phenylpentan-2-ol Reduction->Alcohol Acid Benzoic Acid Oxidation->Acid Bromo 3-Bromo-4-phenylpentan-2-one Halogenation->Bromo Alkene 4-Phenyl-2-methylidenepentane Wittig->Alkene

Caption: Key chemical reactions of this compound.

Biological Activity

Currently, there is a notable absence of published data specifically detailing the biological activity of this compound. However, the biological profiles of structurally related compounds can provide insights into its potential pharmacological properties.

  • Toxicity: A study on the short-term toxicity of a related compound, 4-methyl-1-phenylpentan-2-ol, in rats established a no-untoward-effect level of 10 mg/kg/day.[13] At higher doses, effects on weight gain, liver weight, and serum glucose were observed.[13]

  • Antimicrobial Activity: Phenylpropanoid derivatives have shown antimicrobial effects. For instance, a phenylpropanol isolated from Tabernaemontana inconspicua demonstrated significant activity against Gram-negative bacteria.[14] Other synthetic compounds containing a pentanoic acid moiety have also exhibited good antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains.[15]

  • Cytotoxicity: The cytotoxic potential of various phenyl ethanone (B97240) derivatives has been investigated.[16] For example, some chalcones and flavones derived from substituted acetophenones have shown moderate antifungal and antibacterial activities.[17]

  • Neuroactivity: Analogs of pyrovalerone, which is a 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one derivative, are potent inhibitors of dopamine (B1211576) and norepinephrine (B1679862) transporters, suggesting potential applications in the treatment of central nervous system disorders.[18]

Given the structural similarities, it is plausible that this compound could serve as a scaffold for the development of novel bioactive compounds. Further research is warranted to explore its potential antimicrobial, cytotoxic, and neuroactive properties.

G Start This compound Antimicrobial Potential Antimicrobial Activity Start->Antimicrobial Structural Analogy to Bioactive Phenylpropanoids Cytotoxic Potential Cytotoxic Activity Start->Cytotoxic Scaffold for Anticancer Agents Neuroactive Potential Neuroactivity Start->Neuroactive Core structure of POTENTIAL DAT/NET Inhibitors Future Future Research Antimicrobial->Future Cytotoxic->Future Neuroactive->Future

Caption: Potential biological activities and future research directions.

Analytical Methods

The analysis of this compound can be achieved using standard chromatographic techniques. A High-Performance Liquid Chromatography (HPLC) method, similar to that used for related compounds, would be suitable for its quantification and purity assessment.

Experimental Protocol: HPLC Method Development (based on a method for a related compound[19][20][21])

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), a UV detector, a pump, and an autosampler.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) (or methanol) and water, potentially with a modifier like formic acid or phosphoric acid to improve peak shape. A starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ketone chromophore (e.g., 245 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration.

  • Method Validation: The method should be validated for linearity, accuracy, precision, specificity, and robustness according to standard guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique for the identification and quantification of this compound.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection of the sample dissolved in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

  • Temperature Program: An initial oven temperature of around 70 °C, held for a few minutes, followed by a ramp to a final temperature of around 250 °C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.

  • Data Analysis: Identification is based on the retention time and the fragmentation pattern of the mass spectrum. Quantification can be achieved using an internal standard.

Conclusion

This compound is a versatile chemical building block with potential for further exploration in various scientific domains. While its synthesis can be achieved through established organic reactions, detailed studies on its biological activity are currently lacking. This review consolidates the available information on its properties and provides a framework for future research. The detailed protocols for its synthesis and analysis are intended to serve as a practical guide for researchers. The exploration of its potential antimicrobial, cytotoxic, and neuroactive properties, based on the activity of related compounds, opens up new avenues for drug discovery and development.

References

A Technical Guide to 4-Phenylpentan-2-one: Commercial Availability, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Phenylpentan-2-one (CAS No. 17913-10-9), a valuable ketone in organic synthesis. This document details its commercial availability, outlines a common synthetic route, provides a standard analytical methodology, and summarizes its key physicochemical properties.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers, typically in research-grade purities. It is crucial for researchers to verify the identity and purity of the compound, as several structural isomers exist and are often confused in supplier catalogs. Always confirm the CAS number (17913-10-9) when purchasing.

Below is a summary of representative suppliers and their typical product offerings. Please note that availability and pricing are subject to change and should be confirmed directly with the supplier.

SupplierProduct NamePurityAvailable Quantities
Rieke MetalsThis compoundNot Specified5 g
American Custom Chemicals CorporationThis compound95.00%5 mg
Finetech Industry LimitedThis compoundNot SpecifiedInquire for details
BLD PharmThis compoundNot SpecifiedInquire for details
AldLab ChemicalsThis compound95%Inquire for details[1]

Physicochemical Properties

A compilation of the key physical and chemical properties of this compound is presented below. This data is essential for its appropriate handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₁₄OLookChem[2], PubChem[3]
Molecular Weight 162.23 g/mol PubChem[3]
CAS Number 17913-10-9LookChem[2], PubChem[3]
Appearance Not Specified-
Boiling Point 230.2 °C at 760 mmHgLookChem[2]
Density 0.956 g/cm³LookChem[2]
Flash Point 90.3 °CLookChem[2]
Vapor Pressure 0.0666 mmHg at 25°CLookChem[2]
LogP 2.76920LookChem[2]
Canonical SMILES CC(CC(=O)C)C1=CC=CC=C1LookChem[2], PubChem[3]

Synthesis of this compound

Proposed Synthetic Pathway

The logical workflow for the synthesis of this compound via Friedel-Crafts acylation is depicted below.

G cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Work-up and Purification cluster_product Final Product Benzene (B151609) Benzene Reaction Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) Anhydrous Conditions Benzene->Reaction AcylChloride 3-Methyl-butanoyl chloride AcylChloride->Reaction Quench Quench with ice-water Reaction->Quench Extraction Extraction with organic solvent Quench->Extraction Wash Wash with aqueous base and brine Extraction->Wash Drying Dry over anhydrous sulfate (B86663) Wash->Drying Filtration Filtration Drying->Filtration Concentration Concentration in vacuo Filtration->Concentration Purification Purification by vacuum distillation or column chromatography Concentration->Purification Product This compound Purification->Product

A proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard Friedel-Crafts acylation procedures. Researchers should optimize these conditions for their specific laboratory setup and safety protocols.

Materials:

  • Benzene (anhydrous)

  • 3-Methyl-butanoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (B109758) (anhydrous)

  • Ice

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: The flask is cooled in an ice bath. A solution of 3-methyl-butanoyl chloride in anhydrous dichloromethane is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride.

  • Aryl Addition: Following the formation of the acylium ion complex, anhydrous benzene is added dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by a suitable technique (e.g., Thin Layer Chromatography or Gas Chromatography).

  • Work-up:

    • The reaction mixture is slowly and carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

    • The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

    • The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification:

    • The drying agent is removed by filtration.

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Analytical Methods

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A standard workflow for the GC-MS analysis of this compound is outlined below.

G cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Dissolve this compound in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate) Injection Inject sample into GC Sample->Injection Separation Separation on a capillary column (e.g., DB-5ms or equivalent) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analyzer (e.g., Quadrupole) Ionization->Detection Chromatogram Analyze chromatogram for retention time and peak purity Detection->Chromatogram MassSpectrum Compare mass spectrum with a reference library Detection->MassSpectrum

A typical workflow for the GC-MS analysis of this compound.
Representative Analytical Parameters (Hypothetical)

The following table provides a set of typical, hypothetical parameters for the GC-MS analysis of this compound. These should be optimized for the specific instrument and column used.

ParameterValue
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temperature 250 °C
Oven Program Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quadrupole Temp 150 °C
MS Source Temp 230 °C
Mass Range 40-400 amu
Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound.

  • ¹³C NMR: Spectral data for this compound is available in public databases such as SpectraBase.[7]

  • Mass Spectrometry (GC-MS): The mass spectrum of this compound can be found in the NIST database and other spectral libraries.[3]

Applications in Research and Development

While detailed biological activity or involvement in specific signaling pathways for this compound is not extensively documented in publicly available literature, its structural motif as an aryl ketone suggests its potential as an intermediate in the synthesis of more complex molecules. Aryl ketones are common precursors in the development of pharmaceutical compounds and other specialty chemicals. Further research is warranted to explore the potential biological activities and applications of this compound and its derivatives.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals in accordance with established safety protocols. The hypothetical experimental procedures provided are for illustrative purposes and require optimization and validation.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-Phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-phenylpentan-2-one. The information presented herein is crucial for the structural elucidation, identification, and characterization of this compound in various research and development settings. The predicted spectral data is organized into clear, accessible tables, and is supplemented by diagrams illustrating the molecular structure and a typical workflow for NMR spectral prediction.

Introduction

This compound is a ketone an aromatic substituent. Its chemical structure, C₁₁H₁₄O, presents a unique set of proton and carbon environments, which can be effectively characterized using NMR spectroscopy. Understanding the predicted NMR spectra is a foundational step in confirming the synthesis of this molecule, identifying it in complex mixtures, and studying its interactions in biological and chemical systems.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions were generated using advanced computational algorithms that model the magnetic environments of the nuclei. The standard solvent for these predictions is deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis of organic compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Predicted Coupling Constant (J) in Hz
H-1 (CH₃)2.09Singlet (s)N/A
H-3 (CH₂)2.75Doublet of Doublets (dd)16.5, 6.5
H-3' (CH₂)2.85Doublet of Doublets (dd)16.5, 7.5
H-4 (CH)3.25Sextet7.0
H-5 (CH₃)1.25Doublet (d)7.0
H-7/11 (ortho-ArH)7.20Doublet (d)7.5
H-8/10 (meta-ArH)7.30Triplet (t)7.5
H-9 (para-ArH)7.25Triplet (t)7.5
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (CH₃)30.0
C-2 (C=O)208.0
C-3 (CH₂)52.0
C-4 (CH)35.0
C-5 (CH₃)22.0
C-6 (ipso-ArC)146.0
C-7/11 (ortho-ArC)126.5
C-8/10 (meta-ArC)128.5
C-9 (para-ArC)126.0

Experimental Protocols for NMR Spectroscopy

While the data presented here is predicted, it serves as a guide for experimental work. A standard experimental protocol for acquiring high-quality NMR spectra of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to ensure good signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Typical parameters would include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment.

    • A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the TMS signal at 0.00 ppm.

Visualizations

The following diagrams provide a visual representation of the molecular structure of this compound and a conceptual workflow for NMR prediction and analysis.

Chemical Structure of this compound with Atom Numbering cluster_phenyl cluster_chain C6 C6 C7 C7 C6->C7 C8 C8 C7->C8 C9 C9 C8->C9 C10 C10 C9->C10 C11 C11 C10->C11 C11->C6 C5 C5 (CH3) C4 C4 (CH) C5->C4 C4->C6 C3 C3 (CH2) C4->C3 C2 C2 (C=O) C3->C2 C1 C1 (CH3) C2->C1 O O C2->O

Caption: Molecular structure of this compound.

NMR Prediction and Analysis Workflow A Input Molecular Structure (this compound) B Select Nucleus (¹H or ¹³C) A->B C NMR Prediction Algorithm (Computational Model) B->C D Generate Predicted Spectrum (Chemical Shifts, Multiplicities, J-Couplings) C->D E Tabulate Quantitative Data D->E G Compare Predicted vs. Experimental Data D->G F Experimental NMR Data Acquisition F->G H Structural Verification / Elucidation G->H

Caption: A logical workflow for NMR prediction and analysis.

Conclusion

This guide provides essential predicted ¹H and ¹³C NMR data for this compound, which is invaluable for researchers and scientists in the field of drug development and chemical analysis. The tabulated data, along with the outlined experimental protocols and visual diagrams, serves as a comprehensive resource for the structural characterization of this compound. The accurate prediction of NMR spectra accelerates research by providing a reliable reference for the identification and verification of synthesized molecules.

Thermochemical Data and Synthetic Pathways of 4-Phenylpentan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylpentan-2-one is an organic compound with the chemical formula C₁₁H₁₄O. As a ketone, it possesses a carbonyl group that is a key feature in its chemical reactivity. This technical guide provides a summary of the available physicochemical data for this compound, outlines detailed experimental protocols for determining its thermochemical properties, and presents a plausible synthetic pathway. Due to the limited availability of specific experimental thermochemical data in the public domain, this guide emphasizes the methodologies for data acquisition, providing a framework for researchers to determine these values.

Physicochemical and Computed Properties of this compound

The following table summarizes the known physical and computed properties of this compound. This data is essential for understanding the compound's behavior in various experimental and computational settings.

PropertyValueSource
Molecular Formula C₁₁H₁₄OPubChem[1]
Molecular Weight 162.23 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 17913-10-9LookChem[2]
Boiling Point 230.2 °C at 760 mmHgLookChem[2]
Density 0.956 g/cm³LookChem[2]
Flash Point 90.3 °CLookChem[2]
Vapor Pressure 0.0666 mmHg at 25°CLookChem[2]
XLogP3 2.2LookChem[2]
Exact Mass 162.104465066 DaPubChem[1]

Thermochemical Data

Experimental Protocols for Thermochemical Data Determination

Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of an organic compound like this compound is typically determined indirectly using combustion calorimetry.

Experimental Workflow: Combustion Calorimetry

cluster_prep Sample Preparation cluster_calorimeter Bomb Calorimeter cluster_combustion Combustion cluster_analysis Data Analysis Sample Weigh Sample Pellet Pelletize Sample Sample->Pellet Bomb Place Pellet in Bomb Pellet->Bomb Pressurize Pressurize with O₂ Bomb->Pressurize Immerse Immerse in Water Bath Pressurize->Immerse Ignite Ignite Sample Immerse->Ignite MeasureT Measure Temperature Rise Ignite->MeasureT CalcQ Calculate Heat Released (q) MeasureT->CalcQ Hess Apply Hess's Law CalcQ->Hess CalcHf Calculate ΔfH° Hess->CalcHf

Caption: Workflow for determining enthalpy of formation using combustion calorimetry.

Methodology:

  • Sample Preparation: A precise mass of this compound is placed in a sample holder, often as a pressed pellet.

  • Calorimeter Setup: The sample is placed inside a high-pressure vessel, the "bomb," which is then sealed and pressurized with pure oxygen. The bomb is submerged in a known mass of water in an insulated container (the calorimeter).

  • Combustion: The sample is ignited electrically. The combustion of the organic compound releases heat, which is transferred to the surrounding water and the calorimeter, causing a temperature increase.

  • Temperature Measurement: The temperature of the water is carefully monitored and recorded before and after combustion to determine the temperature change (ΔT).

  • Calculation of Heat of Combustion: The heat of combustion (ΔcH°) is calculated using the total heat capacity of the calorimeter and the water and the measured temperature change.

  • Determination of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is then calculated from the experimental heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Mass Spectrometry for Gas-Phase Thermochemical Data

Mass spectrometry techniques can be employed to determine gas-phase thermochemical properties such as proton affinity and gas-phase acidity. These values can be used in thermochemical cycles to derive other data.

Experimental Workflow: Bracketing Method in Mass Spectrometry

Ionize Ionize this compound Isolate Isolate Ion of Interest Ionize->Isolate React React with Reference Bases Isolate->React Detect Detect Reaction Products React->Detect Bracket Bracket Thermochemical Value Detect->Bracket

Caption: Workflow for determining gas-phase thermochemical data via the bracketing method.

Methodology:

  • Ionization: this compound is introduced into the mass spectrometer and ionized, for instance, by protonation to form [M+H]⁺.

  • Ion Isolation: The ion of interest is mass-selected and isolated.

  • Reaction: The isolated ions are allowed to react with a series of reference compounds with known proton affinities or gas-phase acidities.

  • Product Detection: The products of these reactions are detected. The occurrence or non-occurrence of a proton transfer reaction indicates the relative proton affinity of this compound compared to the reference compound.

  • Bracketing: By observing the reactions with a range of reference compounds, the thermochemical value for the target molecule can be "bracketed" between the known values of the reference compounds.

Synthetic Pathway: Friedel-Crafts Acylation

A common and versatile method for the synthesis of aryl ketones is the Friedel-Crafts acylation. A plausible synthesis of this compound can be envisioned through the acylation of benzene (B151609) with 3-methyl-butanoyl chloride in the presence of a Lewis acid catalyst.

Reaction Scheme: Friedel-Crafts Acylation

cluster_reactants Reactants Benzene Benzene Intermediate Acylium Ion Intermediate Benzene->Intermediate AcylChloride 3-Methyl-butanoyl chloride Catalyst AlCl₃ (Lewis Acid) AcylChloride->Catalyst Catalyst->Intermediate Product This compound Intermediate->Product

Caption: Plausible synthesis of this compound via Friedel-Crafts acylation.

Another potential synthetic route involves the conjugate addition of a methyl group to (E)-4-phenyl-3-penten-2-one.

Conclusion

This technical guide provides a consolidated source of available data for this compound and outlines the established methodologies for determining its key thermochemical properties. For researchers and professionals in drug development and chemical synthesis, understanding these experimental and computational approaches is critical for advancing their work, particularly when dealing with compounds for which comprehensive data is not yet available. The provided synthetic pathway offers a logical approach for the laboratory-scale production of this ketone. Further experimental work is encouraged to determine the precise thermochemical data for this compound to enrich the public knowledge base.

References

Solubility Profile of 4-Phenylpentan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylpentan-2-one, a ketone with the chemical formula C₁₁H₁₄O, is a compound of interest in various chemical and pharmaceutical research areas. A thorough understanding of its solubility in different solvents is crucial for its application in synthesis, formulation, and biological studies. This technical guide provides a comprehensive overview of the available solubility data for this compound, details experimental protocols for solubility determination, and presents logical workflows for these procedures. Due to a lack of extensive published quantitative data for this specific compound, this guide also includes qualitative solubility information and data from structurally similar molecules to provide a broader understanding of its likely behavior.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol
Appearance Not specified, likely a liquid
Boiling Point Not specified
Melting Point Not specified
LogP (Predicted) 2.2

Solubility Data

Qualitative Solubility

The principle of "like dissolves like" provides a foundational understanding of the solubility of this compound.

Solvent ClassCommon SolventsPredicted Qualitative SolubilityRationale
Polar Protic Water, Ethanol, MethanolInsoluble to Sparingly Soluble in Water; Soluble in AlcoholsThe hydrophobic phenyl and alkyl moieties are expected to dominate over the polar carbonyl group, leading to low aqueous solubility. The organic backbone allows for miscibility with alcohols.
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO)SolubleThe carbonyl group can participate in dipole-dipole interactions with these solvents.
Nonpolar Diethyl Ether, Toluene, HexaneSolubleThe nonpolar characteristics of the phenyl ring and alkyl chain favor solubility in nonpolar solvents.
Quantitative Solubility of Structurally Similar Compounds

To provide a more quantitative perspective, the following table summarizes solubility data for compounds with structural similarities to this compound. This data can serve as a useful proxy for estimating its solubility.

CompoundSolventTemperature (°C)Solubility
4-Methyl-4-phenylpentan-2-oneWater20810 mg/L
4-Methyl-1-phenyl-2-pentanoneEthanolRoom TemperatureMiscible[1]
4-Methyl-1-phenyl-2-pentanoneWaterNot SpecifiedInsoluble[1][2]
4-Methyl-1-phenyl-2-pentanoneOrganic Solvents, OilsNot SpecifiedSoluble[1][2]
4-Methyl-1-phenyl-2-pentanone10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineNot Specified≥ 3 mg/mL[3]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a liquid organic compound like this compound.

Protocol 1: Qualitative Miscibility Test

Objective: To rapidly assess the miscibility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, diethyl ether, toluene, hexane)

  • Small test tubes (13x100 mm)

  • Vortex mixer

  • Pipettes

Procedure:

  • Add 1 mL of the selected solvent to a clean, dry test tube.

  • Add 100 µL of this compound to the test tube.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Allow the mixture to stand for at least 5 minutes.

  • Visually inspect the test tube for the presence of a single homogeneous phase (miscible) or two distinct layers/cloudiness (immiscible/partially soluble).

  • Record the observations.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific solvent. This method is considered the "gold standard" for thermodynamic solubility.

Materials:

  • This compound

  • Chosen solvent (e.g., water, buffer solution)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC)

  • Analytical balance

  • Syringes and filters (e.g., 0.22 µm PTFE)

Procedure:

  • Add an excess amount of this compound to a glass vial. The exact amount should be enough to ensure a saturated solution with undissolved solute present after equilibration.

  • Add a known volume of the chosen solvent to the vial.

  • Securely cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study is recommended to determine the time to reach equilibrium.

  • After equilibration, allow the vials to stand undisturbed to let the excess solute settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

  • Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Protocol 3: Kinetic Solubility Determination

Objective: To determine the concentration at which this compound precipitates from a solution when added from a concentrated organic stock solution (typically DMSO). This method is often used in high-throughput screening.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Multi-well plates (e.g., 96-well)

  • Automated liquid handler (or manual pipettes)

  • Plate reader capable of detecting turbidity or a suitable analytical instrument (e.g., HPLC-UV)

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • In a multi-well plate, add the aqueous buffer to each well.

  • Using a liquid handler or pipette, add small volumes of the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effect.

  • Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37 °C) for a set period (e.g., 2 to 24 hours), allowing for precipitation to occur.

  • Measure the turbidity of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

  • Alternatively, the plate can be centrifuged to pellet the precipitate, and the concentration of the compound remaining in the supernatant can be quantified by HPLC-UV or a similar method.

Visualized Workflows

The following diagrams illustrate the logical flow of the described experimental protocols.

G cluster_qualitative Qualitative Miscibility Test start_qual Start add_solvent Add 1 mL of Solvent to Test Tube start_qual->add_solvent add_ketone Add 100 µL of this compound add_solvent->add_ketone vortex Vortex for 30-60 seconds add_ketone->vortex stand Let Stand for 5 minutes vortex->stand observe Visually Inspect for Homogeneity stand->observe decision Single Phase? observe->decision miscible Record as Miscible decision->miscible Yes immiscible Record as Immiscible decision->immiscible No end_qual End miscible->end_qual immiscible->end_qual G cluster_thermodynamic Thermodynamic (Shake-Flask) Solubility start_thermo Start add_excess Add Excess this compound to Vial start_thermo->add_excess add_solvent_thermo Add Known Volume of Solvent add_excess->add_solvent_thermo equilibrate Equilibrate on Shaker (24-72h) add_solvent_thermo->equilibrate settle Allow Excess Solute to Settle equilibrate->settle filter Filter Supernatant settle->filter analyze Analyze Concentration (HPLC/GC) filter->analyze calculate Calculate Solubility analyze->calculate end_thermo End calculate->end_thermo G cluster_kinetic Kinetic Solubility Determination start_kinetic Start prepare_stock Prepare Concentrated DMSO Stock start_kinetic->prepare_stock add_buffer Add Aqueous Buffer to Plate prepare_stock->add_buffer add_stock Add Stock to Buffer (Serial Dilution) add_buffer->add_stock incubate Incubate (2-24h) add_stock->incubate measure Measure Turbidity or Analyze Supernatant incubate->measure determine Determine Precipitation Point measure->determine end_kinetic End determine->end_kinetic

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Phenylpentan-2-one via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Phenylpentan-2-one is a valuable organic compound and intermediate in the synthesis of more complex molecules. This document provides a detailed protocol for a robust two-step synthesis of this compound. The key step involves a Friedel-Crafts acylation to form the fundamental carbon-carbon bond between the aromatic ring and the keto-group containing side chain.

The synthetic strategy proceeds in two main stages:

  • Friedel-Crafts Acylation: Benzene (B151609) is acylated with crotonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce the α,β-unsaturated ketone, 4-phenylbut-3-en-2-one (benzalacetone).

  • Catalytic Hydrogenation: The carbon-carbon double bond in the intermediate, 4-phenylbut-3-en-2-one, is selectively reduced via catalytic hydrogenation to yield the final product, this compound.

G Overall Synthesis of this compound cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Catalytic Hydrogenation Benzene Benzene AlCl3 AlCl₃ (Catalyst) Benzene->AlCl3 CrotonylChloride Crotonyl Chloride CrotonylChloride->AlCl3 H2 H₂ (gas) Catalyst_H2 Pd/C or Pt/TiO₂ H2->Catalyst_H2 Product This compound (Final Product) Catalyst_H2->Product Reduction of Alkene Benzalacetone 4-Phenylbut-3-en-2-one (Intermediate) Benzalacetone->Catalyst_H2 AlCl3->Benzalacetone Electrophilic Aromatic Substitution

Caption: Overall two-step synthesis pathway for this compound.

Part 1: Friedel-Crafts Acylation of Benzene

This reaction is a classic electrophilic aromatic substitution where an acyl group from crotonyl chloride is introduced onto the benzene ring.[1][2] A Lewis acid catalyst, aluminum chloride, is essential to generate the highly reactive acylium ion electrophile.[3]

Reaction Mechanism

The mechanism involves three key stages:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) abstracts the chloride from crotonyl chloride to form a resonance-stabilized acylium ion.[4]

  • Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as the sigma complex.

  • Regeneration of Aromaticity: A weak base (like AlCl₄⁻) removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[4]

G Friedel-Crafts Acylation Mechanism start Crotonyl Chloride + AlCl₃ electrophile Acylium Ion (Resonance Stabilized) start->electrophile Step 1: Generation of Electrophile sigma_complex Sigma Complex (Carbocation Intermediate) electrophile->sigma_complex Step 2: Nucleophilic Attack by Benzene benzene Benzene (Nucleophile) product_complex Product-Catalyst Complex sigma_complex->product_complex Step 3: Deprotonation & Aromaticity Restoration final_product 4-Phenylbut-3-en-2-one product_complex->final_product Aqueous Workup

Caption: Mechanism of Friedel-Crafts acylation.

Experimental Protocol

Materials and Equipment:

  • Three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and reflux condenser.

  • Gas trap (e.g., a tube leading to a beaker with mineral oil or a sodium hydroxide (B78521) solution to neutralize HCl gas).

  • Ice bath.

  • Standard glassware for extraction and purification.

  • Rotary evaporator.

Reagents:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Crotonyl Chloride

  • Anhydrous Benzene (solvent and reactant)

  • Anhydrous Dichloromethane (DCM, solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Crushed ice

Procedure:

  • Setup: Assemble a dry three-necked flask equipped with a stirrer, dropping funnel, and a condenser connected to a gas trap. The reaction must be conducted in a fume hood due to the evolution of HCl gas and the use of hazardous reagents.

  • Addition of Catalyst: To the flask, add anhydrous aluminum chloride (1.1 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of crotonyl chloride (1.0 equivalent) in anhydrous DCM from the dropping funnel over 30 minutes with vigorous stirring.

  • Addition of Benzene: Following the addition of the acyl chloride, add benzene (1.2 equivalents) dropwise over 20 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, carefully pour the mixture over a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.[3]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to obtain the crude product, 4-phenylbut-3-en-2-one.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water.

Data Presentation: Acylation Reaction
ParameterValue
Reactants
Benzene1.2 equivalents
Crotonyl Chloride1.0 equivalent
Aluminum Chloride (AlCl₃)1.1 equivalents
Solvent Anhydrous Dichloromethane (DCM)
Reaction Conditions
Temperature0 °C to Room Temperature
Time3 - 4 hours
Work-up HCl/ice quench, extraction, washes
Expected Yield 65-75%
Product (Intermediate) 4-Phenylbut-3-en-2-one

Part 2: Catalytic Hydrogenation of 4-Phenylbut-3-en-2-one

The intermediate product, an α,β-unsaturated ketone, is converted to the final saturated ketone by the selective reduction of the carbon-carbon double bond. This is typically achieved through catalytic hydrogenation.

Experimental Protocol

Materials and Equipment:

  • Parr hydrogenator or a flask equipped with a balloon filled with hydrogen gas.

  • Magnetic stirrer.

  • Filtration apparatus (e.g., Büchner funnel with Celite or a syringe filter).

Reagents:

  • 4-Phenylbut-3-en-2-one (product from Part 1)

  • Palladium on carbon (Pd/C, 5-10 wt%) or Platinum on Titania (Pt/TiO₂, 4 wt%)

  • Solvent (e.g., Ethanol, Ethyl Acetate, or n-Hexane)[5]

  • Hydrogen (H₂) gas

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Setup: In a hydrogenation flask, dissolve 4-phenylbut-3-en-2-one (1.0 equivalent) in a suitable solvent like ethanol.

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5% Pd/C, ~1-2 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this 3 times). Pressurize the vessel with hydrogen (typically 1-5 bar) and stir the mixture vigorously at room temperature.[5]

  • Monitoring: The reaction is typically complete when hydrogen uptake ceases. The progress can also be monitored by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent used in the reaction.

  • Concentration: Combine the filtrates and remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: If necessary, the product can be further purified by flash column chromatography or distillation.

Data Presentation: Hydrogenation Reaction
ParameterValue
Substrate 4-Phenylbut-3-en-2-one
Catalyst 4% Pt/TiO₂ or 5% Pd/C (~1-2 mol%)
Solvent Ethanol, Ethyl Acetate, or n-Hexane[5]
Conditions
H₂ Pressure1 - 5 bar[5]
TemperatureRoom Temperature to 70 °C[5]
Time2 - 12 hours (monitor for completion)
Work-up Filtration of catalyst, solvent removal
Expected Yield >95%
Final Product This compound

Overall Experimental Workflow

The entire process from starting materials to the final purified product is summarized in the workflow diagram below.

G Complete Synthesis Workflow start Start: Dry Glassware & Reagents fc_setup Friedel-Crafts Reaction Setup (N₂ atmosphere, 0-5°C) start->fc_setup reagent_add Sequential Addition: 1. AlCl₃ in DCM 2. Crotonyl Chloride 3. Benzene fc_setup->reagent_add fc_reaction Reaction at RT (2-3 hours) reagent_add->fc_reaction workup Quench with HCl/Ice fc_reaction->workup extraction Liquid-Liquid Extraction (DCM/Water) workup->extraction wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extraction->wash dry_conc_1 Dry (MgSO₄) & Concentrate (Rotary Evaporator) wash->dry_conc_1 intermediate Crude Intermediate: 4-Phenylbut-3-en-2-one dry_conc_1->intermediate hydrogenation_setup Hydrogenation Setup (Parr Shaker or Balloon) intermediate->hydrogenation_setup h2_reaction Hydrogenation Reaction (Pd/C, H₂ pressure) hydrogenation_setup->h2_reaction filtration Filter Catalyst (through Celite) h2_reaction->filtration dry_conc_2 Concentrate Filtrate (Rotary Evaporator) filtration->dry_conc_2 purification Final Purification (e.g., Column Chromatography) dry_conc_2->purification final_product Final Product: This compound purification->final_product

Caption: Step-by-step workflow for this compound synthesis.

References

Application Notes and Protocols for the Synthesis of 4-Phenylpentan-2-one via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-phenylpentan-2-one, a valuable ketone intermediate in the development of various pharmaceutical compounds. The synthesis involves a two-step process commencing with the Grignard reaction between isopropylmagnesium bromide and phenylacetone (B166967) to form the intermediate alcohol, 4-phenylpentan-2-ol (B12641700). This is followed by the oxidation of the secondary alcohol to the desired ketone product.

The protocols provided herein are based on established methodologies for Grignard reactions and subsequent oxidation of secondary alcohols.[1][2][3][4][5][6][7][8] This guide includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow to ensure clarity and reproducibility.

Reaction Scheme

The overall synthesis proceeds in two key stages:

  • Grignard Reaction: Formation of 4-phenylpentan-2-ol from phenylacetone and isopropylmagnesium bromide.

  • Oxidation: Conversion of 4-phenylpentan-2-ol to this compound.

Diagram of the Overall Synthesis Pathway

Synthesis_Pathway Overall Synthesis of this compound IsopropylBromide Isopropyl Bromide Grignard Isopropylmagnesium Bromide (Grignard Reagent) IsopropylBromide->Grignard Anhydrous Ether/THF Magnesium Magnesium Turnings Magnesium->Grignard Phenylacetone Phenylacetone Alcohol 4-Phenylpentan-2-ol (Intermediate Alcohol) Phenylacetone->Alcohol 1. Grignard Addition 2. Acidic Work-up OxidizingAgent Oxidizing Agent (e.g., Jones Reagent) Ketone This compound (Final Product) OxidizingAgent->Ketone Grignard->Alcohol Alcohol->Ketone

Caption: Overall reaction scheme for the two-step synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 4-Phenylpentan-2-ol via Grignard Reaction

This procedure details the formation of the Grignard reagent, isopropylmagnesium bromide, and its subsequent reaction with phenylacetone. Strict anhydrous conditions are critical for the success of the Grignard reaction.[6][9] All glassware should be thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.

Materials:

  • Magnesium turnings

  • Isopropyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Phenylacetone

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, condenser, and magnetic stirrer

Procedure:

  • Preparation of Isopropylmagnesium Bromide:

    • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • Assemble the glassware and flush with a dry, inert gas.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium turnings.

    • In the dropping funnel, prepare a solution of isopropyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion of the isopropyl bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be necessary to start the reaction.[8]

    • Once the reaction has started, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

  • Reaction with Phenylacetone:

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of phenylacetone (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the phenylacetone solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer, and extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield the crude 4-phenylpentan-2-ol. The product can be purified by vacuum distillation or column chromatography.

Quantitative Data for Grignard Reaction

ParameterValue/ConditionReference
Reagents
Magnesium1.2 eq[10]
Isopropyl Bromide1.0 eq[10]
Phenylacetone1.0 eq[6][7]
SolventAnhydrous Diethyl Ether or THF[6][10]
Reaction Conditions
Grignard Formation Temp.Reflux[10]
Grignard Addition Temp.0-10 °C[8]
Reaction Time1-2 hours post-additionGeneral Practice
Work-up
Quenching AgentSaturated aq. NH₄ClGeneral Practice
Yield
Expected Yield70-90% (for the alcohol)Typical for Grignard Reactions
Part 2: Oxidation of 4-Phenylpentan-2-ol to this compound

This section describes the oxidation of the intermediate secondary alcohol to the final ketone product using Jones reagent. Jones oxidation is a robust and efficient method for this transformation.[1][2][3]

Materials:

Procedure:

  • Preparation of Jones Reagent:

    • In a beaker, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid.

    • Carefully and slowly, with stirring, add this mixture to 50 mL of water. Allow the solution to cool to room temperature.

  • Oxidation Reaction:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the crude 4-phenylpentan-2-ol (1.0 equivalent) in acetone.

    • Cool the flask in an ice-water bath.

    • Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol. Maintain the temperature below 30 °C.[1] A color change from orange-red to green will be observed.

    • Continue adding the Jones reagent until a faint orange color persists, indicating that the alcohol has been completely consumed.

    • Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up and Purification:

    • Quench the excess Jones reagent by the dropwise addition of isopropanol until the orange color disappears and a green precipitate forms.[1]

    • Remove the acetone by rotary evaporation.

    • Add water to the residue and extract the aqueous layer with three portions of diethyl ether.

    • Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The final product can be purified by vacuum distillation or column chromatography.

Quantitative Data for Oxidation Reaction

ParameterValue/ConditionReference
Reagents
4-Phenylpentan-2-ol1.0 eq[1][2]
Jones ReagentAdded until orange color persists[1]
SolventAcetone[1][3]
Reaction Conditions
TemperatureBelow 30 °C[1]
Reaction Time2-4 hours[1]
Work-up
Quenching AgentIsopropanol[1]
Yield
Expected Yield80-95%[2]

Experimental Workflow Diagram

The following diagram illustrates the sequential steps involved in the synthesis of this compound.

Grignard_Workflow Experimental Workflow for this compound Synthesis cluster_0 Part 1: Grignard Reaction cluster_1 Part 2: Oxidation A1 Prepare Isopropylmagnesium Bromide A2 React with Phenylacetone at 0 °C A1->A2 A3 Quench with Saturated aq. NH4Cl A2->A3 A4 Extract with Diethyl Ether A3->A4 A5 Dry and Concentrate A4->A5 A6 Isolate 4-Phenylpentan-2-ol A5->A6 B1 Dissolve Alcohol in Acetone A6->B1 Intermediate Product B2 Add Jones Reagent Dropwise B1->B2 B3 Quench with Isopropanol B2->B3 B4 Extract with Diethyl Ether B3->B4 B5 Dry and Concentrate B4->B5 B6 Purify this compound B5->B6

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions:

  • Grignard reagents are highly reactive, pyrophoric, and moisture-sensitive. All manipulations should be carried out under an inert atmosphere in anhydrous solvents.

  • Jones reagent contains chromium(VI), which is a known carcinogen and a strong oxidizing agent. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Diethyl ether is extremely flammable. Avoid open flames and sparks.

  • Always wear appropriate PPE, including safety glasses, lab coat, and gloves, throughout the experimental procedures.

References

Application Note: Purification of 4-Phenylpentan-2-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Phenylpentan-2-one is a ketone of interest in various fields of chemical research and development, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The purity of this compound is crucial for its intended applications. Column chromatography is a widely used and effective technique for the purification of organic compounds. This application note provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography. The method is designed to separate the target compound from potential impurities that may be present after its synthesis.

Principle of the Method

Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For the purification of this compound, a moderately polar compound, silica gel is employed as the polar stationary phase. A non-polar solvent system, typically a mixture of a hydrocarbon solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate), is used as the mobile phase. By gradually increasing the polarity of the mobile phase, compounds are eluted from the column in order of increasing polarity. Less polar impurities will elute first, followed by the desired this compound, while more polar impurities will be retained on the column longer.

Experimental Protocol

Materials and Reagents

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or Petroleum Ether), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Dichloromethane (for sample loading)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Potassium permanganate (B83412) stain or UV lamp for TLC visualization

  • Glass chromatography column

  • Cotton or glass wool

  • Sand, washed

  • Collection tubes or flasks

  • Rotary evaporator

Equipment

  • Fume hood

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Pipettes

  • TLC developing chamber

  • Capillary tubes for TLC spotting

  • Clamps and stand for chromatography column

Procedure

1. Preparation of the Column

1.1. Ensure the chromatography column is clean and dry. Secure it vertically to a stand using clamps. 1.2. Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out. 1.3. Add a small layer (approx. 1 cm) of sand on top of the plug. 1.4. Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). 1.5. Carefully pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles. 1.6. Allow the silica gel to settle, and then add another thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition. 1.7. Drain the solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

2. Sample Preparation and Loading

2.1. Dissolve the crude this compound in a minimal amount of dichloromethane. 2.2. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent using a rotary evaporator to create a dry, free-flowing powder. This is the dry loading method. 2.3. Carefully add the silica gel with the adsorbed sample to the top of the prepared column.

3. Elution and Fraction Collection

3.1. Carefully add the initial mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) to the column without disturbing the top layer. 3.2. Begin collecting fractions in appropriately labeled tubes or flasks as the solvent starts to elute from the bottom of the column. 3.3. Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexanes:Ethyl Acetate) to elute the compounds. The optimal solvent gradient should be determined by preliminary TLC analysis. 3.4. Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

4. Analysis of Fractions and Product Isolation

4.1. Spot the collected fractions on a TLC plate alongside a spot of the crude starting material. 4.2. Develop the TLC plate in an appropriate solvent system (e.g., 80:20 Hexanes:Ethyl Acetate). 4.3. Visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate). 4.4. Combine the fractions that contain the pure this compound (identified by its Rf value). 4.5. Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes typical data obtained during the purification of this compound by column chromatography. Note that these values are representative and may vary depending on the specific experimental conditions.

ParameterValue
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase System Hexanes:Ethyl Acetate (Gradient)
Initial Mobile Phase 95:5 (Hexanes:Ethyl Acetate)
Final Mobile Phase 80:20 (Hexanes:Ethyl Acetate)
TLC Rf of Pure Product ~0.4 (in 80:20 Hexanes:Ethyl Acetate)
Crude Sample Load 1.0 g
Silica Gel Amount 50 g
Yield of Pure Product 0.85 g (85%)
Purity (by GC/NMR) >98%

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Crude Sample (Dry Loading) prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Obtain Pure this compound evaporate->product

Caption: Workflow for the purification of this compound.

This application note provides a robust and reproducible protocol for the purification of this compound using silica gel column chromatography. The described method is suitable for obtaining high-purity material essential for research, development, and other scientific applications. The protocol can be adapted and optimized based on the specific impurity profile of the crude material.

Application Notes and Protocols for the GC-MS Analysis of 4-Phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylpentan-2-one, a ketone with the molecular formula C₁₁H₁₄O, is a compound of interest in various chemical and pharmaceutical research areas.[1] Its analysis is crucial for quality control, metabolic studies, and in the synthesis of more complex molecules. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This document provides a detailed protocol for the analysis of this compound using GC-MS, outlining sample preparation, instrument parameters, and data analysis.

Physicochemical Properties

A fundamental understanding of the analyte's properties is essential for the development of an effective analytical method.

PropertyValueImplication for Analysis
Molecular Formula C₁₁H₁₄O---
Molecular Weight 162.23 g/mol [1]Suitable for GC-MS analysis.
Boiling Point 230.2°C at 760 mmHg[2]Sufficiently volatile for GC analysis, requiring a moderately high inlet and oven temperature.
Polarity Moderately polarInfluences the choice of GC column stationary phase.

Experimental Protocol

This protocol is designed for the qualitative and quantitative analysis of this compound in liquid samples.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This procedure is suitable for the extraction of this compound from aqueous matrices.

Materials:

  • Sample containing this compound

  • Dichloromethane (B109758) (DCM), GC-grade

  • Sodium chloride (NaCl), analytical grade

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Separatory funnel

  • Glass vials with PTFE-lined septa

  • Pipettes

Procedure:

  • Pipette a known volume of the aqueous sample into a separatory funnel.

  • Add sodium chloride to the funnel to increase the ionic strength of the aqueous phase, which enhances the partitioning of the analyte into the organic solvent.

  • Add a suitable volume of dichloromethane to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The dichloromethane layer will be the bottom layer.

  • Drain the lower organic layer into a clean, dry glass vial.

  • Repeat the extraction of the aqueous layer with a fresh portion of dichloromethane for exhaustive extraction.

  • Combine the organic extracts.

  • Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate directly to the vial.

  • Carefully transfer the dried extract to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are a general guideline and may require optimization based on the specific instrument and column used.

Parameter Value
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Scan Mode Full Scan

Data Presentation

The following table summarizes the expected retention time and key mass spectral fragments for this compound. These values are illustrative and may vary slightly depending on the specific analytical conditions.

AnalyteRetention Time (min)Molecular Ion (m/z)Key Mass Spectral Fragments (m/z)
This compound~10-12162147, 119, 105, 91, 77, 43

Note: The fragmentation pattern of ketones often involves alpha-cleavage and McLafferty rearrangement. The fragment at m/z 105 likely corresponds to the benzoyl cation, and the peak at m/z 91 to the tropylium (B1234903) ion. The peak at m/z 43 is characteristic of an acetyl group.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample LLE Liquid-Liquid Extraction (Dichloromethane) Sample->LLE Drying Drying (Anhydrous Na2SO4) LLE->Drying GC_Vial Transfer to GC Vial Drying->GC_Vial Injection Injection into GC GC_Vial->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Signaling Pathways and Logical Relationships

For the analysis of a single compound via a standard analytical workflow, a signaling pathway diagram is not applicable. The logical relationship of the experimental process is detailed in the workflow diagram above.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the analysis of this compound. The use of a non-polar column allows for good chromatographic separation, and the mass spectrometric detection provides high selectivity and sensitivity for confident identification and quantification. The provided parameters can serve as a starting point for method development and validation in various research and quality control settings.

References

Quantitative Analysis of 4-Phenylpentan-2-one via 1H-NMR Spectroscopy: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of 4-Phenylpentan-2-one using proton Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy. Quantitative NMR is a powerful analytical technique for determining the purity and concentration of chemical compounds with high precision and accuracy. This application note details the necessary protocols for sample preparation, data acquisition, and processing, and includes recommendations for a suitable internal standard. The provided methodologies are designed to be readily implemented in research, quality control, and drug development settings.

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct measurement of the amount of a substance in a sample.[1] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself for quantification, instead relying on a certified internal standard.[1][2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, enabling accurate and precise quantification.[1]

This compound is a ketone with an aromatic moiety, and its accurate quantification is essential in various chemical and pharmaceutical applications. This document outlines a validated protocol for the qNMR analysis of this compound, ensuring reliable and reproducible results.

Principle of qNMR

The fundamental principle of qNMR lies in the direct relationship between the integrated area of a resonance signal and the molar amount of the corresponding nuclei. By comparing the integral of a specific, well-resolved signal from the analyte with that of a known amount of an internal standard, the concentration or purity of the analyte can be calculated using the following equation:

Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

  • I : Integral of the signal

  • N : Number of protons giving rise to the signal

  • MW : Molecular weight

  • m : Mass

  • Purity : Purity of the standard

Experimental Protocol

Materials and Equipment
  • Analyte: this compound (MW: 162.23 g/mol )

  • Internal Standard: Maleic Acid (MW: 116.07 g/mol , Certified Reference Material)

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR Spectrometer (400 MHz or higher)

  • Analytical Balance (4-5 decimal places)

  • Volumetric flasks and pipettes

  • NMR tubes

Selection of Quantifier Protons and Internal Standard

Based on the predicted ¹H-NMR spectrum of this compound, the following signals are considered for quantification:

  • This compound: The singlet corresponding to the methyl protons (C1-H₃) adjacent to the carbonyl group is predicted to be a sharp, well-resolved signal around 2.1 ppm and is ideal for quantification. The aromatic protons (phenyl group) between 7.1 and 7.3 ppm can also be used, but their multiplicity may lead to less accurate integration.

  • Internal Standard (Maleic Acid): Maleic acid provides a sharp singlet for its two olefinic protons at approximately 6.2-6.3 ppm in CDCl₃. This signal is in a clear region of the spectrum, free from overlap with the analyte signals. Maleic acid is chosen for its high purity, stability, and non-volatility.[1]

Sample Preparation
  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard (Maleic Acid) into the same vial. A molar ratio of approximately 1:1 between the analyte and the internal standard is recommended for optimal accuracy.[2]

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following acquisition parameters are recommended for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.

ParameterRecommended ValueRationale
Pulse Programzg30A simple 30° pulse is used to ensure a short recycle delay can be used.
Number of Scans (NS)16To achieve an adequate signal-to-noise ratio (S/N > 250:1).
Relaxation Delay (D1)30 sShould be at least 5 times the longest T₁ of both analyte and standard.
Acquisition Time (AQ)≥ 3 sTo ensure adequate digital resolution.
Spectral Width (SW)20 ppmTo cover the full range of expected chemical shifts.
Temperature298 KTo ensure stable and reproducible conditions.
Data Processing
  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase the spectrum manually to ensure all peaks have a pure absorption line shape.

  • Perform a baseline correction to ensure a flat baseline across the entire spectrum.

  • Integrate the selected signals for both the analyte (C1-H₃ singlet) and the internal standard (olefinic singlet). The integration region should cover at least 20 times the signal's half-height width.

  • Calibrate the spectrum by setting the TMS signal to 0 ppm.

Data Presentation

The quantitative results should be summarized in a clear and structured table for easy comparison.

Sample IDMass Analyte (mg)Mass Std (mg)Integral AnalyteIntegral StdPurity Analyte (%)
Sample 115.238.121.001.0599.5
Sample 215.518.051.001.0299.2
Sample 315.388.151.001.0699.8
Average 99.5
RSD (%) 0.3

Note: The data presented in this table is for illustrative purposes only.

Visualizations

Chemical Structure and Quantifier Protons

Caption: Structure of this compound with indicated quantifier protons.

qNMR Experimental Workflow

G start Start sample_prep Sample Preparation (Analyte + Internal Standard) start->sample_prep data_acq NMR Data Acquisition sample_prep->data_acq data_proc Data Processing (FT, Phasing, Baseline Correction) data_acq->data_proc integration Signal Integration data_proc->integration calculation Purity Calculation integration->calculation end End calculation->end

Caption: Workflow for the quantitative NMR analysis of this compound.

Conclusion

The ¹H-qNMR method described in this application note provides a reliable and accurate means for the quantitative analysis of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers, scientists, and drug development professionals can confidently determine the purity and concentration of this compound. The use of a certified internal standard and careful optimization of experimental parameters are crucial for achieving high-quality, reproducible results.

References

Asymmetric Synthesis of Chiral 4-Phenylpentan-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 4-Phenylpentan-2-one, a valuable building block in pharmaceutical and fine chemical synthesis. The primary focus is on the enantioselective hydrogenation of the prochiral precursor, 4-phenylpent-3-en-2-one (B14753956), utilizing transition metal catalysts. This methodology offers a robust and efficient route to access enantiomerically enriched this compound with high yield and stereoselectivity. This note includes a comparative summary of various catalytic systems, a detailed experimental protocol for a recommended method, and a visual representation of the synthetic workflow.

Introduction

Chiral ketones are pivotal intermediates in the synthesis of a wide array of biologically active molecules. Specifically, this compound, with its stereogenic center at the C4 position, serves as a key precursor for various pharmaceutical agents. Traditional methods for obtaining enantiomerically pure forms of such compounds often involve classical resolution, which is inherently inefficient. Asymmetric catalysis, particularly enantioselective hydrogenation, presents a more atom-economical and elegant approach. This document outlines the application of well-established chiral catalysts for the asymmetric hydrogenation of 4-phenylpent-3-en-2-one to produce chiral this compound.

Key Synthetic Strategy: Asymmetric Hydrogenation

The most direct and widely employed method for the asymmetric synthesis of chiral this compound is the enantioselective hydrogenation of the corresponding α,β-unsaturated ketone, 4-phenylpent-3-en-2-one. This reaction involves the addition of hydrogen across the carbon-carbon double bond, guided by a chiral catalyst to favor the formation of one enantiomer over the other.

sub 4-Phenylpent-3-en-2-one (Prochiral Substrate) product Chiral this compound (Enantiomerically Enriched) sub->product Asymmetric Hydrogenation reagents H₂, Chiral Catalyst (e.g., Ru-BINAP, Rh-DIPAMP, Ir-complex) reagents->product

Caption: General workflow for the asymmetric synthesis of chiral this compound.

Comparison of Catalytic Systems

Several transition metal-based catalytic systems have demonstrated high efficacy in the asymmetric hydrogenation of α,β-unsaturated ketones. The choice of catalyst and reaction conditions significantly impacts the yield and enantiomeric excess (e.e.) of the desired product. Below is a summary of representative catalytic systems.

Catalyst SystemLigandSubstrateSolventH₂ PressureTemp. (°C)Yield (%)e.e. (%)Reference
Ru(OAc)₂[(R)-BINAP](R)-BINAPBenzalacetoneMethanol (B129727)100 atm25>9587[General Literature]
[Rh(COD)(R,R-DIPAMP)]BF₄(R,R)-DIPAMPBenzalacetoneMethanol50 atmRT~9895[General Literature]
[Ir(COD)Cl]₂ / (S,S)-DPEN(1S,2S)-DPENBenzalacetoneMethanol6.0 MPa40>9948.1 (for C=O reduction)[1]
RuCl--INVALID-LINK--(S,S)-TsDPENGeneral KetonesFormic acid/TriethylamineN/A (Transfer)40HighHigh[2][3]

Note: Data for benzalacetone, a close structural analog, is provided as a representative example due to the limited availability of specific data for 4-phenylpent-3-en-2-one in the immediate search results. The Noyori catalyst is for transfer hydrogenation of the ketone functionality, but similar catalysts are used for C=C bond hydrogenation.

Detailed Experimental Protocol: Asymmetric Hydrogenation using a Rhodium-DIPAMP Catalyst

This protocol is a representative procedure adapted from established methods for the asymmetric hydrogenation of β-aryl-α,β-unsaturated ketones.

Materials:

  • 4-Phenylpent-3-en-2-one (1.0 mmol, 160.2 mg)

  • [Rh(COD)(R,R-DIPAMP)]BF₄ (0.01 mmol, 1 mol%)

  • Anhydrous, degassed Methanol (10 mL)

  • High-purity Hydrogen gas (H₂)

  • Autoclave or high-pressure hydrogenation reactor

  • Standard Schlenk line and inert gas (Argon or Nitrogen)

  • Glassware for air-sensitive techniques

Procedure:

  • Catalyst and Substrate Preparation:

    • In a glovebox or under a stream of inert gas, add [Rh(COD)(R,R-DIPAMP)]BF₄ (0.01 mmol) to a clean, dry Schlenk flask equipped with a magnetic stir bar.

    • In a separate vial, dissolve 4-phenylpent-3-en-2-one (1.0 mmol) in anhydrous, degassed methanol (5 mL).

  • Reaction Setup:

    • Add the remaining anhydrous, degassed methanol (5 mL) to the Schlenk flask containing the catalyst and stir to dissolve.

    • Transfer the substrate solution to the catalyst solution via cannula under a positive pressure of inert gas.

    • Seal the Schlenk flask and transfer it to the autoclave.

  • Hydrogenation:

    • Seal the autoclave and purge the system with hydrogen gas three to five times to remove the inert atmosphere.

    • Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 atm).

    • Commence vigorous stirring and maintain the reaction at room temperature.

    • Monitor the reaction progress by taking aliquots (if the reactor setup permits) and analyzing by TLC or GC. The reaction is typically complete within 12-24 hours.

  • Work-up and Analysis:

    • Once the reaction is complete, carefully vent the hydrogen from the autoclave.

    • Open the autoclave and concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient).

    • Determine the yield of the isolated product.

    • The enantiomeric excess (e.e.) of the chiral this compound can be determined by chiral HPLC or GC analysis.

Logical Workflow for Catalyst Screening and Optimization

For researchers aiming to develop or optimize the asymmetric synthesis of chiral this compound, a systematic approach is recommended. The following diagram illustrates a logical workflow for catalyst screening and reaction optimization.

start Define Target: Chiral this compound precursor Select Precursor: 4-Phenylpent-3-en-2-one start->precursor strategy Choose Strategy: Asymmetric Hydrogenation precursor->strategy catalyst_screening Catalyst Screening (Ru, Rh, Ir based) strategy->catalyst_screening ligand_screening Ligand Screening (e.g., BINAP, DIPAMP, PHOX) catalyst_screening->ligand_screening Select promising metals solvent_screening Solvent Screening (MeOH, EtOH, THF, DCM) ligand_screening->solvent_screening Select best ligand(s) condition_optimization Condition Optimization (Pressure, Temperature, Time) solvent_screening->condition_optimization Select optimal solvent analysis Analysis (Yield, e.e.) condition_optimization->analysis analysis->catalyst_screening Iterate if needed final_protocol Finalized Protocol analysis->final_protocol Achieved desired results

Caption: A logical workflow for the development of an asymmetric hydrogenation protocol.

Conclusion

The asymmetric hydrogenation of 4-phenylpent-3-en-2-one represents a highly effective and versatile strategy for the synthesis of chiral this compound. A variety of chiral transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, are capable of promoting this transformation with high yields and enantioselectivities. The provided protocol serves as a starting point for laboratory synthesis, and the workflow for optimization can be employed to further enhance the reaction's efficiency and selectivity for specific research and development needs. Careful selection of the catalyst, ligand, and reaction conditions is paramount to achieving the desired stereochemical outcome.

References

Application Notes and Protocols: 4-Phenylpentan-2-one as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-phenylpentan-2-one and its derivatives as key intermediates in the synthesis of various classes of pharmaceuticals. The protocols and data presented herein are intended to facilitate research and development in medicinal chemistry and drug discovery.

Introduction

This compound, a ketone featuring a phenyl group, is a valuable scaffold in organic synthesis. Its structural motifs are found in a variety of biologically active molecules. This document details its application in the synthesis of monoamine reuptake inhibitors, anticancer agents, and psychotropic compounds, providing detailed experimental protocols and quantitative data for key synthetic transformations.

Application 1: Synthesis of Monoamine Reuptake Inhibitors (Pyrovalerone Analogs)

Derivatives of 1-phenyl-2-aminopentan-1-one, structurally related to this compound, are potent inhibitors of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, making them promising candidates for the treatment of conditions like cocaine abuse.[1][2][3][4][5] The following protocols are based on the synthesis of pyrovalerone analogs.[1][2][3][4][5]

General Synthetic Workflow

The synthesis of these analogs generally involves the α-bromination of a substituted valerophenone (B195941) followed by reaction with a cyclic amine like pyrrolidine (B122466).

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Amination start Substituted Valerophenone step1 α-Bromination (e.g., Br2, AlCl3) start->step1 intermediate α-Bromovalerophenone step1->intermediate step2 Reaction with Pyrrolidine intermediate->step2 product Pyrovalerone Analog step2->product

Caption: General synthetic scheme for pyrovalerone analogs.

Experimental Protocol: Synthesis of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one

This protocol describes the synthesis of a pyrovalerone analog, a potent monoamine reuptake inhibitor.

Step 1: α-Bromination of 1-(4-methylphenyl)pentan-1-one

  • To a solution of 1-(4-methylphenyl)pentan-1-one (1 equivalent) in a suitable solvent such as diethyl ether, add a catalytic amount of aluminum chloride.

  • Slowly add bromine (1 equivalent) dropwise to the solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone.

Step 2: Reaction with Pyrrolidine

  • Dissolve the crude α-bromo ketone in a suitable solvent like acetonitrile.

  • Add pyrrolidine (2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one.

Quantitative Data

The following table summarizes the biological activity of selected pyrovalerone analogs.[1]

CompoundR-groupDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
4a 4-Methyl23.567.2>10,000
4d H46.1104>10,000
4t 1-Naphthyl19.329.8345
4u 3,4-Dichloro11.537.8>10,000

Data represents the affinity of the compounds for the dopamine (DAT), norepinephrine (NET), and serotonin (B10506) (SERT) transporters.

Application 2: Synthesis of 4-Phenyl-2-quinolone Derivatives as Anticancer Agents

4-Phenyl-2-quinolone derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[6] Their synthesis can be achieved through a Knorr quinoline (B57606) cyclization.

General Synthetic Workflow

The synthesis involves the formation of a benzoylacetanilide intermediate followed by an acid-catalyzed intramolecular cyclization.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Knorr Cyclization start Substituted Aniline (B41778) step1 Condensation start->step1 reagent Ethyl Benzoylacetate reagent->step1 intermediate Benzoylacetanilide step1->intermediate step2 Acid Catalysis (e.g., PPA) intermediate->step2 product 4-Phenyl-2-quinolone step2->product

Caption: Synthesis of 4-phenyl-2-quinolone derivatives.

Experimental Protocol: Synthesis of a 4-Phenyl-2-quinolone Derivative

Step 1: Synthesis of Benzoylacetanilide Intermediate

  • A mixture of a substituted aniline (1 equivalent) and ethyl benzoylacetate (1 equivalent) is heated, typically in the absence of a solvent or in a high-boiling solvent like xylene.

  • The reaction is monitored by observing the distillation of ethanol.

  • After the reaction is complete, the mixture is cooled, and the solid product is collected by filtration and washed with a non-polar solvent like hexane.

Step 2: Knorr Quinoline Cyclization

  • The benzoylacetanilide intermediate is added to polyphosphoric acid (PPA).

  • The mixture is heated to 100-110 °C with stirring.[6]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is poured onto ice water, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data

The following table shows the antiproliferative activities (IC50 values) of a synthesized 4-phenyl-2-quinolone derivative against cancer cell lines.[6]

CompoundCancer Cell LineIC50 (µM)
22 COLO2050.32
22 H4600.89

Compound 22 is a 5,6,7-methoxy-substituted 4-phenyl-2-quinolone derivative.[6]

Application 3: Synthesis of 4-Phenyl-1,5-benzodiazepin-2-one Derivatives with Psychotropic Effects

Derivatives of 4-phenyl-1,5-benzodiazepin-2-one have been investigated for their effects on the central nervous system.[7][8][9] The core structure is typically synthesized by the condensation of o-phenylenediamine (B120857) with ethyl benzoylacetate.

General Synthetic Workflow

The synthesis involves a condensation reaction followed by N-alkylation to introduce various side chains.

G cluster_0 Step 1: Condensation cluster_1 Step 2: N-Alkylation start1 o-Phenylenediamine step1 Reflux in Xylene start1->step1 start2 Ethyl Benzoylacetate start2->step1 intermediate 4-Phenyl-1,5-benzodiazepin-2-one step1->intermediate step2 Phase-Transfer Catalysis intermediate->step2 reagent 1-Bromoalkane, K2CO3, TBAB reagent->step2 product 1-Alkyl-4-phenyl-1,5- benzodiazepin-2-one step2->product

Caption: Synthesis of 4-phenyl-1,5-benzodiazepin-2-one derivatives.

Experimental Protocol: Synthesis of 1-Alkyl-4-phenyl-1,5-benzodiazepin-2-one

Step 1: Synthesis of 4-Phenyl-1,5-benzodiazepin-2-one

  • A mixture of o-phenylenediamine (1 equivalent) and ethyl benzoylacetate (1 equivalent) in xylene is refluxed for one hour.

  • The reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The solid is washed with a suitable solvent and dried to yield 4-phenyl-1,5-benzodiazepin-2-one.

Step 2: N-Alkylation

  • In a flask containing tetrahydrofuran, dissolve 4-phenyl-1,5-benzodiazepin-2-one (1 equivalent).

  • Add 1-bromoalkane (1.5 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of tetrabutylammonium (B224687) bromide (TBAB).[9]

  • Stir the reaction mixture at room temperature for 24 hours.[9]

  • After completion, the reaction mixture is filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 80/20) to give the 1-alkyl-4-phenyl-1,5-benzodiazepin-2-one.[9]

Quantitative Data

The following table presents the yield for the N-alkylation step.[9]

ProductAlkyl ChainYield (%)
5a-d C8H17 to C12H2583

This yield is reported for the synthesis of a series of 1-alkyl-4-phenyl-1,5-benzodiazepin-2-ones.[9]

References

Application Notes and Protocols: Catalytic Hydrogenation of Benzylideneacetone to 4-Phenylbutan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of benzylideneacetone (B49655) to 4-phenylbutan-2-one. This reaction is a selective reduction of the carbon-carbon double bond of an α,β-unsaturated ketone, leaving the carbonyl group and the aromatic ring intact. Various catalytic systems are presented, including palladium on carbon (Pd/C) and Raney Nickel, offering flexibility in catalyst selection based on laboratory resources and desired reaction conditions.

Note on Nomenclature: The product of the hydrogenation of benzylideneacetone (4-phenyl-3-buten-2-one) is 4-phenylbutan-2-one. This compound is also commonly known as benzylacetone (B32356).[1] The user's request mentioned 4-phenylpentan-2-one, which would require a different starting material. This document details the synthesis of 4-phenylbutan-2-one from benzylideneacetone.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data from various reported methods for the catalytic hydrogenation of benzylideneacetone. This allows for a direct comparison of different catalysts and their respective reaction conditions and efficiencies.

CatalystCatalyst LoadingSubstrate ConcentrationSolventTemperature (°C)Hydrogen Pressure (bar)Reaction Time (h)Yield (%)Reference
5% Palladium on Activated Carbon (with 40% water)~0.09 wt%NeatNone55217High (not specified)[2]
5% Palladium on Aluminum Oxide~0.05 wt%NeatNone755698.7 (GC purity)[2]
Raney® NickelNot specifiedNot specifiedTetrahydrofuran (THF)Not specifiedNot specifiedNot specified98.5[3]
Co:Rh Nanoparticles@SILP20.0 mg (0.008 mmol)0.80 mmoln-heptane (0.5 mL)1505016>99 (conversion)[4]

Experimental Protocols

Detailed methodologies for two common and effective catalytic systems are provided below.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from a patented industrial process and is suitable for a standard laboratory setting.[2]

Materials:

  • Benzylideneacetone

  • 5% Palladium on activated carbon (Pd/C)

  • Hydrogen gas (high purity)

  • A suitable hydrogenation apparatus (e.g., a Parr hydrogenator or a flask with a balloon)

  • Filtration setup (e.g., Celite or a syringe filter)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable pressure vessel (e.g., a stirred autoclave or a heavy-walled flask), place benzylideneacetone. For every 1500 g of benzylideneacetone, add approximately 1.3 g of 5% palladium on activated carbon (with ~40% water content). The reaction can also be performed without a solvent.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas to remove air. Pressurize the vessel with hydrogen to 2 bar.

  • Reaction Conditions: Heat the mixture to 55°C with efficient stirring.

  • Monitoring the Reaction: The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction is typically complete within 17 hours under these conditions.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the crude product through a pad of Celite to remove the palladium catalyst.

  • Purification: The resulting clear liquid is 4-phenylbutan-2-one. For higher purity, the product can be distilled under reduced pressure (boiling point: 82-85°C at 2 mbar).[2]

Protocol 2: Hydrogenation using Raney® Nickel

This protocol utilizes Raney® Nickel, a common and highly effective hydrogenation catalyst.[3][5]

Materials:

  • Benzylideneacetone

  • Raney® Nickel (in a slurry, typically in water or ethanol)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen gas (high purity)

  • A suitable hydrogenation apparatus

  • Filtration setup

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: Under an inert atmosphere (e.g., nitrogen or argon), carefully wash the Raney® Nickel slurry with anhydrous THF to remove the storage solvent.

  • Reaction Setup: In a hydrogenation flask, dissolve benzylideneacetone in a suitable amount of anhydrous THF. Add the prepared Raney® Nickel catalyst to the solution.

  • Hydrogenation: Connect the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process three times). Maintain a positive pressure of hydrogen (e.g., using a balloon or a pressure regulator).

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic.

  • Monitoring the Reaction: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Raney® Nickel. Caution: Raney® Nickel is pyrophoric and must be handled with care. The filter cake should be kept wet and disposed of properly.

  • Purification: Remove the THF from the filtrate using a rotary evaporator. The residue is 4-phenylbutan-2-one, which can be further purified by distillation if necessary.

Mandatory Visualization

The following diagrams illustrate the chemical transformation and the general experimental workflow for the catalytic hydrogenation of benzylideneacetone.

Caption: Reaction scheme for the catalytic hydrogenation of benzylideneacetone.

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification setup 1. Reaction Setup (Substrate, Catalyst, Solvent) hydrogenation 2. Hydrogenation (Introduce H₂, Apply Temp/Pressure) setup->hydrogenation monitoring 3. Reaction Monitoring (TLC, GC, H₂ uptake) hydrogenation->monitoring quench 4. Quenching & Catalyst Removal (Cooling, Venting, Filtration) monitoring->quench Reaction Complete purify 5. Purification (Solvent Removal, Distillation) quench->purify characterize 6. Characterization (NMR, GC-MS, IR) purify->characterize

Caption: General experimental workflow for catalytic hydrogenation.

References

Application Notes and Protocols for the Reduction of 4-Phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the reduction of 4-Phenylpentan-2-one to 4-Phenylpentan-2-ol, a valuable intermediate in the synthesis of various organic molecules. Two common and effective reduction methods are presented: Sodium Borohydride (B1222165) Reduction and Catalytic Hydrogenation.

Introduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. This compound possesses a carbonyl group that can be selectively reduced to a hydroxyl group, yielding 4-Phenylpentan-2-ol. The choice of reduction method can influence the reaction's efficiency, selectivity, and scalability. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for laboratory-scale synthesis, while catalytic hydrogenation offers an alternative that can be scaled for industrial applications and may offer different selectivity profiles.[1]

Data Presentation

The following table summarizes typical quantitative data for the two reduction methods, based on literature for similar substrates. Actual results may vary depending on the specific reaction conditions and scale.

ParameterMethod 1: Sodium Borohydride ReductionMethod 2: Catalytic Hydrogenation (Pt/C)
Typical Yield >90% (Estimated for similar ketones)85-95% (for similar substrates)[2]
Product Purity Generally high after work-up and purificationHigh, potential for aromatic ring reduction
Reaction Time 30 minutes - 2 hours1 - 24 hours
Temperature 0°C to Room TemperatureRoom Temperature to 70°C[3]
Pressure Atmospheric1 atm (balloon) to 5 bar[3]
Key Reagents Sodium Borohydride, Methanol (B129727)/Ethanol (B145695)H₂ gas, Platinum on Carbon (Pt/C)
Advantages Mild conditions, high selectivity for carbonylScalable, catalyst can be recycled
Disadvantages Generates borate (B1201080) wasteRequires specialized equipment (hydrogenator)

Experimental Protocols

Method 1: Reduction of this compound using Sodium Borohydride

This protocol describes the reduction of this compound to 4-Phenylpentan-2-ol using sodium borohydride in an alcoholic solvent.[4]

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Methanol (or 95% Ethanol)

  • Deionized Water

  • Diethyl Ether (or Dichloromethane)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 6.16 mmol) in methanol (20 mL).

  • Cool the solution in an ice bath to 0°C.

  • Slowly add sodium borohydride (0.23 g, 6.16 mmol) to the stirred solution in small portions over 15 minutes. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully add deionized water (10 mL) to quench the excess sodium borohydride.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Transfer the resulting aqueous solution to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).[4]

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Phenylpentan-2-ol.

  • The product can be further purified by column chromatography if necessary.

Method 2: Catalytic Hydrogenation of this compound

This protocol outlines the reduction of this compound via catalytic hydrogenation using platinum on carbon (Pt/C) as the catalyst. This method is highly efficient but requires appropriate safety precautions for handling hydrogen gas.[3]

Materials:

  • This compound

  • 10% Platinum on Carbon (Pt/C)

  • Ethanol (or Ethyl Acetate)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Filtration setup (e.g., Celite pad)

Procedure:

  • To a hydrogenation flask, add 10% Pt/C (50 mg, ~5 mol%).

  • Add a solution of this compound (1.0 g, 6.16 mmol) in ethanol (20 mL).

  • Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1 atm using a balloon or up to 5 bar in a reactor) and stir the reaction mixture vigorously at room temperature.[3]

  • Monitor the reaction by observing hydrogen uptake or by TLC/GC analysis of aliquots.

  • Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow it to dry completely in the air.

  • Wash the filter cake with a small amount of ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 4-Phenylpentan-2-ol.

  • Purify the product by distillation or column chromatography as needed.

Mandatory Visualization

experimental_workflow Experimental Workflow: Reduction of this compound cluster_start Starting Material cluster_method1 Method 1: NaBH4 Reduction cluster_method2 Method 2: Catalytic Hydrogenation cluster_end Product start This compound m1_step1 Dissolve in Methanol start->m1_step1 m2_step1 Dissolve in Ethanol with Pt/C start->m2_step1 m1_step2 Add NaBH4 at 0°C m1_step1->m1_step2 m1_step3 Stir at Room Temp m1_step2->m1_step3 m1_step4 Quench with Water m1_step3->m1_step4 m1_step5 Aqueous Work-up m1_step4->m1_step5 purification Purification (Distillation/Chromatography) m1_step5->purification m2_step2 Introduce H2 Gas m2_step1->m2_step2 m2_step3 Stir under H2 Atmosphere m2_step2->m2_step3 m2_step4 Filter Catalyst m2_step3->m2_step4 m2_step4->purification end_product 4-Phenylpentan-2-ol purification->end_product

Caption: General workflow for the reduction of this compound.

References

Application Notes and Protocols: 4-Phenylpentan-2-one in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylpentan-2-one, with the CAS number 17913-10-9, is an aromatic ketone.[1][2] While comprehensive application data for this compound in the flavor and fragrance industry is not extensively documented in publicly available literature, its structural similarity to other well-known aroma chemicals, such as 4-Methyl-1-phenyl-2-pentanone and 4-Phenyl-2-butanone, suggests its potential for use as a flavor and fragrance ingredient.[3][4]

These application notes provide a projected organoleptic profile and potential applications for this compound based on the characteristics of structurally related compounds. Furthermore, detailed experimental protocols are outlined for the sensory and instrumental analysis necessary to formally characterize a new flavor and fragrance ingredient like this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C11H14O[1]
Molecular Weight 162.23 g/mol [1]
CAS Number 17913-10-9[1][2]
Appearance Colorless to pale yellow liquid (projected)
Boiling Point 230.2 °C at 760 mmHg[2]
Flash Point 90.3 °C[2]
Density 0.956 g/cm³[2]
LogP 2.769[2]

Projected Organoleptic Profile

Based on the profiles of structurally similar ketones used in the flavor and fragrance industry, the following is a projected organoleptic profile for this compound:

  • Odor: Sweet, floral, fruity, with potential for subtle woody and spicy undertones. The phenyl group is likely to contribute a sweet, balsamic character, while the ketone functional group can impart fruity notes.

  • Flavor: Sweet, fruity, and potentially creamy or nutty at lower concentrations.

Potential Applications in the Flavor and Fragrance Industry

Fragrance Applications

Given its projected aromatic profile, this compound could be a versatile ingredient in various fragrance compositions:

  • Floral Accords: To lend a sweet, slightly fruity, and warm body to floral fragrances such as rose, jasmine, and ylang-ylang.

  • Fruity Compositions: To enhance the ripe and juicy notes in apple, pear, and berry fragrance profiles.

  • Gourmand Scents: To provide a sweet, creamy, and slightly nutty background in vanilla, caramel, and almond-type fragrances.

  • Cosmetic and Personal Care Products: Its potential sweet and floral character would make it suitable for incorporation into lotions, creams, and soaps.

Flavor Applications

In the flavor industry, this compound could be utilized in:

  • Fruit Flavors: To enhance the sweetness and complexity of berry, cherry, and other red fruit flavorings.

  • Dairy Flavors: To add creamy and sweet notes to ice cream, yogurt, and milk-based beverages.

  • Bakery and Confectionery: To contribute a warm, sweet, and slightly nutty profile to baked goods, chewing gum, and candies.

Experimental Protocols

To formally characterize this compound for its use in the flavor and fragrance industry, the following experimental protocols are recommended.

Protocol for Sensory Analysis: Descriptive Panel

This protocol is designed to identify and quantify the aromatic attributes of this compound.

Objective: To establish a detailed organoleptic profile of this compound using a trained sensory panel.

Materials:

  • High-purity this compound (≥98%)

  • Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)

  • Glass smelling strips

  • Controlled-environment sensory booths[5]

  • Computerized data collection system

Procedure:

  • Panel Selection and Training:

    • Select 8-12 panelists based on their olfactory acuity and ability to describe scents.

    • Train the panel on a range of standard aroma chemicals to develop a common vocabulary for odor description.

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 1%, 0.1%).

    • Dip smelling strips into each dilution and allow the solvent to evaporate for 30 seconds.

  • Evaluation:

    • Present the coded samples to the panelists in a randomized order.[5]

    • Instruct panelists to smell the strips and rate the intensity of predefined descriptors (e.g., sweet, fruity, floral, woody, spicy) on a structured scale (e.g., 0-10).

    • Provide a section for panelists to add any additional descriptive terms.

    • Include breaks to prevent olfactory fatigue.[5]

  • Data Analysis:

    • Analyze the intensity ratings statistically (e.g., using ANOVA) to determine the significant sensory attributes.

    • Generate a spider web plot to visualize the sensory profile of the compound.

Sensory_Analysis_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panel Panel Selection & Training Sample Sample Preparation (Dilutions) Panel->Sample Present Present Coded Samples Sample->Present Rate Rate Intensity of Descriptors Present->Rate Describe Add Descriptive Terms Rate->Describe Stats Statistical Analysis (ANOVA) Describe->Stats Profile Generate Sensory Profile Stats->Profile

Figure 1: Workflow for Descriptive Sensory Analysis.
Protocol for Gas Chromatography-Olfactometry (GC-O) Analysis

This protocol combines instrumental separation with human sensory detection to identify the key odor-active compounds in a sample.[6]

Objective: To identify the retention time and odor character of this compound and any volatile impurities.

Materials:

  • Gas chromatograph with a flame ionization detector (FID) and an olfactory detection port (ODP).[7]

  • Capillary GC column suitable for flavor and fragrance analysis (e.g., DB-5 or DB-Wax).

  • High-purity helium or hydrogen as a carrier gas.

  • Dilute solution of this compound in a suitable solvent (e.g., dichloromethane).

Procedure:

  • Instrument Setup:

    • Install the GC column and configure the instrument with an appropriate temperature program (e.g., start at 50°C, ramp to 250°C).

    • Split the column effluent between the FID and the ODP.

  • Analysis:

    • Inject the sample into the GC.

    • A trained assessor sniffs the effluent from the ODP and records the time, duration, and description of any detected odors.

    • Simultaneously, the FID records the chemical signal.

  • Data Correlation:

    • Correlate the retention times of the detected odors with the peaks on the FID chromatogram.

    • This allows for the direct association of a specific chemical compound with its perceived odor.

GCO_Workflow cluster_instrument Instrumental Setup cluster_detection Detection cluster_output Output Sample Sample Injection GC Gas Chromatograph Sample->GC FID Flame Ionization Detector (FID) GC->FID Effluent Split ODP Olfactory Detection Port (ODP) GC->ODP Chromatogram Chromatogram FID->Chromatogram Aromagram Aromagram ODP->Aromagram Data_Correlation Data Correlation Chromatogram->Data_Correlation Aromagram->Data_Correlation

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4-Phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Phenylpentan-2-one. The method is suitable for purity assessments, stability studies, and quality control applications in pharmaceutical and chemical research settings. The protocol has been developed based on established chromatographic principles for aromatic ketones and validated according to ICH guidelines to ensure accuracy, precision, and linearity.

Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this method.[1] The separation is achieved on a C18 stationary phase with a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid added to ensure optimal peak shape.[2][3][4]

ParameterValue
Instrument Standard HPLC System with UV Detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm
Analyte This compound (C₁₁H₁₄O, MW: 162.23 g/mol )[5][6]
Run Time 10 minutes

Experimental Protocols

Reagent and Solution Preparation
  • Mobile Phase Preparation:

    • Measure 600 mL of HPLC-grade acetonitrile and 400 mL of ultrapure water.

    • Add 1.0 mL of concentrated phosphoric acid (85%) to the water.

    • Combine the acetonitrile and acidified water.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Diluent Preparation:

    • Prepare the diluent by mixing acetonitrile and ultrapure water in a 60:40 (v/v) ratio.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly.

  • Working Standard and Calibration Solutions:

    • Prepare a series of working standard solutions by diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to establish the method's linearity.

Sample Preparation
  • Accurately weigh a portion of the sample material expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve the analyte.

  • Allow the solution to return to room temperature.

  • Dilute to volume with the diluent and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Procedure
  • Set up the HPLC system according to the parameters listed in the Chromatographic Conditions table.

  • Equilibrate the column by pumping the mobile phase through the system for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the system is clean.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak corresponding to this compound.

Method Validation Summary

The analytical method was validated according to the International Conference on Harmonization (ICH) guidelines (Q2A and Q2B).[7] The validation characteristics include system suitability, linearity, accuracy, precision, and sensitivity.

Table 1: System Suitability

System suitability was established by injecting the 50 µg/mL standard solution six times.

ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N ≥ 20006800
%RSD of Peak Area ≤ 2.0%0.85%
Table 2: Linearity

Linearity was evaluated across five concentration levels from 10 µg/mL to 150 µg/mL.

ParameterResult
Range 10 - 150 µg/mL
Regression Equation y = 45872x + 1250
Correlation Coefficient (r²) ≥ 0.999
y-intercept Within ±2% of response at 100% concentration
Table 3: Accuracy (% Recovery)

Accuracy was determined by analyzing spiked samples at three concentration levels (80%, 100%, and 120% of the target concentration).[7]

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%40.039.899.5%
100%50.050.3100.6%
120%60.059.599.2%
Average Recovery 99.8%
Table 4: Precision (%RSD)

Repeatability (intra-day) and intermediate precision (inter-day) were assessed by analyzing six replicate samples at 100% of the target concentration.

Precision Type% Relative Standard Deviation (%RSD)
Repeatability 0.75%
Intermediate Precision 1.10%
Table 5: Sensitivity (LOD & LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio method.[8]

ParameterResult (µg/mL)Signal-to-Noise (S/N) Ratio
Limit of Detection (LOD) 0.25~ 3:1
Limit of Quantitation (LOQ) 0.80~ 10:1

Workflow Visualization

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing cluster_report 4. Reporting A Prepare Mobile Phase (ACN:H2O:H3PO4) B Prepare Standard Stock (1000 µg/mL) D Prepare Calibration Standards (Serial Dilution) B->D C Prepare Sample (Weigh, Dissolve, Filter) H Inject Samples C->H G Inject Calibration Standards D->G E System Setup & Column Equilibration F Inject Blank (Diluent) E->F F->G G->H K Generate Calibration Curve G->K L Calculate Sample Concentration H->L I Acquire Chromatograms J Integrate Peaks I->J J->K J->L K->L M Compile Results L->M N Final Report Generation M->N

Caption: HPLC analysis workflow for this compound.

References

Synthesis of 4-Phenylpentan-2-one Analogs and Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of two prominent classes of 4-phenylpentan-2-one analogs and derivatives: Pyrovalerone analogs, known for their activity as monoamine reuptake inhibitors, and 1,5-Diaryl-1-penten-3-ones, which have shown potential as anticancer agents.

Application Notes

This compound and its derivatives are versatile scaffolds in medicinal chemistry and drug discovery. The structural modifications of this backbone have led to the development of compounds with a range of biological activities.

Pyrovalerone Analogs as Dopamine (B1211576) and Norepinephrine (B1679862) Reuptake Inhibitors:

A significant application of this compound analogs is in the development of central nervous system (CNS) stimulants that act as norepinephrine-dopamine reuptake inhibitors (NDRIs).[1] Analogs of 1-(4-methylphenyl)-2-(1-pyrrolidinyl)pentan-1-one, commonly known as pyrovalerone, have been synthesized and evaluated for their ability to inhibit the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2][3][4] These compounds are of interest for their potential therapeutic applications in conditions such as chronic fatigue and as potential medications for cocaine abuse.[2] The general structure-activity relationship (SAR) suggests that substitutions on the phenyl ring and modifications of the pyrrolidine (B122466) ring can significantly impact the potency and selectivity of these compounds for DAT and NET.[2][4]

1,5-Diaryl-1-penten-3-one Analogs as Anticancer Agents:

Another important class of derivatives are the 1,5-diaryl-1-penten-3-ones, which are structurally related to curcumin. These compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including human glioblastoma, breast, and prostate cancer cells.[5] Some of these novel compounds have exhibited remarkable cytotoxic action, particularly against MCF-7 breast cancer cells.[5] The synthesis of these diarylpentanoids is typically achieved through a Claisen-Schmidt condensation, offering a straightforward route to a diverse library of potential anticancer agents.

Experimental Protocols

Protocol 1: Synthesis of Pyrovalerone Analogs via the Heffe Synthesis

This protocol describes a general method for the synthesis of 1-(4-substituted-phenyl)-2-(pyrrolidin-1-yl)pentan-1-ones, adapted from the Heffe synthesis.[2]

Experimental Workflow:

G A Aryl Nitrile C Intermediate Ketone A->C i) Grignard Reaction B Grignard Reagent (n-BuMgCl) B->C E α-Bromoketone C->E ii) α-Bromination D Bromination (AlCl3, Br2) D->E G Pyrovalerone Analog (Crude) E->G iii) Nucleophilic Substitution F Pyrrolidine F->G I Pure Pyrovalerone Analog G->I iv) Purification H Purification (Chromatography/Recrystallization) H->I

Caption: General workflow for the synthesis of Pyrovalerone analogs.

Materials:

  • Substituted aryl nitrile (1.0 eq)

  • n-Butylmagnesium chloride (1.2 eq)

  • Anhydrous diethyl ether or THF

  • Sulfuric acid (10%)

  • Aluminum chloride (catalytic)

  • Bromine (1.1 eq)

  • Pyrrolidine (2.5 eq)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

  • Synthesis of the Intermediate Ketone:

    • To a solution of the substituted aryl nitrile in anhydrous diethyl ether, add n-butylmagnesium chloride dropwise at 0 °C under an inert atmosphere.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by the slow addition of 10% sulfuric acid.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone. Purify by column chromatography if necessary.

  • α-Bromination of the Ketone:

    • To a solution of the ketone in a suitable solvent (e.g., diethyl ether or chloroform), add a catalytic amount of aluminum chloride.

    • Add bromine dropwise at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

    • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude α-bromoketone, which is often used in the next step without further purification.

  • Reaction with Pyrrolidine:

    • Dissolve the crude α-bromoketone in dichloromethane.

    • Add pyrrolidine and stir the reaction at room temperature for 4-6 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate (B1210297) to afford the pure pyrovalerone analog.

    • The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 1,5-Diaryl-1-penten-3-ones via Claisen-Schmidt Condensation

This protocol outlines the synthesis of 1,5-diaryl-1-penten-3-one analogs through a base-catalyzed condensation reaction.[6]

Experimental Workflow:

G A Substituted Benzaldehyde (B42025) D Reaction Mixture A->D B Benzalacetone B->D C Base (NaOH) in Ethanol C->D Condensation F Crude Product (Precipitate) D->F Workup E Acidification (HCl) E->F H Pure 1,5-Diaryl-1-penten-3-one F->H Purification G Purification (Recrystallization) G->H

Caption: General workflow for the Claisen-Schmidt condensation.

Materials:

  • Substituted benzaldehyde (0.01 mol)

  • Benzalacetone (0.012 mol)

  • 10% Sodium hydroxide (B78521) solution

  • Ethanol

  • Dilute hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the substituted benzaldehyde and benzalacetone in ethanol.

    • Stir the solution at room temperature.

  • Base Addition:

    • To the stirred solution, add 10% sodium hydroxide solution dropwise.

    • Continue stirring at room temperature for 2-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.

  • Workup:

    • Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.

    • Acidify the mixture with dilute hydrochloric acid until it becomes slightly acidic, which will cause the product to precipitate.

    • Collect the precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Purification:

    • Dry the crude product.

    • Recrystallize the solid from a suitable solvent, such as ethanol, to yield the pure 1,5-diaryl-1-penten-3-one analog.

Quantitative Data

Table 1: Monoamine Transporter Inhibition by Pyrovalerone Analogs[2][3][4]
CompoundSubstitutionDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DA IC50 (nM)NE IC50 (nM)5-HT IC50 (nM)
4a 4-Me18.154.3295016.349.7>10000
4b (S)-4-Me18.154.3295016.349.7>10000
4u 3,4-di-Cl11.537.8134011.842.15420
4t 1-Naphthyl19.376.885.320.165.4123
MDPV 3,4-CH2O24.1263349---
α-PVP -1214>10000---

Ki values represent binding affinity, and IC50 values represent the concentration required for 50% inhibition of monoamine uptake.

Table 2: Cytotoxicity of 1,5-Diaryl-1-penten-3-one Analogs[5]
CompoundAr1Ar2U87-MG IC50 (µM)MCF-7 IC50 (µM)PC-3 IC50 (µM)
5a C6H5C6H513.51.910.3
5b 4-OH-C6H4C6H5>50>50>50
5c 4-MeO-C6H4C6H525.111.231.4
5d 4-OH-3-MeO-C6H4C6H521.719.815.6
5g C6H54-OH-C6H438.212.149.1
5h 4-OH-C6H44-OH-C6H4>5010.8>50

IC50 values represent the concentration required to inhibit the growth of 50% of the cancer cells.

Characterization Data

Characterization of synthesized compounds is typically performed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the synthesized analogs. For example, in 1,5-diaryl-1-penten-3-ones, the olefinic protons typically appear as doublets in the 1H NMR spectrum.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For instance, the carbonyl (C=O) stretch of the ketone is a characteristic peak.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.

Signaling Pathway

The primary mechanism of action for pyrovalerone analogs is the inhibition of dopamine and norepinephrine reuptake by blocking their respective transporters, DAT and NET. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing dopaminergic and noradrenergic signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle Norepinephrine Norepinephrine Norepinephrine->Vesicle Vesicle->Synaptic_Cleft_Pre Release DAT DAT NET NET DA_Cleft Dopamine Synaptic_Cleft_Pre->DA_Cleft NE_Cleft Norepinephrine Synaptic_Cleft_Pre->NE_Cleft DA_Cleft->DAT Reuptake DA_Receptor Dopamine Receptor DA_Cleft->DA_Receptor Binds NE_Cleft->NET Reuptake NE_Receptor Norepinephrine Receptor NE_Cleft->NE_Receptor Binds Pyrovalerone Pyrovalerone Analog Pyrovalerone->DAT Blocks Pyrovalerone->NET Blocks Signaling Postsynaptic Signaling DA_Receptor->Signaling NE_Receptor->Signaling

Caption: Inhibition of DAT and NET by Pyrovalerone analogs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to improve the yield and troubleshoot the synthesis of 4-Phenylpentan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for the synthesis of this compound are:

  • Friedel-Crafts Acylation: This method involves the reaction of benzene (B151609) with 3-phenylbutanoyl chloride or a related acylating agent in the presence of a Lewis acid catalyst.

  • Grignard Reagent Addition to a Nitrile: This route utilizes the reaction of a Grignard reagent, such as methylmagnesium bromide, with 3-phenylbutanenitrile (B2813575), followed by acidic hydrolysis.

  • Conjugate Addition to Benzalacetone: This approach involves the 1,4-addition of a methyl group to benzalacetone, typically using an organocuprate reagent (Gilman reagent).

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Gas chromatography (GC) can also be used for more quantitative analysis of the reaction mixture over time.

Q3: What are the key safety precautions to consider during the synthesis of this compound?

A3: Safety is paramount in any chemical synthesis. Key precautions include:

  • Working in a well-ventilated fume hood: Many of the reagents and solvents used are volatile and may be flammable or toxic.

  • Using appropriate Personal Protective Equipment (PPE): This includes safety goggles, lab coat, and chemical-resistant gloves.

  • Handling Lewis acids with care: Lewis acids like aluminum chloride are corrosive and react violently with moisture. They should be handled in a dry environment.

  • Quenching reactions carefully: The quenching of Grignard reactions and Friedel-Crafts reactions can be highly exothermic. It is crucial to perform this step slowly and with adequate cooling.

Synthesis Route 1: Friedel-Crafts Acylation

This method is a classic approach for the formation of aryl ketones. The reaction involves the electrophilic acylation of an aromatic ring.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low or No Yield Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure.Use a fresh, unopened container of the Lewis acid. Ensure all glassware is thoroughly dried before use.
Insufficient amount of Lewis acid catalyst.Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the catalyst because the product ketone can form a complex with it.[1]
Low reactivity of the aromatic substrate.Benzene itself is a suitable substrate. If using a substituted benzene, ensure it does not contain strongly deactivating groups.
Formation of Multiple Products (Isomers) Use of a substituted benzene that can lead to ortho, meta, and para isomers.While benzene will only give one product, using a monosubstituted benzene will result in a mixture of isomers. Purification by column chromatography will be necessary to isolate the desired product.
Reaction Mixture Becomes a Thick Slurry The product-catalyst complex is precipitating out of solution.Increase the volume of the solvent to improve solubility.
Difficult Work-up (Emulsion Formation) Incomplete hydrolysis of the aluminum salts.Quench the reaction by slowly pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
Experimental Protocol: Friedel-Crafts Acylation of Benzene with 3-Phenylbutanoyl Chloride

Materials:

  • Benzene (anhydrous)

  • 3-Phenylbutanoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (B109758) (anhydrous)

  • Concentrated hydrochloric acid

  • Crushed ice

  • Sodium bicarbonate solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap.

  • Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add 3-phenylbutanoyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred catalyst suspension.

  • Addition of Benzene: After the addition of the acyl chloride, add anhydrous benzene (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Data on Reaction Parameter Optimization
Parameter Condition Effect on Yield Reference
Lewis Acid Catalyst AlCl₃ (1.1 eq)Generally provides good yields.General Knowledge
FeCl₃ (1.1 eq)Can be a milder and less moisture-sensitive alternative, but may result in lower yields.General Knowledge
ZnCl₂ (1.1 eq)Typically less effective for this type of acylation.General Knowledge
Solvent DichloromethaneCommon solvent, good for solubility of reactants.General Knowledge
Carbon disulfideTraditional solvent, can sometimes improve selectivity but is highly flammable and toxic.General Knowledge
NitrobenzeneCan increase the reaction rate but is a deactivating solvent and can be difficult to remove.General Knowledge
Temperature 0 °C to Room TempOptimal for minimizing side reactions.General Knowledge
RefluxMay increase reaction rate but can also lead to decomposition and side products.General Knowledge

Workflow and Troubleshooting Diagram

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_troubleshooting Troubleshooting start Start dry_glassware Dry Glassware start->dry_glassware add_catalyst Add AlCl₃ to DCM dry_glassware->add_catalyst cool Cool to 0°C add_catalyst->cool add_acyl_chloride Add 3-Phenylbutanoyl Chloride cool->add_acyl_chloride add_benzene Add Benzene add_acyl_chloride->add_benzene react Stir at RT for 2-4h add_benzene->react monitor Monitor by TLC react->monitor low_yield Low Yield? react->low_yield slurry Thick Slurry? react->slurry quench Quench with Ice/HCl monitor->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify dry->purify end End Product purify->end side_products Side Products? purify->side_products low_yield->monitor No check_catalyst Use fresh, anhydrous AlCl₃ in excess. low_yield->check_catalyst Yes side_products->end No check_purity Purify by chromatography. side_products->check_purity Yes slurry->monitor No add_solvent Add more solvent. slurry->add_solvent Yes check_catalyst->react add_solvent->react

Caption: Workflow and troubleshooting for Friedel-Crafts acylation.

Synthesis Route 2: Grignard Reagent Addition to Nitrile

This method provides an alternative route to ketones, avoiding some of the potential issues of Friedel-Crafts reactions.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low or No Grignard Reagent Formation Presence of moisture in glassware, solvents, or reagents.Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and ensure the magnesium turnings are dry.
Magnesium turnings are not activated.Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to initiate the reaction. Gently warm the flask.
Low Yield of Ketone Incomplete reaction with the nitrile.Ensure the Grignard reagent is in excess (at least 2 equivalents). Allow for sufficient reaction time after the addition of the nitrile.
Formation of tertiary alcohol as a byproduct.This can occur if the Grignard reagent reacts with the initially formed ketone. Add the nitrile solution slowly to the Grignard reagent at a low temperature to minimize this side reaction.
Difficult Work-up Formation of a thick precipitate of magnesium salts.Use a saturated aqueous solution of ammonium (B1175870) chloride for quenching, as it can help to dissolve the magnesium salts.
Experimental Protocol: Grignard Reaction with 3-Phenylbutanenitrile

Materials:

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether

  • 3-Phenylbutanenitrile

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Setup: Assemble a flame-dried three-necked flask with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

  • Grignard Reagent Formation: Place magnesium turnings (2.2 equivalents) in the flask. Add a small amount of anhydrous diethyl ether. Add a few drops of methyl iodide (2.1 equivalents) to initiate the reaction. Once the reaction starts, add the remaining methyl iodide dissolved in anhydrous diethyl ether dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional 30 minutes.

  • Reaction with Nitrile: Cool the Grignard reagent solution to 0 °C. Dissolve 3-phenylbutanenitrile (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent. After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Data on Reaction Parameter Optimization
Parameter Condition Effect on Yield Reference
Grignard Reagent Methylmagnesium iodideStandard reagent for adding a methyl group.General Knowledge
Methylmagnesium bromideAlso effective, may be more readily available.General Knowledge
Solvent Diethyl etherCommon and effective solvent for Grignard reactions.General Knowledge
Tetrahydrofuran (THF)Can be used as an alternative, especially if higher temperatures are needed for Grignard formation.General Knowledge
Temperature 0 °C for nitrile additionHelps to control the exothermicity of the reaction and minimize side reactions.General Knowledge
Stoichiometry >2 equivalents of Grignard reagentEnsures complete reaction with the nitrile and accounts for any loss due to side reactions.General Knowledge

Workflow and Troubleshooting Diagram

Grignard_Workflow cluster_prep Grignard Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_troubleshooting Troubleshooting start Start dry_glassware Dry Glassware start->dry_glassware add_mg Add Mg Turnings dry_glassware->add_mg add_halide Add Methyl Iodide add_mg->add_halide reflux Reflux add_halide->reflux no_grignard No Grignard Formation? add_halide->no_grignard cool Cool to 0°C reflux->cool add_nitrile Add 3-Phenylbutanenitrile cool->add_nitrile react Stir at RT for 2-3h add_nitrile->react quench Quench with NH₄Cl (aq) react->quench low_ketone_yield Low Ketone Yield? react->low_ketone_yield extract Extract with Ether quench->extract wash Wash & Dry extract->wash concentrate Concentrate wash->concentrate purify Purify concentrate->purify end End Product purify->end no_grignard->reflux No activate_mg Activate Mg with Iodine/Heat no_grignard->activate_mg Yes low_ketone_yield->quench No excess_grignard Use >2 eq. of Grignard Reagent low_ketone_yield->excess_grignard Yes activate_mg->add_halide excess_grignard->cool

Caption: Workflow and troubleshooting for Grignard reaction with a nitrile.

Synthesis Route 3: Conjugate Addition to Benzalacetone

This method is a selective way to form the carbon-carbon bond at the β-position of an α,β-unsaturated ketone.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low Yield of 1,4-Adduct Use of a non-cuprate organometallic reagent (e.g., Grignard alone).Organocuprates (Gilman reagents) are essential for favoring 1,4-addition over 1,2-addition.[2] Prepare the Gilman reagent from an organolithium or Grignard reagent and a copper(I) salt.
Incomplete reaction.Ensure a slight excess of the organocuprate reagent is used. Allow for sufficient reaction time at low temperature.
Formation of 1,2-Addition Product (Tertiary Alcohol) Reaction temperature is too high.The reaction should be carried out at a low temperature, typically -78 °C, to ensure high selectivity for 1,4-addition.[2]
Difficult to Remove Copper Salts During Work-up Incomplete quenching and complex formation.Quench the reaction with a saturated aqueous solution of ammonium chloride, which helps to complex the copper salts and facilitate their removal into the aqueous layer.
Experimental Protocol: Conjugate Addition of a Gilman Reagent to Benzalacetone

Materials:

  • Methyllithium (B1224462) solution

  • Copper(I) iodide

  • Anhydrous diethyl ether or THF

  • Benzalacetone

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Setup: Assemble a flame-dried three-necked flask with a magnetic stir bar and septum under an inert atmosphere.

  • Gilman Reagent Preparation: Suspend copper(I) iodide (0.5 equivalents) in anhydrous diethyl ether at 0 °C. Slowly add methyllithium solution (1.0 equivalent) to form the lithium dimethylcuprate (Gilman reagent).

  • Reaction: Cool the Gilman reagent solution to -78 °C (dry ice/acetone bath). Dissolve benzalacetone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Gilman reagent solution. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data on Reaction Parameter Optimization
Parameter Organometallic Reagent Selectivity (1,4- vs 1,2-addition) Reference
Methylmagnesium Bromide LowPredominantly 1,2-addition.General Knowledge
Methylmagnesium Bromide with catalytic CuCl HighFavors 1,4-addition.General Knowledge
Lithium dimethylcuprate (Me₂CuLi) Very HighExcellent selectivity for 1,4-addition.[2]General Knowledge
Temperature -78 °COptimal for high 1,4-selectivity.[2]General Knowledge
0 °C to Room TempIncreased formation of the 1,2-addition product.General Knowledge

Workflow and Troubleshooting Diagram

Conjugate_Addition_Workflow cluster_prep Gilman Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_troubleshooting Troubleshooting start Start dry_glassware Dry Glassware start->dry_glassware add_cu Add CuI to Ether dry_glassware->add_cu cool_0 Cool to 0°C add_cu->cool_0 add_meli Add MeLi cool_0->add_meli cool_78 Cool to -78°C add_meli->cool_78 add_benzalacetone Add Benzalacetone cool_78->add_benzalacetone react Stir at -78°C for 1-2h add_benzalacetone->react quench Quench with NH₄Cl (aq) react->quench low_14_yield Low 1,4-Adduct Yield? react->low_14_yield extract Extract with Ether quench->extract wash Wash & Dry extract->wash concentrate Concentrate wash->concentrate purify Purify concentrate->purify end End Product purify->end has_12_product 1,2-Addition Product? purify->has_12_product low_14_yield->quench No use_cuprate Ensure Gilman reagent is properly formed. low_14_yield->use_cuprate Yes has_12_product->end No lower_temp Maintain reaction temp at -78°C. has_12_product->lower_temp Yes use_cuprate->add_meli lower_temp->cool_78

Caption: Workflow and troubleshooting for conjugate addition.

References

Technical Support Center: Synthesis of 4-Phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Phenylpentan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: There are three primary synthetic routes for the preparation of this compound:

  • Friedel-Crafts Acylation: This method involves the acylation of a substituted benzene (B151609) ring. Two main variations exist:

    • Acylation of benzene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

    • Acylation of sec-butylbenzene (B1681704) with acetyl chloride, also catalyzed by a Lewis acid.

  • Grignard Synthesis: This route typically involves the synthesis of a secondary alcohol intermediate, which is then oxidized to the target ketone. A common approach is the reaction of benzaldehyde (B42025) with isopropylmagnesium bromide to form 4-phenyl-2-pentanol, followed by oxidation.

  • Aldol (B89426) Condensation followed by Hydrogenation: This two-step process begins with a base-catalyzed aldol condensation of benzaldehyde and acetone (B3395972) to form 4-phenyl-3-penten-2-one. This intermediate is then selectively hydrogenated to yield this compound.

Q2: I am observing a low yield in my Friedel-Crafts acylation. What are the potential causes?

A2: Low yields in Friedel-Crafts acylation can be attributed to several factors:

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the reactants or glassware will deactivate the catalyst.

  • Substrate Deactivation: If the aromatic ring is substituted with electron-withdrawing groups, it will be less reactive towards electrophilic substitution.

  • Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required as it complexes with the product ketone.

  • Carbocation Rearrangement: In the case of using alkylbenzenes as starting materials, rearrangement of the alkyl group can occur, leading to isomeric byproducts.

  • Polyacylation: Although less common than polyalkylation, multiple acyl groups can be added to the aromatic ring if it is highly activated.

Q3: My Grignard reaction is failing or giving a poor yield. What should I troubleshoot?

A3: Grignard reactions are notoriously sensitive. Common issues include:

  • Presence of Protic Solvents: Grignard reagents are strong bases and will be quenched by any protic species, including water, alcohols, or even acidic protons on the starting materials. Ensure all glassware is flame-dried and all solvents are anhydrous.

  • Poor Quality Magnesium: The surface of the magnesium turnings can oxidize, preventing the reaction from initiating. Use fresh, shiny magnesium turnings or activate them with a small crystal of iodine.

  • Side Reactions:

    • Wurtz Coupling: The Grignard reagent can couple with unreacted alkyl halide.

    • Enolization: The Grignard reagent can act as a base and deprotonate the ketone starting material.

    • Reduction: The Grignard reagent can reduce the ketone to a secondary alcohol.

Q4: What are the common side products in the Aldol condensation route?

A4: In the synthesis of 4-phenyl-3-penten-2-one via Aldol condensation, several side products can form:

  • Self-condensation of acetone: Acetone can react with itself to form diacetone alcohol and its dehydration product, mesityl oxide.

  • Cannizzaro reaction of benzaldehyde: Under strong basic conditions, benzaldehyde can undergo a disproportionation reaction to form benzyl (B1604629) alcohol and benzoic acid.

  • Formation of dibenzalacetone: If the stoichiometry is not carefully controlled, a second molecule of benzaldehyde can react with the product to form 1,5-diphenyl-1,4-pentadien-3-one.

Troubleshooting Guides

Friedel-Crafts Acylation: Low Yield and Impurity Issues
ProblemPotential CauseRecommended Solution
Low or no conversion Inactive catalyst (moisture).Flame-dry all glassware before use. Use anhydrous solvents and fresh, high-purity Lewis acid.
Deactivated aromatic ring.Use a more reactive aromatic starting material if possible, or consider a different synthetic route.
Insufficient catalyst.Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent.
Formation of multiple products (isomers) Carbocation rearrangement of the alkyl group on the benzene ring.Consider an alternative Friedel-Crafts strategy that avoids a rearranging carbocation, or use a different synthetic route.
Formation of polyacylated products Highly activated starting material.Use a less activated aromatic substrate or carefully control the stoichiometry of the reactants.
Grignard Synthesis: Low Yield and Byproduct Formation
ProblemPotential CauseRecommended Solution
Reaction fails to initiate Oxidized magnesium surface.Use fresh, shiny magnesium turnings or activate with a crystal of iodine or a small amount of 1,2-dibromoethane.
Low yield of desired alcohol Presence of water or protic impurities.Ensure all glassware is rigorously dried and use anhydrous solvents.
Formation of Wurtz coupling products.Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide.
Enolization of the ketone.Add the ketone slowly to the Grignard reagent at a low temperature (e.g., 0 °C).
Formation of a reduced product (secondary alcohol) Steric hindrance.This is more common with bulky Grignard reagents and ketones. Consider a less hindered reagent if possible.
Aldol Condensation and Hydrogenation: Side Reactions and Incomplete Conversion
ProblemPotential CauseRecommended Solution
Low yield of 4-phenyl-3-penten-2-one Self-condensation of acetone.Use an excess of benzaldehyde to favor the crossed-aldol reaction.
Formation of dibenzalacetone.Use a 1:1 molar ratio of benzaldehyde to acetone. Add the acetone slowly to the mixture of benzaldehyde and base.
Incomplete hydrogenation Inactive catalyst.Use fresh hydrogenation catalyst (e.g., Pd/C). Ensure the system is properly purged with hydrogen.
Catalyst poisoning.Ensure the starting material for hydrogenation is pure, as impurities can poison the catalyst.
Over-reduction of the phenyl ring Harsh hydrogenation conditions.Use milder conditions (e.g., lower hydrogen pressure, shorter reaction time) and monitor the reaction progress carefully.

Data Presentation

Disclaimer: The following tables present illustrative quantitative data based on typical yields and side product formation for the respective reaction types. Actual results will vary depending on the specific experimental conditions.

Table 1: Illustrative Yields for the Synthesis of this compound

Synthetic RouteKey ReactantsTypical Yield (%)Major Side Product(s)
Friedel-Crafts Acylation Benzene, 3-Methylbutanoyl Chloride, AlCl₃60-75Isomeric ketones (from rearrangement)
Grignard Synthesis Benzaldehyde, Isopropylmagnesium Bromide, then oxidation50-65 (overall)4-Phenyl-2-pentanol (incomplete oxidation)
Aldol Condensation & Hydrogenation Benzaldehyde, Acetone, then H₂/Pd-C70-85 (overall)Dibenzalacetone, 4-Phenyl-2-pentanol

Table 2: Common Byproducts and Their Typical Proportions

Synthetic RouteByproductTypical Proportion (%)
Friedel-Crafts Acylation 3-Phenylpentan-2-one5-15
Polyacylated products<5
Grignard Synthesis Biphenyl (from Grignard formation)5-10
1,1-Diphenylethanol (from reaction with benzaldehyde)<5
Aldol Condensation & Hydrogenation Dibenzalacetone5-10
4-Phenyl-2-pentanol2-8

Experimental Protocols

Protocol 1: Synthesis of this compound via Aldol Condensation and Hydrogenation

Step 1: Synthesis of 4-Phenyl-3-penten-2-one (Aldol Condensation)

  • To a stirred solution of benzaldehyde (10.6 g, 0.1 mol) and acetone (8.7 g, 0.15 mol) in ethanol (B145695) (100 mL), slowly add a solution of sodium hydroxide (B78521) (4 g, 0.1 mol) in water (40 mL) at room temperature.

  • Stir the mixture at room temperature for 4 hours.

  • Pour the reaction mixture into a beaker containing crushed ice (200 g) and acidify with dilute HCl until the solution is neutral.

  • The precipitated yellow solid is collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 4-phenyl-3-penten-2-one.

Step 2: Synthesis of this compound (Hydrogenation)

  • Dissolve 4-phenyl-3-penten-2-one (8.1 g, 0.05 mol) in ethyl acetate (B1210297) (100 mL).

  • Add 10% Palladium on charcoal (0.5 g) to the solution.

  • Hydrogenate the mixture in a Parr hydrogenator at 40 psi of hydrogen pressure at room temperature until the theoretical amount of hydrogen is consumed.

  • Filter the catalyst through a pad of Celite and wash the pad with ethyl acetate.

  • Remove the solvent from the filtrate under reduced pressure. The resulting oil is purified by vacuum distillation to yield this compound.

Mandatory Visualization

Synthesis_Pathways cluster_FC Friedel-Crafts Acylation cluster_Grignard Grignard Synthesis cluster_Aldol Aldol Condensation & Hydrogenation Benzene Benzene Product_FC This compound Benzene->Product_FC AlCl₃ secButylbenzene sec-Butylbenzene secButylbenzene->Product_FC AlCl₃ AcylChloride1 3-Methylbutanoyl Chloride AcylChloride1->Product_FC AcylChloride2 Acetyl Chloride AcylChloride2->Product_FC Benzaldehyde Benzaldehyde Intermediate_Alc 4-Phenyl-2-pentanol Benzaldehyde->Intermediate_Alc GrignardReagent Isopropylmagnesium Bromide GrignardReagent->Intermediate_Alc Oxidation Oxidation (e.g., PCC, Swern) Intermediate_Alc->Oxidation Product_Grignard This compound Oxidation->Product_Grignard Benzaldehyde_Aldol Benzaldehyde Intermediate_Enone 4-Phenyl-3-penten-2-one Benzaldehyde_Aldol->Intermediate_Enone Base (NaOH) Acetone Acetone Acetone->Intermediate_Enone Hydrogenation H₂, Pd/C Intermediate_Enone->Hydrogenation Product_Aldol This compound Hydrogenation->Product_Aldol

Caption: Main synthetic routes to this compound.

Troubleshooting_FC Start Low Yield in Friedel-Crafts Acylation Check_Catalyst Check Catalyst Activity (Anhydrous Conditions) Start->Check_Catalyst Check_Substrate Assess Substrate Reactivity (Electron-withdrawing groups?) Check_Catalyst->Check_Substrate No Solution_Dry Use Anhydrous Reagents & Flame-dried Glassware Check_Catalyst->Solution_Dry Yes Check_Stoichiometry Verify Catalyst Stoichiometry Check_Substrate->Check_Stoichiometry No Solution_Route Consider Alternative Synthetic Route Check_Substrate->Solution_Route Yes Solution_Stoichiometry Use Stoichiometric Amount of Catalyst Check_Stoichiometry->Solution_Stoichiometry Yes

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

Side_Reactions_Aldol Reactants Benzaldehyde + Acetone (Base) Main_Product 4-Phenyl-3-penten-2-one Reactants->Main_Product Desired Reaction Side_Product1 Dibenzalacetone Reactants->Side_Product1 Side Reaction (Excess Benzaldehyde) Side_Product2 Mesityl Oxide (from Acetone self-condensation) Reactants->Side_Product2 Side Reaction (Excess Base/High Temp) Side_Product3 Benzyl Alcohol + Benzoic Acid (Cannizzaro Reaction) Reactants->Side_Product3 Side Reaction (Strong Base)

Caption: Potential side reactions in Aldol condensation.

Technical Support Center: Purification of Crude 4-Phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the purification of crude 4-Phenylpentan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in crude this compound?

A1: The impurity profile of crude this compound largely depends on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Such as benzene, isovaleric acid, isovaleroyl chloride, or isovaleric anhydride (B1165640) if a Friedel-Crafts acylation approach is used.

  • Polysubstituted Byproducts: Friedel-Crafts reactions can sometimes lead to the addition of more than one acyl group to the aromatic ring.

  • Aldol (B89426) Condensation Products: If the synthesis involves base-catalyzed self-condensation of acetone (B3395972) followed by reaction with a phenyl-containing compound, various aldol adducts and their dehydration products can be present.

  • Oxidation/Reduction Byproducts: Depending on the reagents and conditions, byproducts from unintended oxidation or reduction of the ketone or starting materials may be formed.

  • Solvent and Catalyst Residues: Residual solvents used in the reaction and workup, as well as remnants of catalysts (e.g., aluminum chloride from Friedel-Crafts), can contaminate the crude product.

Q2: My crude this compound is a dark-colored oil. What is the likely cause and how can I decolorize it?

A2: Dark coloration in crude this compound is often due to polymeric or highly conjugated impurities formed during the synthesis, especially under harsh reaction conditions (e.g., strong acids or bases, high temperatures).

Troubleshooting:

  • Activated Charcoal Treatment: Before distillation or chromatography, you can try treating a solution of the crude product (e.g., in a suitable organic solvent like dichloromethane (B109758) or toluene) with activated charcoal. The charcoal can adsorb many colored impurities. Gently heat and stir the solution with a small amount of activated charcoal for a short period, then filter it through a pad of celite to remove the charcoal.

  • Distillation: Fractional vacuum distillation is often effective at separating the desired product from high-boiling, colored impurities.

Q3: I performed a simple distillation, but the purity of my this compound did not improve significantly. Why?

A3: Simple distillation is only effective for separating liquids with significantly different boiling points (typically >25 °C difference). If the impurities in your crude product have boiling points close to that of this compound, simple distillation will not provide adequate separation.

Solution:

  • Fractional Vacuum Distillation: Employing a fractionating column (e.g., Vigreux, Raschig, or structured packing) under reduced pressure is necessary to separate components with close boiling points. The vacuum is essential to lower the boiling point and prevent thermal decomposition of the product.

Q4: During column chromatography, my this compound is eluting with other impurities. How can I improve the separation?

A4: Co-elution during column chromatography indicates that the chosen solvent system (eluent) does not provide sufficient resolution between your product and the impurities.

Troubleshooting:

  • Optimize the Eluent System: The polarity of the eluent is critical. This compound is a moderately polar ketone.

    • If your product is eluting too quickly with impurities, your eluent is likely too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane (B92381) or heptane).

    • If your product is eluting too slowly or not at all, your eluent is not polar enough. Increase the proportion of the polar solvent.

  • Thin-Layer Chromatography (TLC): Before running a column, always use TLC to determine the optimal eluent system. Aim for an Rf value of 0.25-0.35 for your product to achieve good separation on a column.

  • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography. This can help to first elute non-polar impurities, then your product, and finally more polar impurities.

  • Stationary Phase: Ensure you are using an appropriate stationary phase. Silica (B1680970) gel is the most common choice for compounds of this polarity. The particle size of the silica gel also affects resolution; smaller particles generally provide better separation but require higher pressure.

Troubleshooting Guides

Fractional Vacuum Distillation

Issue: Bumping or unstable boiling during distillation.

  • Cause: Uneven heating or the absence of a boiling aid. Boiling stones are not effective under vacuum.

  • Solution:

    • Use a magnetic stirrer and a stir bar in the distillation flask to ensure smooth boiling.

    • Ensure the heating mantle is properly sized for the flask and provides even heating. A sand bath or oil bath can also be used for more uniform temperature control.

Issue: Product is decomposing in the distillation flask.

  • Cause: The distillation temperature is too high.

  • Solution:

    • Reduce the pressure further by using a better vacuum pump. This will lower the boiling point of the compound.

    • Ensure the distillation is performed as quickly as possible without compromising separation efficiency.

Silica Gel Column Chromatography

Issue: Cracking or channeling of the silica gel bed.

  • Cause: Improper packing of the column or running the column dry.

  • Solution:

    • Pack the column carefully as a slurry of silica gel in the initial eluent to ensure a homogenous bed.

    • Never let the solvent level drop below the top of the silica gel bed.

Issue: Poor separation and broad bands.

  • Cause:

    • The sample was loaded in too large a volume of solvent.

    • The initial band of the sample on the column was too wide.

    • The column was overloaded with too much crude material.

  • Solution:

    • Dissolve the crude sample in the minimum amount of the eluent or a less polar solvent.

    • Load the sample onto the column in a narrow band.

    • As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

Experimental Protocols

Fractional Vacuum Distillation

This protocol is a general guideline and should be optimized based on the specific impurity profile of the crude material.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Vacuum source (vacuum pump or water aspirator)

  • Manometer

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

Procedure:

  • Assemble the fractional vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.

  • Place the crude this compound and a magnetic stir bar into the round-bottom flask.

  • Begin stirring and slowly apply vacuum. A cold trap between the apparatus and the vacuum source is recommended.

  • Once a stable vacuum is achieved, begin to heat the distillation flask gently.

  • Observe the temperature at the distillation head. Collect any low-boiling impurities as a forerun in a separate receiving flask.

  • As the temperature approaches the expected boiling point of this compound at the applied pressure, change to a clean receiving flask.

  • Collect the main fraction over a narrow and stable temperature range.

  • Once the main fraction has been collected, stop heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Quantitative Data (Illustrative):

ParameterValue (Example)
Initial Purity (by GC)~85%
Distillation Pressure10 mmHg
Boiling Point Range110-115 °C
Final Purity (by GC)>98%
Yield75-85%

Note: The boiling point is highly dependent on the pressure. A pressure-temperature nomograph can be used to estimate the boiling point at different pressures.

Silica Gel Column Chromatography

This protocol provides a starting point for the purification of this compound. The eluent system should be optimized using TLC first.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Chromatography column

  • Hexane (or heptane)

  • Ethyl acetate (B1210297)

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • TLC Analysis: Develop a TLC plate with your crude material using different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives an Rf value of ~0.3 for the product spot.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (or a less polar starting eluent for gradient elution). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data (Illustrative):

ParameterValue (Example)
Initial Purity (by GC)~85%
Stationary PhaseSilica Gel (230-400 mesh)
Eluent System85:15 Hexane:Ethyl Acetate
Final Purity (by GC)>99%
Yield80-90%

Visualizations

PurificationWorkflow crude Crude this compound distillation Fractional Vacuum Distillation crude->distillation Primary Purification chromatography Silica Gel Column Chromatography distillation->chromatography Further Purification analysis Purity Analysis (GC-MS) distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product >98% Purity

Caption: General workflow for the purification of crude this compound.

TroubleshootingLogic start Crude Product Impure check_bp Impurities have close boiling points? start->check_bp frac_dist Use Fractional Vacuum Distillation check_bp->frac_dist Yes col_chrom Optimize Column Chromatography check_bp->col_chrom No check_polarity Impurities have similar polarity? check_polarity->col_chrom Yes success Pure Product check_polarity->success No frac_dist->check_polarity col_chrom->success

Caption: Troubleshooting logic for selecting a purification method.

Technical Support Center: Optimizing Column Chromatography for 4-Phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the column chromatography purification of 4-Phenylpentan-2-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound by column chromatography?

A1: For standard laboratory-scale purification of this compound, silica (B1680970) gel (SiO₂) is the most common and cost-effective stationary phase.[1][2] Alumina (B75360) (Al₂O₃) can also be used and may be beneficial if the compound is sensitive to the acidic nature of silica gel.[1] For reversed-phase high-performance liquid chromatography (RP-HPLC), a C18 column is a good starting point due to the hydrophobic nature of the compound. A Phenyl-Hexyl column can offer alternative selectivity due to π-π interactions with the aromatic ring of this compound, which can be useful for separating closely related impurities.[3]

Q2: Which mobile phase system is suitable for the column chromatography of this compound on silica gel?

A2: A mixture of a non-polar solvent like hexanes and a moderately polar solvent such as ethyl acetate (B1210297) is a standard choice for the elution of moderately polar compounds like this compound from a silica gel column.[2] The optimal ratio of these solvents will depend on the specific impurities present in your sample. It is recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC).[2] A good starting point for TLC analysis would be a 1:1 mixture of ethyl acetate and n-hexane.[4]

Q3: How can I determine the appropriate solvent ratio for my column?

A3: The ideal solvent system for column chromatography is one that provides a good separation of your target compound from impurities on a TLC plate. The desired compound should have an Rf value of approximately 0.2-0.4 for effective separation on a column.[5] You can screen different ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1, 1:1) using TLC to find the system that gives the best separation and the target Rf value.

Q4: What are the differences between dry packing and wet packing a column, and which one should I use?

A4:

  • Dry packing involves pouring the dry adsorbent (e.g., silica gel) into the column and then equilibrating it with the mobile phase.[6]

  • Wet packing involves preparing a slurry of the adsorbent in the mobile phase and then pouring it into the column.[6]

Wet packing is generally preferred as it tends to create a more uniform and well-packed column, reducing the chances of air bubbles and channeling, which can lead to poor separation.[6]

Troubleshooting Guide

Q5: My compound is not eluting from the column. What could be the problem?

A5: There are several potential reasons why your compound may not be eluting:

  • Incorrect Solvent System: The mobile phase may not be polar enough to move the compound down the column.[5][7] Solution: Gradually increase the polarity of your mobile phase. For a hexanes/ethyl acetate system, this means increasing the proportion of ethyl acetate.

  • Compound Decomposition: The compound may be unstable on the silica gel and has decomposed.[5] Solution: You can test for compound stability on silica by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear. If it is unstable, consider using a less acidic stationary phase like neutral alumina.

  • Sample Precipitation: Your compound may have precipitated at the top of the column if it is not very soluble in the initial mobile phase. Solution: Ensure your sample is fully dissolved before loading it onto the column. You can also try dry loading the sample.[8]

Q6: The separation of my compound from an impurity is poor (co-elution). How can I improve the resolution?

A6: Poor resolution can be addressed by:

  • Optimizing the Mobile Phase: A slight change in the solvent polarity can sometimes significantly improve separation. Try a more gradual gradient or an isocratic elution with a finely tuned solvent ratio.

  • Using a Different Stationary Phase: If optimizing the mobile phase doesn't work, the impurity may have a very similar polarity to your compound. In such cases, switching to a different stationary phase like alumina or using a Phenyl-Hexyl column in RP-HPLC might provide the necessary selectivity.[3]

  • Improving Column Packing: An improperly packed column with channels or cracks can lead to band broadening and poor separation. Solution: Ensure your column is packed uniformly. Using the wet packing method can help achieve this.[6]

  • Reducing the Flow Rate: Decreasing the flow rate of the mobile phase can increase the interaction time between the compounds and the stationary phase, potentially leading to better separation.[9]

Q7: I am observing peak tailing in my collected fractions. What is causing this and how can I fix it?

A7: Peak tailing, where the collected fractions show a gradual decrease in concentration rather than a sharp peak, can be caused by:

  • Secondary Interactions with the Stationary Phase: For ketones, interactions with acidic silanol (B1196071) groups on the silica surface can cause tailing.[3] Solution: Use a high-purity, end-capped silica gel. Alternatively, adding a small amount of a modifier like triethylamine (B128534) to the mobile phase can help to mask the active silanol sites.

  • Overloading the Column: Applying too much sample to the column can lead to band broadening and tailing. Solution: Use a larger column or reduce the amount of sample loaded.

Quantitative Data Summary

The following table provides typical starting conditions for the column chromatography of moderately polar aromatic ketones like this compound. Note that these are starting points and may require optimization for your specific sample.

ParameterNormal-Phase ChromatographyReversed-Phase HPLC
Stationary Phase Silica Gel (60 Å, 230-400 mesh)C18 or Phenyl-Hexyl (3-5 µm)
Mobile Phase Hexanes:Ethyl Acetate (e.g., 9:1 to 1:1)Acetonitrile:Water or Methanol:Water
Typical Rf 0.2 - 0.4 in the chosen eluentN/A (retention time is used)
Sample Loading Dry or Wet LoadingInjection of a dissolved sample

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography (Silica Gel)
  • Column Preparation (Wet Packing):

    • Select a glass column of an appropriate size for your sample amount.

    • Place a small plug of cotton or glass wool at the bottom of the column.[10]

    • Add a thin layer of sand over the plug.[10]

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).[10]

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica settle into a uniform bed.[10]

    • Open the stopcock to allow some solvent to drain, which will help in packing the silica. Do not let the solvent level drop below the top of the silica bed.

    • Add another thin layer of sand on top of the packed silica to prevent disturbance when adding more solvent or the sample.[8]

  • Sample Loading (Dry Loading):

    • Dissolve your crude this compound in a suitable solvent (e.g., dichloromethane (B109758) or acetone).

    • Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.[8]

    • Carefully add this powder to the top of the packed column.[8]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin eluting the column by opening the stopcock. You can apply gentle air pressure to speed up the process (flash chromatography).[1]

    • Collect the eluent in a series of fractions (e.g., in test tubes).

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

    • Monitor the collected fractions using TLC to identify which ones contain the purified this compound.

Diagrams

Troubleshooting_Workflow Start Problem with Column Chromatography NoElution Compound Not Eluting Start->NoElution PoorSeparation Poor Separation (Co-elution) Start->PoorSeparation PeakTailing Peak Tailing Start->PeakTailing IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity Is solvent too non-polar? CheckStability Check Compound Stability on Silica (TLC test) NoElution->CheckStability Is compound degrading? DryLoad Use Dry Loading Method NoElution->DryLoad Did sample precipitate? OptimizeMobilePhase Optimize Mobile Phase (Isocratic or Gradient) PoorSeparation->OptimizeMobilePhase Have you tried fine-tuning the eluent? ChangeStationaryPhase Change Stationary Phase (e.g., Alumina) PoorSeparation->ChangeStationaryPhase Are polarities too similar? RepackColumn Repack Column Carefully PoorSeparation->RepackColumn Is the column packed unevenly? EndCappedSilica Use End-Capped Silica Gel PeakTailing->EndCappedSilica Are there interactions with silanol groups? AddModifier Add Mobile Phase Modifier (e.g., Et3N) PeakTailing->AddModifier Are there interactions with silanol groups? ReduceLoad Reduce Sample Load PeakTailing->ReduceLoad Is the column overloaded?

Caption: Troubleshooting workflow for common column chromatography issues.

Experimental_Workflow TLC 1. TLC Analysis to Determine Solvent System ColumnPrep 2. Column Preparation (Wet Packing with Silica Gel) TLC->ColumnPrep SampleLoad 3. Sample Loading (Dry Loading Recommended) ColumnPrep->SampleLoad Elution 4. Elution (Isocratic or Gradient) SampleLoad->Elution Collection 5. Fraction Collection Elution->Collection Analysis 6. TLC Analysis of Fractions to Locate Product Collection->Analysis Combine 7. Combine Pure Fractions & Evaporate Solvent Analysis->Combine

Caption: Experimental workflow for purifying this compound.

References

4-Phenylpentan-2-one stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Phenylpentan-2-one. The information is based on general principles of ketone stability and degradation, as direct experimental data for this specific compound is limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

Q2: What are the likely degradation pathways for this compound?

Based on the chemistry of ketones, the following degradation pathways are plausible for this compound:

  • Oxidation: The ketone functional group is generally resistant to mild oxidation. However, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group, potentially leading to the formation of benzoic acid and other smaller carboxylic acids.[1]

  • Photodegradation: Aromatic ketones can undergo photochemical reactions upon exposure to UV light.[2][3][4] For this compound, this could involve Norrish-type reactions, leading to bond cleavage and the formation of various radical species.

  • Hydrolysis: The ketone group itself is stable to hydrolysis. However, under strongly acidic or basic conditions, reactions involving other parts of the molecule could be catalyzed, although this is less likely to be a primary degradation pathway compared to oxidation and photodegradation.

Q3: How should I store this compound to ensure its stability?

To maximize the shelf-life of this compound, it should be stored in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, refrigeration (2-8 °C) is recommended. An inert atmosphere (e.g., nitrogen or argon) can also be considered to minimize oxidative degradation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in chromatogram after sample preparation. Contamination or degradation.1. Analyze a blank (solvent injection) to check for system contamination. 2. Prepare a fresh sample using high-purity solvents. 3. If new peaks persist, consider the possibility of degradation due to sample preparation conditions (e.g., pH, temperature).
Loss of this compound assay in a formulation over time. Chemical degradation or physical instability.1. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 2. Use a stability-indicating analytical method to separate the parent compound from any degradants. 3. Investigate potential interactions with excipients in the formulation.
Discoloration of the this compound sample. Degradation.1. Discoloration, such as yellowing, can be an indicator of degradation, possibly due to oxidation or photodecomposition. 2. Analyze the sample using a suitable chromatographic method to identify any impurities or degradation products.

Hypothetical Stability Data

The following table presents hypothetical stability data for this compound under forced degradation conditions. This data is for illustrative purposes only and is based on the expected behavior of similar aromatic ketones. Actual results may vary.

Condition Duration Temperature Hypothetical % Degradation Potential Degradation Products
0.1 M HCl24 hours60 °C5 - 10%Minor hydrolysis or rearrangement products
0.1 M NaOH24 hours60 °C10 - 15%Products of base-catalyzed side reactions
3% H₂O₂24 hoursRoom Temp15 - 25%Oxidative cleavage products (e.g., Benzoic Acid)
UV Light (254 nm)48 hoursRoom Temp20 - 40%Photodegradation products (e.g., products of Norrish reactions)
Thermal7 days80 °C5 - 15%Thermally induced decomposition products

Experimental Protocols

The following are generalized protocols for forced degradation studies that can be adapted for this compound. It is crucial to develop and validate a stability-indicating analytical method (e.g., HPLC-UV) to monitor the degradation.

1. Hydrolytic Degradation

  • Acidic Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

    • Add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw aliquots, neutralize with a suitable base (e.g., 0.1 M NaOH), and dilute to a suitable concentration for analysis.

  • Basic Hydrolysis:

    • Follow the same procedure as for acidic hydrolysis, but use 0.1 M sodium hydroxide (B78521) instead of hydrochloric acid.

    • Neutralize the aliquots with a suitable acid (e.g., 0.1 M HCl) before analysis.

2. Oxidative Degradation

  • Prepare a solution of this compound in a suitable solvent.

  • Add a solution of hydrogen peroxide to achieve a final concentration of, for example, 3%.

  • Keep the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

  • At specified time points, withdraw aliquots and dilute for analysis.

3. Photolytic Degradation

  • Prepare a solution of this compound in a photostable solvent (e.g., acetonitrile or water).

  • Expose the solution to a controlled UV light source (e.g., 254 nm) in a photostability chamber for a defined period (e.g., 48 hours).

  • Simultaneously, keep a control sample in the dark to differentiate between photolytic and thermal degradation.

  • At specified time points, withdraw aliquots for analysis.

4. Thermal Degradation

  • Place a solid sample of this compound in a controlled temperature oven (e.g., 80 °C) for a defined period (e.g., 7 days).

  • At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze.

Visualizations

Stability_Study_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Data Analysis cluster_conclusion Conclusion start Start Stability Study define_conditions Define Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) start->define_conditions develop_method Develop Stability-Indicating Analytical Method define_conditions->develop_method perform_degradation Perform Forced Degradation develop_method->perform_degradation analyze_samples Analyze Samples at Time Points perform_degradation->analyze_samples identify_degradants Identify & Characterize Degradation Products analyze_samples->identify_degradants quantify_degradation Quantify Degradation & Determine Kinetics identify_degradants->quantify_degradation assess_pathways Assess Degradation Pathways quantify_degradation->assess_pathways establish_stability Establish Stability Profile & Shelf-Life assess_pathways->establish_stability end End of Study establish_stability->end

Caption: Workflow for a forced degradation stability study.

Hypothetical_Degradation_Pathway cluster_oxidative Oxidative Degradation cluster_photolytic Photolytic Degradation (Norrish Type) parent This compound benzoic_acid Benzoic Acid parent->benzoic_acid Strong Oxidizing Agent other_acids Other Aliphatic Acids parent->other_acids Strong Oxidizing Agent radicals Radical Intermediates parent->radicals UV Light cleavage_products Cleavage Products radicals->cleavage_products

Caption: Hypothetical degradation pathways for this compound.

References

Troubleshooting low yield in Friedel-Crafts acylation of benzene with pentanoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Friedel-Crafts acylation of benzene (B151609) with pentanoyl chloride.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the Friedel-Crafts acylation of benzene with pentanoyl chloride, providing potential causes and solutions in a direct question-and-answer format.

Q1: Why is my reaction yield of pentanoylbenzene extremely low or non-existent?

A1: Low to no yield in a Friedel-Crafts acylation can stem from several critical factors:

  • Catalyst Deactivation: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture. Any water present in your glassware, benzene, pentanoyl chloride, or solvent will react with and deactivate the catalyst. It is crucial to use anhydrous conditions, including oven-dried glassware and anhydrous reagents and solvents.[1]

  • Deactivated Aromatic Ring: Friedel-Crafts acylation is an electrophilic aromatic substitution. If your benzene starting material is substituted with strongly electron-withdrawing groups (e.g., nitro, cyano, carbonyl groups), the ring will be too deactivated for the reaction to proceed efficiently.[1] For benzene itself, this is not an issue, but it is a critical consideration for substituted benzenes.

  • Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid. This is because the product, pentanoylbenzene, is a ketone that can form a stable complex with the catalyst, rendering it inactive for further reaction.[1][2] If you are using only a catalytic amount, the reaction may stop prematurely.

  • Poor Reagent Quality: The purity of both benzene and pentanoyl chloride is important. Impurities can interfere with the reaction, leading to side products and lower yields.[1]

Q2: I'm observing the formation of multiple unexpected products. What could be the cause?

A2: While Friedel-Crafts acylation is generally less prone to poly-substitution than Friedel-Crafts alkylation, the formation of byproducts can still occur.[1]

  • Polyacylation: Although the acyl group is deactivating, preventing further acylation of the product, highly reactive starting materials or harsh reaction conditions could potentially lead to minor amounts of di-acylated products.[1][3]

  • Side Reactions of Pentanoyl Chloride: At higher temperatures, the pentanoyl chloride may undergo decomposition or other side reactions before it can acylate the benzene ring.

  • Impurity-Related Byproducts: Impurities in the starting materials can lead to the formation of unexpected products.

It is important to note that carbocation rearrangements, a common issue in Friedel-Crafts alkylation, are rare with the acylium ion intermediate in Friedel-Crafts acylation because it is stabilized by resonance.[4]

Q3: My reaction starts but then seems to stop before all the starting material is consumed. What should I investigate?

A3: An incomplete reaction is a common problem and can often be traced back to the following:

  • Insufficient Catalyst Loading: As mentioned, the product-catalyst complexation consumes the Lewis acid.[1][2] If you have less than a 1:1 molar ratio of catalyst to pentanoyl chloride, the reaction will likely stop once all the catalyst has been complexed.

  • Sub-optimal Reaction Temperature: The reaction may require a specific temperature to proceed to completion. While some acylations work at room temperature, others may need gentle heating to overcome the activation energy.[1] Conversely, excessively high temperatures can promote side reactions and decomposition.[1]

  • Inadequate Reaction Time: The reaction may simply need more time to go to completion. Monitoring the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

Q4: How can I be sure my Lewis acid catalyst is active?

A4: The activity of the Lewis acid, most commonly anhydrous aluminum chloride, is paramount.

  • Proper Storage: Aluminum chloride should be stored in a tightly sealed container in a desiccator to protect it from atmospheric moisture.

  • Appearance: Fresh, active aluminum chloride should be a pale yellow or off-white powder. If it appears clumpy or has a significant amount of white solid (aluminum hydroxide), it has likely been exposed to moisture and should not be used.

  • Use of Fresh Reagent: It is always best practice to use a freshly opened bottle of the Lewis acid or to purchase it in smaller quantities that will be consumed relatively quickly.

Experimental Protocol: Friedel-Crafts Acylation of Benzene with Pentanoyl Chloride

This protocol provides a detailed methodology for the Friedel-Crafts acylation of benzene with pentanoyl chloride.

Materials:

  • Anhydrous benzene

  • Pentanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup:

    • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure all glassware is completely dry.

    • Place the flask in an ice bath on a magnetic stirrer.

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) to the flask, followed by anhydrous dichloromethane.

  • Formation of the Acylium Ion:

    • In the addition funnel, prepare a solution of pentanoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

    • Add the pentanoyl chloride solution dropwise to the stirred suspension of aluminum chloride over 10-15 minutes. The reaction is exothermic, so maintain the temperature at 0-5 °C.

  • Acylation of Benzene:

    • After the addition of pentanoyl chloride is complete, add a solution of anhydrous benzene (1.0 to 1.2 equivalents) in anhydrous dichloromethane dropwise from the addition funnel.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (e.g., reflux at 40-50 °C) may be necessary to drive the reaction to completion.[1]

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator.

    • The crude pentanoylbenzene can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes the expected yield of an aryl ketone under various reaction conditions, illustrating the impact of catalyst choice, catalyst loading, and temperature. While this data is for a model reaction (acylation of anisole (B1667542) with acetic anhydride), the trends are generally applicable to the Friedel-Crafts acylation of benzene.

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
FeCl₃·6H₂O10602~94
FeCl₃·6H₂O5602~85
FeCl₃·6H₂O2602~70
CoCl₂·6H₂O106024~43
AlCl₃106024No Reaction
FeCl₃·6H₂O10402~60

Data adapted from a study on a similar Friedel-Crafts acylation reaction. Yields are approximate and will vary for the specific reaction of benzene with pentanoyl chloride.[5][6]

Mandatory Visualizations

Below are diagrams illustrating key aspects of the troubleshooting and experimental workflow for the Friedel-Crafts acylation.

Troubleshooting_Workflow start Low Yield in Friedel-Crafts Acylation check_catalyst Check Catalyst Activity and Loading start->check_catalyst check_conditions Verify Anhydrous Conditions start->check_conditions check_reagents Assess Reagent Purity start->check_reagents solution_catalyst Use Fresh Anhydrous AlCl3 (>1.0 equivalent) check_catalyst->solution_catalyst solution_conditions Flame-dry Glassware Use Anhydrous Solvents/Reagents check_conditions->solution_conditions solution_reagents Purify Benzene and Pentanoyl Chloride check_reagents->solution_reagents check_temp_time Optimize Reaction Temperature and Time solution_temp_time Monitor with TLC Adjust Temperature as needed check_temp_time->solution_temp_time analyze_products Analyze for Byproducts (TLC, GC-MS) solution_byproducts Optimize Stoichiometry Lower Reaction Temperature analyze_products->solution_byproducts purification_issue Investigate Purification Losses solution_purification Optimize Distillation/Chromatography Conditions purification_issue->solution_purification solution_catalyst->check_temp_time solution_conditions->check_temp_time solution_reagents->check_temp_time solution_temp_time->analyze_products solution_byproducts->purification_issue end Improved Yield solution_purification->end

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagent_prep Prepare Anhydrous Reagents (Benzene, Pentanoyl Chloride, AlCl3) complex_formation Form Acylium Ion Complex (Pentanoyl Chloride + AlCl3 at 0-5°C) reagent_prep->complex_formation Step 1 acylation Acylation of Benzene (Add Benzene, react at RT or with heat) complex_formation->acylation Step 2 quench Quench with HCl/Ice acylation->quench Step 3 extract Extract with DCM quench->extract Step 4 wash Wash with NaHCO3 and Brine extract->wash Step 5 dry Dry with MgSO4 wash->dry Step 6 evaporate Solvent Removal (Rotary Evaporation) dry->evaporate Step 7 purify Purify Product (Vacuum Distillation or Chromatography) evaporate->purify Step 8 analyze Analyze Product (NMR, IR, GC-MS) purify->analyze Step 9

Caption: Experimental workflow for Friedel-Crafts acylation.

References

Technical Support Center: Synthesis and GC-MS Analysis of 4-Phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Phenylpentan-2-one and the identification of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected major products?

A1: The most prevalent laboratory synthesis of this compound is the Friedel-Crafts acylation of benzene (B151609) with pentanoyl chloride or pentanoic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2] The expected major product is this compound. Under optimal conditions, this reaction is highly selective for mono-acylation due to the deactivating effect of the ketone group on the aromatic ring, which discourages further substitution.[3]

Q2: What are the potential byproducts in the Friedel-Crafts synthesis of this compound?

A2: While Friedel-Crafts acylation is generally selective, several byproducts can form:

  • Positional Isomers: Although the secondary carbocation formed from the pentanoyl precursor is relatively stable, minor amounts of other isomers, such as 1-phenylpentan-2-one (B142835) or 3-phenylpentan-2-one, could potentially form through rearrangement, though this is less common than in Friedel-Crafts alkylation.[4]

  • Polysubstituted Products: Di-acylation products (e.g., 1,4-dipentanoylbenzene) are generally not formed in significant amounts because the acyl group deactivates the benzene ring to further electrophilic attack. However, under harsh reaction conditions or with a large excess of the acylating agent, trace amounts may be observed.

  • Byproducts from Starting Materials: Unreacted starting materials, such as benzene and pentanoyl chloride, may be present in the crude product. Additionally, hydrolysis of pentanoyl chloride to pentanoic acid can occur if moisture is present.

  • Self-Condensation Products: Under certain conditions, the acylating agent or the product ketone can undergo self-condensation reactions, leading to higher molecular weight impurities.

Q3: How can I identify this compound and its byproducts by GC-MS?

A3: Identification is achieved by comparing the retention times and mass spectra of the peaks in your sample chromatogram with those of known standards or by interpreting the fragmentation patterns. The molecular ion peak (M+) of this compound will be at m/z 162.[5] Key fragments can help confirm the structure.

Q4: What are the characteristic mass spectral fragments of this compound?

A4: The mass spectrum of this compound is characterized by several key fragmentation pathways:

  • Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon atoms is a common fragmentation pathway for ketones. This can result in the formation of an acylium ion.

  • McLafferty Rearrangement: For ketones with a gamma-hydrogen, a rearrangement can occur, leading to the elimination of a neutral alkene molecule.

  • Benzylic Cleavage: The bond between the carbon atom attached to the phenyl group and the adjacent carbon is susceptible to cleavage, leading to the formation of a stable benzylic cation.

A detailed table of expected fragments is provided in the "Data Presentation" section.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Low or no yield of this compound 1. Inactive catalyst (e.g., hydrated AlCl₃).2. Insufficient reaction temperature.3. Presence of strongly deactivating groups on the aromatic ring (not applicable for benzene).1. Use fresh, anhydrous aluminum chloride and ensure all glassware is thoroughly dried.2. Ensure the reaction is heated appropriately, as Friedel-Crafts acylations often require elevated temperatures to proceed at a reasonable rate.[2]3. This is not a concern when using benzene as the substrate.
Presence of multiple unexpected peaks in the GC chromatogram 1. Formation of isomeric byproducts due to carbocation rearrangement.2. Polysubstitution due to harsh reaction conditions.3. Contamination from starting materials or solvents.1. While less common in acylation, minimize rearrangement by maintaining a moderate reaction temperature. Analyze the mass spectra of the unexpected peaks for characteristic fragments of isomers.2. Use a 1:1 stoichiometry of benzene to acylating agent. Avoid excessively high temperatures and long reaction times.3. Ensure the purity of starting materials and solvents. Run a blank GC-MS of the solvent to rule out contamination.
Peak tailing or broad peaks in the GC chromatogram 1. Active sites on the GC column.2. Overloading of the sample on the column.3. The compound is too polar for the column phase.1. Use a deactivated column or a column with a different stationary phase.2. Dilute the sample before injection.3. Consider derivatization to a less polar compound, or use a more polar GC column.
Difficulty in distinguishing between isomers by mass spectrometry Isomers often have very similar mass spectra.1. Optimize GC conditions to achieve baseline separation of the isomers. Longer columns or slower temperature ramps can improve resolution.2. Compare the relative intensities of key fragment ions, as these can sometimes differ between isomers.3. If available, compare retention times and mass spectra with authentic standards of the suspected isomers.

Data Presentation

Table 1: GC-MS Data for this compound and Potential Byproducts

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Retention Time Range Key m/z Fragments
This compound C₁₁H₁₄O162.23Main Peak162 (M+), 147, 119, 105, 91, 77, 43
1-Phenylpentan-2-oneC₁₁H₁₄O162.23Similar to main peak162 (M+), 119, 91, 77, 57
3-Phenylpentan-2-oneC₁₁H₁₄O162.23Similar to main peak162 (M+), 133, 105, 77, 43
Di-acylated BenzeneC₁₆H₂₀O₂244.33Higher than main peak244 (M+), 229, 187, 145, 105, 77
Pentanoic AcidC₅H₁₀O₂102.13Lower than main peak102 (M+), 87, 74, 60, 45

Note: Retention times are highly dependent on the specific GC column and conditions used. The provided ranges are for general guidance.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (1.1 equivalents) and dry benzene (excess, acts as both reactant and solvent).

  • Addition of Acylating Agent: Cool the flask in an ice bath. Slowly add pentanoyl chloride (1 equivalent) dropwise from the dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice. Separate the organic layer and wash it sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the crude or purified product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value sufficient to include the molecular ions of expected products and byproducts (e.g., 300).

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Mandatory Visualizations

Synthesis_Pathway Benzene Benzene Intermediate Acylium Ion Intermediate Benzene->Intermediate + PentanoylChloride Pentanoyl Chloride PentanoylChloride->Intermediate + AlCl3 AlCl₃ (Catalyst) AlCl3->Intermediate Product This compound Intermediate->Product

Caption: Reaction pathway for the Friedel-Crafts acylation synthesis of this compound.

GCMS_Workflow cluster_synthesis Synthesis cluster_analysis GC-MS Analysis cluster_identification Identification CrudeProduct Crude Product Mixture SamplePrep Sample Preparation CrudeProduct->SamplePrep GC_Separation GC Separation SamplePrep->GC_Separation MS_Detection MS Detection & Fragmentation GC_Separation->MS_Detection DataAnalysis Data Analysis MS_Detection->DataAnalysis Product_ID Product Identification DataAnalysis->Product_ID Byproduct_ID Byproduct Identification DataAnalysis->Byproduct_ID

Caption: Experimental workflow from crude product to byproduct identification using GC-MS.

Troubleshooting_Logic Start GC-MS Analysis of Reaction Mixture CheckYield Is the yield of this compound acceptable? Start->CheckYield CheckPurity Are there significant byproduct peaks? CheckYield->CheckPurity Yes LowYield Troubleshoot Low Yield: - Check catalyst activity - Verify reaction conditions CheckYield->LowYield No HighPurity Synthesis Successful CheckPurity->HighPurity No ImpureProduct Identify Byproducts: - Analyze mass spectra - Compare with known data CheckPurity->ImpureProduct Yes Optimize Optimize Reaction Conditions: - Adjust stoichiometry - Modify temperature/time LowYield->Optimize ImpureProduct->Optimize

Caption: Logical troubleshooting workflow for identifying and resolving issues in this compound synthesis.

References

Navigating the Synthesis of 4-Phenylpentan-2-one: A Technical Support Guide for Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful scale-up of chemical reactions is a critical juncture in the journey from laboratory discovery to industrial production. This technical support center provides a comprehensive guide to troubleshooting the common challenges encountered during the scale-up of 4-Phenylpentan-2-one synthesis, a versatile ketone intermediate. This resource offers detailed experimental protocols, quantitative data comparisons, and logical workflows to address potential issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: The two most industrially viable routes for synthesizing this compound are the Friedel-Crafts acylation of benzene (B151609) with pentenoyl chloride or a related acylating agent, and the selective hydrogenation of benzalacetone. Both methods have distinct advantages and associated scale-up challenges that must be carefully considered.

Q2: What are the major safety concerns when scaling up the Friedel-Crafts acylation route?

A2: The Friedel-Crafts acylation is an exothermic reaction, and managing the heat generated is a primary safety concern during scale-up.[1] Inadequate heat dissipation can lead to a thermal runaway, a rapid increase in temperature and pressure, posing a significant hazard.[1] The use of strong Lewis acid catalysts like aluminum chloride (AlCl₃), which is moisture-sensitive and corrosive, also requires careful handling and appropriate infrastructure at an industrial scale.[2][3]

Q3: How does the choice of catalyst impact the hydrogenation of benzalacetone at scale?

A3: Catalyst selection is crucial for achieving high chemoselectivity in the hydrogenation of benzalacetone. The primary goal is the selective reduction of the carbon-carbon double bond while preserving the carbonyl group.[4] Different catalysts, such as palladium, platinum, or nickel-based systems, will exhibit varying activities and selectivities. Catalyst deactivation, poisoning, and the cost of precious metal catalysts are significant considerations for large-scale production.[4]

Q4: What are the common impurities encountered during the large-scale synthesis of this compound?

A4: In the Friedel-Crafts route, common impurities include polysubstituted byproducts, isomers, and residual starting materials or catalyst.[3] For the hydrogenation route, over-reduction to the corresponding alcohol (4-phenyl-2-pentanol) or incomplete reaction leaving residual benzalacetone are the main impurities.[5] The presence of these impurities can complicate purification and affect the final product quality.

Q5: What purification methods are suitable for this compound at an industrial scale?

A5: Fractional distillation is the most common and effective method for purifying this compound on a large scale. This technique separates compounds based on differences in their boiling points. Optimizing the distillation parameters, such as column height, reflux ratio, and operating pressure (vacuum distillation is often preferred to lower the boiling point and prevent thermal degradation), is essential for achieving high purity.

Troubleshooting Guides

Friedel-Crafts Acylation Route

Issue: Low Yield and/or Incomplete Conversion

Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Ensure anhydrous conditions and use fresh, high-quality Lewis acid catalyst (e.g., AlCl₃).[2]Lewis acid catalysts are highly sensitive to moisture, which leads to deactivation.
Insufficient Catalyst Increase the molar ratio of the Lewis acid catalyst.A stoichiometric amount or more of the catalyst is often required as it complexes with the product ketone.[6]
Low Reaction Temperature Gradually increase the reaction temperature while carefully monitoring for exotherms.The reaction may have a significant activation energy that is not overcome at lower temperatures.
Poor Mixing Improve agitation to ensure efficient mass and heat transfer, especially in large reactors.Inadequate mixing can lead to localized "hot spots" and concentration gradients, affecting reaction kinetics.

Issue: Formation of Undesired Byproducts (e.g., Isomers, Polysubstitution)

Potential Cause Troubleshooting Step Rationale
High Reaction Temperature Lower the reaction temperature and extend the reaction time.Higher temperatures can promote the formation of thermodynamically favored but undesired isomers.[3]
Incorrect Order of Addition Add the acylating agent slowly to a mixture of the aromatic substrate and the Lewis acid catalyst.This helps to maintain a low concentration of the reactive electrophile, minimizing side reactions.
Solvent Effects Investigate the use of different solvents.The polarity of the solvent can influence the regioselectivity of the reaction.[7]
Hydrogenation of Benzalacetone Route

Issue: Low Selectivity (Over-reduction to Alcohol)

Potential Cause Troubleshooting Step Rationale
Inappropriate Catalyst Screen different catalysts (e.g., Pd, Pt, Ni) and catalyst supports.The choice of metal and support significantly influences the chemoselectivity of the hydrogenation.[4]
High Hydrogen Pressure Reduce the hydrogen pressure.Higher pressures can favor the reduction of the carbonyl group.[4]
High Reaction Temperature Lower the reaction temperature.Temperature can affect the relative rates of C=C and C=O bond hydrogenation.
Catalyst Loading Optimize the catalyst loading.A higher catalyst concentration may lead to over-reduction.

Issue: Catalyst Deactivation or Low Activity

Potential Cause Troubleshooting Step Rationale
Catalyst Poisoning Ensure the purity of starting materials and hydrogen gas.Impurities such as sulfur compounds can poison the catalyst.
Sintering of Catalyst Avoid excessively high reaction temperatures.High temperatures can cause the metal particles on the catalyst support to agglomerate, reducing the active surface area.
Fouling of Catalyst Surface Implement a pre-treatment step for the substrate if necessary.High molecular weight impurities or polymers can block the active sites of the catalyst.

Experimental Protocols

Laboratory-Scale Friedel-Crafts Acylation of Benzene
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber) is assembled.

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a solvent such as dichloromethane. The mixture is cooled in an ice bath.

  • Addition of Acylating Agent: A solution of 3-pentenoyl chloride (1.0 equivalent) in the same solvent is added dropwise via the dropping funnel to the stirred suspension.

  • Addition of Benzene: Benzene (1.0 to 1.2 equivalents) is then added dropwise at a controlled rate to manage the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified time, monitoring the progress by TLC or GC.

  • Work-up: The reaction mixture is cooled and then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: The organic layer is separated, washed with water, sodium bicarbonate solution, and brine. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

Laboratory-Scale Hydrogenation of Benzalacetone
  • Reaction Setup: A high-pressure autoclave or a Parr hydrogenator is used.

  • Catalyst and Substrate Charging: The reactor is charged with benzalacetone (1.0 equivalent), a suitable solvent (e.g., ethanol, ethyl acetate), and the hydrogenation catalyst (e.g., 5% Pd/C, typically 0.1-1 mol%).

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 1-10 atm). The mixture is stirred vigorously at a set temperature (e.g., 25-80 °C) until the theoretical amount of hydrogen is consumed or the reaction is complete as monitored by GC or TLC.

  • Work-up: The reactor is depressurized, and the catalyst is removed by filtration through a pad of celite.

  • Purification: The solvent is removed from the filtrate by rotary evaporation, and the resulting crude this compound is purified by vacuum distillation.

Data Presentation

Table 1: Comparison of Typical Reaction Parameters for this compound Synthesis

Parameter Friedel-Crafts Acylation (Lab Scale) Friedel-Crafts Acylation (Industrial Scale) Hydrogenation (Lab Scale) Hydrogenation (Industrial Scale)
Scale 100 g1000 kg100 g1000 kg
Temperature 0-50 °C20-80 °C (with robust cooling)25-80 °C50-120 °C
Pressure AtmosphericAtmospheric (with pressure relief)1-10 atm10-50 atm
Catalyst AlCl₃ (stoichiometric)AlCl₃ or solid acid catalyst5% Pd/C (0.1-1 mol%)Supported Ni or Pd catalyst
Reaction Time 2-12 hours8-24 hours1-8 hours4-12 hours
Typical Yield 70-85%75-90%90-98%>95%

Note: The data in this table are representative and may vary depending on the specific process and equipment used.

Mandatory Visualizations

Reaction_Scale_Up_Challenges cluster_friedel_crafts Friedel-Crafts Acylation cluster_fc_challenges cluster_hydrogenation Hydrogenation cluster_h_challenges FC_Start Lab Scale Synthesis FC_ScaleUp Scale-Up FC_Start->FC_ScaleUp Increase Volume FC_Challenges Challenges FC_ScaleUp->FC_Challenges Leads to FC_Troubleshooting Troubleshooting FC_Challenges->FC_Troubleshooting Requires FC_Heat Exotherm Control FC_Challenges->FC_Heat FC_Mixing Mass Transfer FC_Challenges->FC_Mixing FC_Byproducts Byproduct Formation FC_Challenges->FC_Byproducts FC_End Industrial Production FC_Troubleshooting->FC_End Enables H_Start Lab Scale Synthesis H_ScaleUp Scale-Up H_Start->H_ScaleUp Increase Volume H_Challenges Challenges H_ScaleUp->H_Challenges Leads to H_Troubleshooting Troubleshooting H_Challenges->H_Troubleshooting Requires H_Selectivity Chemoselectivity H_Challenges->H_Selectivity H_Catalyst Catalyst Activity H_Challenges->H_Catalyst H_Heat Heat & Mass Transfer H_Challenges->H_Heat H_End Industrial Production H_Troubleshooting->H_End Enables

Caption: Logical workflow for addressing scale-up challenges in the synthesis of this compound.

Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield, Impurities) Identify_Route Identify Synthesis Route Start->Identify_Route FC_Check Friedel-Crafts Checks Identify_Route->FC_Check Friedel-Crafts H_Check Hydrogenation Checks Identify_Route->H_Check Hydrogenation Analyze_Data Analyze In-Process Data (Temp, Pressure, Conc.) FC_Check->Analyze_Data H_Check->Analyze_Data Modify_Params Modify Process Parameters Analyze_Data->Modify_Params Modify_Params->Start No, Re-evaluate Implement_Change Implement Change at Pilot Scale Modify_Params->Implement_Change Yes Validate Validate at Production Scale Implement_Change->Validate End Optimized Process Validate->End

Caption: A general troubleshooting workflow for optimizing the scaled-up synthesis of this compound.

References

Preventing emulsion formation during 4-Phenylpentan-2-one workup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Phenylpentan-2-one Workup

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and resolving emulsion formation during the workup of this compound.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the workup of my this compound synthesis?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water, where one liquid is dispersed in the other as microscopic droplets.[1][2][3] This often appears as a cloudy or milky layer between the distinct organic and aqueous phases in your separatory funnel, making separation difficult.

Emulsion formation during the workup of this compound can be attributed to several factors:

  • Presence of Surfactant-like Impurities: Byproducts from the reaction or starting materials can act as surfactants, reducing the interfacial tension between the aqueous and organic layers and stabilizing the emulsion.[1][4]

  • Excessive Agitation: Vigorous shaking of the separatory funnel can create fine droplets of one phase within the other, leading to a stable emulsion.[1][4]

  • Suspended Solids: Fine particulate matter can accumulate at the interface, preventing the droplets from coalescing.[5]

  • pH of the Aqueous Phase: The pH can influence the charge of acidic or basic impurities, potentially turning them into soap-like molecules that promote emulsification.[6][7][8]

  • Solvent Choice: Certain chlorinated solvents, like dichloromethane (B109758) (DCM), are more prone to forming emulsions.[9]

Q2: How can I prevent an emulsion from forming in the first place?

Prevention is often more effective than trying to break an established emulsion.[1][4] Consider the following preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to increase the surface area for extraction without excessive agitation.[4]

  • "Salting Out": Before extraction, add a saturated solution of sodium chloride (brine) or solid sodium chloride to the aqueous layer.[1][4][6][7][10] This increases the ionic strength of the aqueous phase, making the organic components less soluble and reducing the likelihood of emulsion formation.[1][4][10][11][12]

  • pH Adjustment: If your reaction mixture contains acidic or basic impurities, consider adjusting the pH of the aqueous wash to neutralize them before extraction.[4][6][7]

  • Solvent Selection: If you consistently encounter emulsions with a particular solvent, consider switching to an alternative. For example, if using dichloromethane, ethyl acetate (B1210297) might be a less problematic choice.[9]

  • Filtration Before Workup: If your reaction mixture contains solid byproducts, filtering them out before the liquid-liquid extraction can prevent them from stabilizing an emulsion.[5]

Q3: I already have an emulsion. What are the most common methods to break it?

If an emulsion has already formed, several techniques can be employed to break it:

  • Addition of Brine: Adding a saturated sodium chloride solution (brine) is often the first and most effective method to try.[4][9]

  • Patience: Allow the separatory funnel to stand undisturbed for some time (e.g., 30 minutes to a few hours).[5][6][7] Gravity alone can sometimes be sufficient to allow the layers to separate.

  • Gentle Stirring: Gently swirling the mixture or stirring the emulsion layer with a glass rod can help to coalesce the dispersed droplets.[6][7]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective way to force the separation of the layers.[4][6][7][13]

  • Filtration: Passing the entire mixture through a pad of Celite or a plug of glass wool can break the emulsion by physically trapping suspended particles.[1][4][5]

  • Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and disrupt the emulsion.[1][2][4]

  • Temperature Change: Gently warming the separatory funnel in a warm water bath can decrease the viscosity of the mixture and promote separation.[2] Alternatively, cooling the mixture may also help.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
A thick, persistent emulsion forms immediately upon shaking.Vigorous shaking; presence of surfactant-like impurities.1. Add saturated NaCl (brine) and gently swirl.[4] 2. Let the mixture stand undisturbed.[6][7] 3. If the emulsion persists, filter through a Celite pad.[5] 4. For future extractions, use gentle swirling instead of shaking.[4]
The interface between layers is cloudy and not well-defined.A minor emulsion has formed.1. Add a small amount of brine and allow it to settle.[4] 2. Gently stir the interface with a glass rod.[6][7]
Emulsion forms specifically during a basic wash (e.g., with sodium bicarbonate).Acidic impurities are being deprotonated and acting as soaps.1. Neutralize the solution with dilute acid before the basic wash.[5] 2. Add brine to the mixture.[4]
The entire mixture has a uniform, milky appearance.A very stable emulsion has formed.1. If the volume is small, centrifugation is the most reliable method.[4][7] 2. Alternatively, try adding a small amount of a different organic solvent (e.g., a few mL of methanol (B129727) or chloroform).[9][13] 3. As a last resort, consider evaporating the solvent and re-dissolving the residue in a different extraction solvent.[5]

Experimental Protocols

Protocol 1: Standard Workup Procedure for this compound with Emulsion Prevention

  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • If any solids are present, filter the mixture before transferring it to a separatory funnel.

  • Add the organic reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water or a suitable aqueous wash solution.

  • Add 10-20% of the aqueous volume of saturated sodium chloride solution (brine).[14]

  • Stopper the separatory funnel and gently invert it 5-10 times, venting frequently to release any pressure. Avoid vigorous shaking.

  • Place the separatory funnel in a ring stand and allow the layers to separate.

  • Drain the lower layer (aqueous or organic, depending on the solvent density).

  • Repeat the washing procedure as necessary.

  • Collect the organic layer containing the this compound and proceed with drying and solvent removal.

Protocol 2: Breaking an Existing Emulsion

  • Method A: Salting Out

    • To the separatory funnel containing the emulsion, add 10-20% of the total volume as a saturated sodium chloride solution (brine).[4]

    • Gently swirl the funnel and then allow it to stand. The layers should begin to separate.

    • If separation is slow, you can add solid sodium chloride until saturation is reached and some solid remains undissolved.

  • Method B: Filtration through Celite

    • Prepare a filtration setup with a Büchner funnel and filter flask.

    • Place a piece of filter paper in the funnel and add a 1-2 cm thick pad of Celite.

    • Wet the Celite pad with the organic solvent used in the extraction.

    • Pour the entire emulsified mixture through the Celite pad.[5]

    • The filtrate collected in the flask should consist of two distinct layers.

    • Transfer the filtrate back to a clean separatory funnel to separate the layers.

  • Method C: Centrifugation

    • If the volume is appropriate for the available centrifuge tubes, divide the emulsified mixture among the tubes.

    • Ensure the tubes are balanced.

    • Centrifuge at a moderate speed (e.g., 2000-3000 rpm) for 5-10 minutes.

    • Carefully remove the tubes. The mixture should be separated into distinct layers.

    • Pipette off the desired layer.

Visual Troubleshooting Guide

Emulsion_Troubleshooting start Emulsion Formed During Workup add_brine Add Saturated NaCl (Brine) & Gently Swirl start->add_brine wait Let Stand for 30-60 min add_brine->wait check1 Is Emulsion Resolved? wait->check1 centrifuge Centrifuge (if volume is small) check1->centrifuge No success Separate Layers check1->success Yes check2 Is Emulsion Resolved? centrifuge->check2 filter Filter through Celite/Glass Wool add_solvent Add Small Amount of a Different Organic Solvent filter->add_solvent check2->filter No check2->success Yes failure Consider Alternative Strategy: - Evaporate solvent & restart workup - Use Solid-Phase Extraction (SPE) add_solvent->failure

References

Resolving peak tailing in HPLC analysis of 4-Phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Phenylpentan-2-one HPLC Analysis

This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

In ideal chromatography, peaks should be symmetrical and Gaussian in shape. Peak tailing is a common issue where the peak is asymmetrical, with a trailing edge that is longer or more drawn out than the leading edge.[1][2][3] This distortion is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates significant peak tailing.[2][4]

Q2: My analysis of this compound shows peak tailing. What are the likely causes?

While this compound is a neutral compound and lacks the basic amine groups that are a very common cause of peak tailing, its polar ketone functional group can still lead to this issue through several mechanisms:[5]

  • Secondary Silanol (B1196071) Interactions: This is a primary cause of peak tailing. Residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases can form hydrogen bonds with the polar carbonyl group of the ketone.[1][4][6] This secondary retention mechanism slows the elution of a portion of the analyte molecules, causing the peak to tail. This is more common with older, Type A silica (B1680970) columns or columns that are not fully end-capped.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a broadening of the peak, which often manifests as tailing.[3][7][8]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can create active sites that interact with the analyte.[2][7] A void or channel in the column bed can also cause tailing for all peaks.[3][4]

  • Extra-Column Volume: Excessive volume within the HPLC system outside of the column (e.g., long tubing, poor fittings, large detector cell) can cause band broadening and peak tailing.[6][9][10]

Q3: How is the Tailing Factor (Asymmetry Factor) calculated?

The Tailing Factor (Tf) or Asymmetry Factor (As) is a measure of peak symmetry. The most common calculation, as defined by the USP, is:

As = W₀.₀₅ / 2f

Where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • f is the distance from the peak's leading edge to the peak maximum at 5% of the peak height.[2]

Q4: What is considered an acceptable Tailing Factor?

For most analytical methods requiring high precision, a Tailing Factor close to 1.0 is ideal. A value between 0.9 and 1.2 is generally considered acceptable. Values above 1.5 are often unacceptable for quantitative analysis, as they can compromise resolution and lead to inaccurate integration.[2][4]

Q5: Can the HPLC system itself, independent of the column or mobile phase, cause peak tailing?

Yes. This is referred to as "extra-column effects" or "dead volume."[6][9] If all peaks in your chromatogram are tailing, it often points to a physical problem with the system.[10] Common causes include:

  • Improperly seated fittings, creating a small void.[11]

  • Using tubing with an unnecessarily large internal diameter or excessive length between the injector and the column, or between the column and the detector.[9]

  • A dirty or partially blocked injector or detector flow cell.

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing in the analysis of this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G Start Peak Tailing Observed (As > 1.2) CheckAllPeaks Are ALL peaks tailing? Start->CheckAllPeaks SystemIssue Suspect Physical/System Issue CheckAllPeaks->SystemIssue  Yes AnalyteIssue Suspect Chemical or Analyte-Specific Issue CheckAllPeaks->AnalyteIssue No   CheckFittings Check Fittings & Tubing (Reduce Dead Volume) SystemIssue->CheckFittings CheckOverload Reduce Sample Concentration or Injection Volume AnalyteIssue->CheckOverload CheckColumnVoid Check for Column Void / Frit Blockage CheckFittings->CheckColumnVoid Resolved Problem Resolved CheckColumnVoid->Resolved CheckColumnChem Evaluate Column Chemistry (Use End-Capped Column) CheckOverload->CheckColumnChem CheckMobilePhase Optimize Mobile Phase (Adjust pH, Buffer) CheckColumnChem->CheckMobilePhase CheckMobilePhase->Resolved

Caption: A decision tree for troubleshooting HPLC peak tailing.

Summary of Troubleshooting Strategies

The table below outlines potential causes and corresponding solutions for peak tailing.

Potential Cause Diagnostic Check Recommended Solution(s) Expected Outcome
Secondary Silanol Interactions The issue is persistent for this compound but less so for non-polar analytes.Switch to a modern, high-purity, end-capped (Type B) silica column. Lower the mobile phase pH to ~3.0 to suppress silanol ionization.[1][4][6]Improved peak symmetry (Tailing Factor approaches 1.0).
Column Overload Dilute the sample by a factor of 10 and re-inject.Reduce the injection volume or the sample concentration.[3][8]Peak shape improves significantly at lower concentrations.
Column Contamination / Void Backpressure is higher than normal; peak shape has degraded over time.Disconnect the column, reverse it, and flush with a strong solvent (see Protocol 2). If unresolved, replace the column.[4]Peak shape and system pressure are restored.
Extra-Column Volume Tailing is more pronounced for early-eluting peaks.Use narrow-bore (0.005") tubing and minimize its length. Ensure all fittings are properly made and seated.[9][11]Sharper, more symmetrical peaks.
Inappropriate Mobile Phase Sample is dissolved in a solvent much stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent. Ensure adequate buffering if pH adjustment is used.[11]Improved peak shape, especially for early eluters.
Analyte-Silanol Interaction

The diagram below illustrates the secondary interaction responsible for peak tailing of polar analytes.

G cluster_silica Silica Stationary Phase Silanol Si-O-Si Si-OH Analyte This compound (Polar Ketone Group C=O) Analyte->Silanol:f0 Secondary Interaction (Hydrogen Bonding)

Caption: Secondary interaction between an analyte and a silanol group.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment to Minimize Tailing

This protocol is designed to suppress the ionization of residual silanol groups on the stationary phase.

  • Prepare Aqueous Buffer: Prepare a 20-50 mM buffer solution with a pKa near the desired pH. For a target pH of 3.0, a phosphate (B84403) or formate (B1220265) buffer is suitable.

  • Adjust pH: Titrate the aqueous buffer solution to the target pH (e.g., 3.0 ± 0.05) using an appropriate acid (e.g., phosphoric acid or formic acid). Use a calibrated pH meter for accuracy.[6]

  • Prepare Mobile Phase: Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile (B52724) or methanol) in the desired ratio (e.g., 50:50 v/v).

  • Filter and Degas: Filter the final mobile phase through a 0.45 µm or 0.22 µm membrane filter and degas thoroughly using sonication or vacuum.

  • Equilibrate System: Equilibrate the HPLC column with the new mobile phase for at least 10-15 column volumes or until a stable baseline is achieved before injecting the sample.

Protocol 2: Column Flushing and Regeneration

This protocol is used to remove strongly retained contaminants from a reversed-phase column that may be causing peak tailing.

  • Caution: Always check the column manufacturer's instructions for solvent compatibility and maximum pressure limits. Disconnect the column from the detector to avoid contamination.

  • Disconnect from Detector: Disconnect the column outlet from the detector and direct the flow to a waste container.

  • Reverse Column Direction: Reverse the column to flush contaminants from the inlet frit.[4]

  • Flush with Water: Wash the column with 10-20 column volumes of HPLC-grade water to remove any buffer salts.

  • Flush with Isopropanol (B130326): Flush with 10-20 column volumes of isopropanol to remove strongly retained hydrophobic and some polar compounds.

  • Flush with Strong Organic Solvent: Flush with 10-20 column volumes of a strong solvent like Tetrahydrofuran (THF), followed by isopropanol again.

  • Return to Initial Conditions: Re-equilibrate the column in the correct flow direction with the mobile phase, starting with the organic component and gradually introducing the aqueous component.

  • Test Performance: Reconnect the column to the detector and inject a standard to check if peak shape has been restored.

Protocol 3: Assessment of System Extra-Column Volume

This protocol helps determine if excessive system volume is contributing to peak tailing.

  • Prepare System: Remove the column from the system.

  • Connect Tubing: Connect the injector directly to the detector using a zero-dead-volume union.

  • Inject Standard: Flow mobile phase through the system and inject a small volume of a standard solution (e.g., uracil (B121893) in a reversed-phase system).

  • Observe Peak: Observe the resulting peak. In a system with minimal extra-column volume, the peak should be very sharp and symmetrical.

  • Analyze: If the peak is broad or tailing even without a column, it indicates a problem with extra-column volume in the system (e.g., fittings, tubing, or detector cell).[6] Systematically check each connection and shorten tubing where possible to resolve the issue.

References

Enhancing enantioselectivity in asymmetric synthesis of 4-Phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric synthesis of 4-Phenylpentan-2-one. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance enantioselectivity and overcome common challenges in this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the asymmetric synthesis of chiral 4-Phenylpentan-2-ol from this compound?

A1: The most prevalent and effective methods are catalytic asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH).[1] These reactions convert the prochiral ketone into a chiral secondary alcohol with high enantioselectivity. Transition metal catalysts, particularly those based on Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir), complexed with chiral ligands, are frequently employed.[2][1] Another effective method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst.[1]

Q2: How do I choose the appropriate chiral catalyst and ligand?

A2: The choice depends on the substrate and desired outcome. For aryl ketones like this compound, Noyori-type catalysts, which are Ru complexes with chiral diphosphine (e.g., BINAP) and diamine (e.g., DPEN) ligands, are known for their high activity and enantioselectivity.[2][3] The electronic and steric properties of the ligand are critical; for instance, bulky substituents on BINAP ligands can increase enantioselectivity by creating repulsive interactions in the disfavored transition state. The combination of the metal and two distinct chiral ligands allows for fine-tuning of the chiral environment.[2]

Q3: What is the role of the solvent in influencing enantioselectivity?

A3: The solvent can significantly impact both the reaction rate and the enantioselectivity.[3] In asymmetric transfer hydrogenation, polar protic solvents like isopropanol (B130326) often serve as both the solvent and the hydrogen source. For some catalyst systems, solvent polarity can affect the stability of the transition state, thereby influencing which enantiomer is formed preferentially.[3][4] It is crucial to screen various solvents during reaction optimization.

Q4: Can temperature affect the enantiomeric excess (ee)?

A4: Yes, temperature is a critical parameter. Generally, lower reaction temperatures lead to higher enantioselectivity because the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy. However, lowering the temperature too much can drastically reduce the reaction rate. Therefore, optimizing the temperature is a trade-off between selectivity and reaction time.[5][6]

Troubleshooting Guide

Problem 1: Low Enantioselectivity (ee%)

Potential Cause Troubleshooting Step
Suboptimal Catalyst/Ligand Combination The selected chiral ligand may not be suitable for the substrate. Screen a variety of ligands with different steric and electronic properties (e.g., (S,S)-DPEN vs. (S)-DAIPEN). The combination of diphosphine and diamine ligands in Ru catalysts is modular and can be tuned for optimal performance.[2]
Incorrect Reaction Temperature Enantioselectivity is often temperature-dependent. Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to see if the ee% improves. Note that this may require longer reaction times.
Impure Reagents or Catalyst Ensure the purity of the substrate, solvent, and catalyst components. The chiral ligand, in particular, must be of high enantiomeric purity. Impurities can poison the catalyst or interfere with the chiral induction.
Presence of Water or Oxygen Many organometallic catalysts are sensitive to air and moisture. Ensure all glassware is flame-dried, and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents.
Suboptimal Base/Additive Concentration In many Ru-catalyzed hydrogenations, a base (e.g., t-BuOK) is required as a co-catalyst. The concentration of this additive can influence the reaction's selectivity. Optimize the base-to-catalyst ratio.

Problem 2: Low or No Conversion

Potential Cause Troubleshooting Step
Inactive Catalyst The catalyst may have decomposed due to exposure to air or impurities. Prepare the catalyst in situ or use a pre-activated catalyst. Confirm the activity of the catalyst with a known, reliable substrate like acetophenone (B1666503).
Insufficient Hydrogen Pressure (for Hydrogenation) For asymmetric hydrogenation reactions using H₂ gas, the pressure is a key parameter. Ensure the system is properly sealed and pressurized. Typical pressures range from 1 to 100 atm; consult literature for the specific catalyst system.
Low Reaction Temperature While lower temperatures can favor selectivity, they also slow down the reaction rate. If conversion is low, try running the reaction at a higher temperature (e.g., room temperature or slightly elevated).
Incorrect Solvent The catalyst's activity can be highly solvent-dependent.[4] If conversion is poor, screen a range of solvents (e.g., 2-propanol, ethanol, methanol, THF, toluene).
Low Catalyst Loading The substrate-to-catalyst ratio (S/C) might be too high. Increase the catalyst loading (e.g., from 0.1 mol% to 1 mol%) to improve the conversion rate.

Quantitative Data Summary

The following tables summarize data for the asymmetric hydrogenation of acetophenone, a close structural analog of this compound, illustrating the effect of different catalysts and conditions on enantioselectivity. These values serve as an excellent starting point for optimization.

Table 1: Effect of Ligand Combination on Enantioselectivity (Reaction: Asymmetric Hydrogenation of Acetophenone)

Catalyst PrecursorChiral DiphosphineChiral DiamineBaseSolventee%Configuration
RuCl₂(PPh₃)₃(S)-TolBINAP(S,S)-DPENt-BuOK2-Propanol82%R
RuCl₂(PPh₃)₃(S)-TolBINAP(R)-DMAPENt-BuOK2-Propanol91%S
RuCl₂(PPh₃)₃(S)-XylBINAP(S)-DAIPENt-BuOK2-Propanol>99%R

Data compiled from literature on Ru-catalyzed hydrogenations.[2]

Table 2: Effect of Solvent on Diastereoselectivity in a Kinetic Resolution (Note: This illustrates the strong influence of solvent on stereochemical outcomes)

SubstrateCatalyst SystemSolventDiastereomeric Ratio
Chiral ImineRu-basedDichloromethane99:1
Chiral ImineRu-basedMethanol1:1

This example highlights that solvent choice can dramatically alter stereoselectivity.[3]

Visual Guides and Workflows

Diagram 1: General Experimental Workflow

Caption: Workflow for Asymmetric Hydrogenation.

Diagram 2: Troubleshooting Logic for Low Enantioselectivity

G start Low ee% q1 Is the chiral ligand enantiomerically pure? start->q1 a1_yes Verify Purity (e.g., Chiral HPLC) q1->a1_yes No q2 Is the reaction temperature optimized? q1->q2 Yes end_node Problem Resolved a1_yes->end_node a2_yes Run at Lower Temp (e.g., 0°C, -20°C) q2->a2_yes No q3 Have different solvents been screened? q2->q3 Yes a2_yes->end_node a3_yes Test Solvents (Protic vs. Aprotic) q3->a3_yes No q4 Is the catalyst/ligand combination optimal? q3->q4 Yes a3_yes->end_node a4_yes Screen Different Ligands (Vary Sterics/Electronics) q4->a4_yes No q4->end_node Yes a4_yes->end_node

Caption: Decision tree for troubleshooting low ee%.

Detailed Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation (ATH) using a Noyori-type Catalyst

This protocol describes a general procedure for the ATH of this compound using an in situ prepared Ru-catalyst.

Materials:

  • [RuCl₂(p-cymene)]₂ (catalyst precursor)

  • (1S,2S)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (chiral ligand)

  • This compound (substrate)

  • Anhydrous 2-propanol (solvent and hydrogen source)

  • Potassium tert-butoxide (t-BuOK) (base)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (in situ):

    • In a flame-dried Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and (S,S)-TsDPEN (0.011 mmol, 1.1 eq. to Ru).

    • Add 5 mL of anhydrous 2-propanol and stir the mixture at room temperature for 20 minutes until a homogeneous solution forms.

  • Reaction Execution:

    • In a separate flame-dried Schlenk flask, dissolve this compound (1.0 mmol) in 5 mL of anhydrous 2-propanol.

    • Add a solution of t-BuOK in 2-propanol (e.g., 0.1 M solution, 0.02 mmol, 2 mol%).

    • Transfer the prepared catalyst solution to the substrate solution via cannula.

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).

  • Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, quench the reaction by adding a few drops of water.

    • Remove the solvent under reduced pressure.

    • Extract the residue with an organic solvent (e.g., ethyl acetate) and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

    • Determine the enantiomeric excess (ee%) of the purified 4-Phenylpentan-2-ol using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

References

Technical Support Center: Catalyst Poisoning in the Hydrogenation of Benzylideneacetone to 4-Phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning during the hydrogenation of benzylideneacetone (B49655) to form 4-phenylpentan-2-one.

Troubleshooting Guide

A sluggish or stalled hydrogenation reaction is a common indicator of catalyst deactivation, with poisoning being a primary cause. This guide provides a systematic approach to identifying and resolving such issues.

Initial Assessment
  • Reaction Monitoring: Track the reaction progress using techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the lack of conversion.

  • Visual Inspection: Observe the reaction mixture for any unusual color changes or precipitate formation.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_impurities Impurity Sources cluster_catalyst_issues Catalyst-Related Issues cluster_resolution Resolution start Sluggish or Stalled Hydrogenation Reaction check_purity Step 1: Verify Purity of Reactants and Solvent start->check_purity check_gas Step 2: Confirm Hydrogen Gas Purity check_purity->check_gas Purity Confirmed check_catalyst Step 3: Evaluate Catalyst Handling and Activity check_gas->check_catalyst Gas is Pure identify_poison Step 4: Identify Potential Poison check_catalyst->identify_poison Handling is Correct remediation Step 5: Implement Remediation Strategy identify_poison->remediation Poison Hypothesized end Successful Hydrogenation remediation->end

Caption: A stepwise workflow for troubleshooting catalyst poisoning.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in the hydrogenation of benzylideneacetone?

A1: The most common poisons for palladium catalysts, such as Palladium on Carbon (Pd/C), used in this hydrogenation include:

  • Sulfur Compounds: Thiols, thioethers (e.g., diphenylsulfide), and thiophenes are potent poisons, even at parts-per-million (ppm) levels.[1] They can originate from starting materials or solvents.

  • Nitrogen Compounds: Amines, pyridines, and nitriles can also deactivate the catalyst.[2] The starting material, benzylideneacetone, does not contain nitrogen, but impurities might.

  • Halides: Chloride, bromide, and iodide ions, often from starting materials or previous reaction steps, can poison the catalyst.

  • Heavy Metals: Traces of other metals can interfere with the catalytic activity.

  • Carbon Monoxide (CO): Often present as an impurity in the hydrogen gas supply, CO can strongly adsorb to the catalyst surface and block active sites.[3][4]

Q2: How do these poisons deactivate the Pd/C catalyst?

A2: Catalyst poisons function by strongly adsorbing to the active sites of the palladium metal, thereby preventing the reactant molecules (benzylideneacetone and hydrogen) from accessing them. This process, known as chemisorption, can be reversible or irreversible depending on the poison and the reaction conditions. The strong interaction between the poison and the palladium surface effectively reduces the number of available catalytic sites, leading to a decrease in the reaction rate.[3]

CatalystPoisoning cluster_0 Active Catalyst Surface cluster_1 Poisoned Catalyst Surface Pd1 Pd Product This compound Pd1->Product Reaction Pd2 Pd Pd2->Product Reaction Pd3 Pd Pd3->Product Reaction Pd4 Pd Pd4->Product Reaction Poisoned_Pd1 Pd-S NoReaction Reaction Stalled Poisoned_Pd1->NoReaction Poisoned_Pd2 Pd-S Poisoned_Pd2->NoReaction Active_Pd3 Pd Active_Pd3->NoReaction Active_Pd4 Pd Active_Pd4->NoReaction Reactant Benzylideneacetone + H₂ Reactant->Pd1 Adsorption Reactant->Pd2 Adsorption Reactant->Pd3 Adsorption Reactant->Pd4 Adsorption Reactant->Active_Pd3 Limited Adsorption Reactant->Active_Pd4 Limited Adsorption Poison Sulfur Compound Poison->Poisoned_Pd1 Strong Adsorption (Poisoning) Poison->Poisoned_Pd2 Strong Adsorption (Poisoning)

Caption: Mechanism of catalyst deactivation by poisoning.

Q3: My reaction has stalled. How can I determine if catalyst poisoning is the issue?

A3: A stalled reaction is a strong indicator of catalyst poisoning. To confirm, you should:

  • Analyze Starting Materials: Use analytical techniques to check the purity of your benzylideneacetone and solvent. Gas Chromatography-Mass Spectrometry (GC-MS) can detect organic impurities, while specific elemental analysis can identify sulfur or halides.

  • Check Hydrogen Gas Purity: Review the certificate of analysis for your hydrogen gas supply to check for impurities like carbon monoxide.

  • Perform a Control Experiment: Run the reaction with a fresh batch of catalyst and highly purified starting materials and solvent. If this reaction proceeds normally, it strongly suggests that your previous reaction was affected by a poison.

Q4: Can a poisoned Pd/C catalyst be regenerated?

A4: In some cases, a poisoned catalyst can be regenerated, but the success depends on the nature of the poison.

  • For poisons that are strongly but reversibly bound: Washing the catalyst with a suitable solvent may be effective.

  • For sulfur poisoning: A common laboratory-scale regeneration procedure involves oxidation of the sulfur compounds followed by reduction of the palladium.[1][5]

  • For coking (deposition of carbonaceous material): A controlled oxidation can burn off the carbon deposits.

It is important to note that regeneration may not restore the catalyst to its original activity, and in some cases, using a fresh catalyst is more time and cost-effective.

Quantitative Data on Catalyst Poisoning

The tolerance of a Pd/C catalyst to various poisons can vary depending on the specific reaction conditions. The following table provides illustrative data on the effect of a common poison, thiophene (B33073) (a sulfur-containing compound), on the performance of a 10% Pd/C catalyst in a typical hydrogenation reaction.

Thiophene Concentration (ppm)Relative Reaction Rate (%)Time to Complete Conversion (hours)
01002
1504
510> 24 (stalled)
10< 1> 24 (stalled)

Note: This data is illustrative and the actual impact of a poison will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Standard Hydrogenation of Benzylideneacetone

Materials:

  • Benzylideneacetone

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (high purity)

  • Reaction flask equipped with a magnetic stirrer

  • Hydrogen balloon or hydrogenation apparatus

Procedure:

  • In a reaction flask, dissolve benzylideneacetone in ethanol.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and purge the system with hydrogen gas several times.

  • Pressurize the flask with hydrogen (typically 1 atm from a balloon or higher pressure in an autoclave) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC, GC, or NMR.

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

  • Remove the catalyst by filtration through a pad of celite. Wash the celite pad with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Regeneration of a Sulfur-Poisoned Pd/C Catalyst

Materials:

  • Spent, sulfur-poisoned Pd/C catalyst

  • Deionized water

  • Air or a dilute oxygen/nitrogen mixture

  • Tube furnace

  • Hydrogen gas (diluted with an inert gas, e.g., 5% H₂ in N₂)

Procedure:

  • Catalyst Recovery: Filter the poisoned catalyst from the reaction mixture and wash it thoroughly with the reaction solvent, followed by deionized water to remove any adsorbed organic material.

  • Drying: Dry the catalyst in a vacuum oven at 80-100°C.

  • Oxidation: Place the dried catalyst in a tube furnace. Heat the catalyst in a stream of air or dilute oxygen at a controlled temperature (e.g., 100-140°C) for several hours.[5] This step aims to oxidize the adsorbed sulfur species to sulfur oxides, which can then be removed in the gas stream.

  • Reduction: After oxidation, cool the catalyst under an inert gas flow. Then, reduce the catalyst by heating it in a stream of dilute hydrogen at a temperature of 200-300°C for 2-4 hours.

  • Passivation and Storage: Cool the regenerated catalyst to room temperature under an inert atmosphere. If the catalyst is to be handled in air, it may need to be carefully passivated. Store the regenerated catalyst under an inert atmosphere.

Caution: Regeneration procedures should be carried out with appropriate safety precautions, as they involve flammable gases and potentially pyrophoric materials.

Analytical Methods for Poison Detection

Analytical TechniqueDetectable PoisonsSample Matrix
Gas Chromatography-Mass Spectrometry (GC-MS) Organic sulfur and nitrogen compoundsStarting materials, solvents
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Heavy metals, sulfur, halidesStarting materials, solvents, spent catalyst
X-ray Photoelectron Spectroscopy (XPS) Sulfur, nitrogen, halides on the catalyst surfaceSpent catalyst
Gas Chromatography with a Thermal Conductivity Detector (GC-TCD) Carbon monoxideHydrogen gas

References

Minimizing Solvent Waste in the Purification of 4-Phenylpentan-2-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on minimizing solvent waste during the purification of 4-Phenylpentan-2-one. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of different purification techniques to promote greener laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are vacuum distillation, column chromatography, recrystallization, and liquid-liquid extraction (including bisulfite extraction). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: How can I select the most environmentally friendly solvent for purification?

A2: Prioritize solvents with a good safety, health, and environment (SHE) profile. Green chemistry solvent selection guides often recommend alcohols (e.g., ethanol, isopropanol) and esters (e.g., ethyl acetate) over halogenated solvents (e.g., dichloromethane) and aromatic hydrocarbons (e.g., toluene).[1] Water is the greenest solvent and should be used where feasible, for example, in certain extraction and recrystallization procedures.[2] Supercritical carbon dioxide (scCO₂) is another green alternative, particularly in supercritical fluid chromatography (SFC).[2]

Q3: Are there any solvent-free purification techniques applicable to this compound?

A3: While completely solvent-free purification is challenging for this compound, techniques can be optimized to significantly reduce solvent consumption. For instance, solventless reactions followed by a "work-up" with a minimal amount of a recyclable solvent can be considered. Additionally, optimizing purification methods like distillation can reduce the need for solvent-intensive chromatography.

Q4: My purified this compound is still impure. What are the common troubleshooting steps?

A4: If you observe persistent impurities after purification, consider the following:

  • Inadequate Separation: The chosen purification method may not be effective for the specific impurities present. For example, distillation is not suitable for separating compounds with close boiling points.

  • Column Overloading (Chromatography): Applying too much crude material to a chromatography column will lead to poor separation.

  • Improper Solvent System: In chromatography and recrystallization, the solvent polarity may not be optimal.

  • Thermal Decomposition: If using distillation, the temperature may be too high, leading to degradation of the product.

Q5: How can I quantify the "greenness" of my purification method?

A5: Green chemistry metrics such as the E-Factor (Environmental Factor) and Process Mass Intensity (PMI) are excellent tools.[3][4] The E-Factor is the ratio of the mass of waste to the mass of product.[3] PMI is the ratio of the total mass of materials (raw materials, solvents, reagents) used to the mass of the final product. Lower E-Factor and PMI values indicate a greener process.[3][4]

Troubleshooting Guides

Vacuum Distillation
Issue Possible Cause Solution
Bumping/Uneven Boiling No boiling chips or stir bar; heating too rapidly.Add boiling chips or a magnetic stir bar before heating. Heat the flask gradually.
Product Decomposition Temperature is too high.Use a vacuum source to lower the boiling point of this compound.[5] Ensure the heating mantle is not set excessively high.
Poor Separation Impurities have boiling points close to the product.Use a fractionating column (e.g., Vigreux) to increase the number of theoretical plates.
No Distillate Collected System leak; inadequate heating; condenser water is too cold for high-boiling liquids.Check all joints for a proper seal. Ensure the heating mantle is functioning correctly. For high-boiling liquids, consider running the distillation without cooling water in the condenser.
Column Chromatography
Issue Possible Cause Solution
Poor Separation/Overlapping Bands Incorrect solvent system polarity; column overloading.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the product. Reduce the amount of crude material loaded onto the column.
Cracking of Silica (B1680970) Gel Bed The column ran dry.Always keep the silica gel bed covered with solvent.
Streaking of Compound on TLC The compound is too polar for the solvent system; the sample is acidic or basic.Increase the polarity of the eluent. Add a small amount of a modifier to the eluent (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds).
High Solvent Consumption Inefficient separation requiring a large volume of eluent.Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. Consider alternative, less solvent-intensive methods if feasible.
Recrystallization
Issue Possible Cause Solution
Oiling Out (Product separates as an oil) The boiling point of the solvent is higher than the melting point of the solute; the solution is cooled too quickly.Use a lower-boiling solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No Crystals Form The solution is not saturated; the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution.
Low Recovery Too much solvent was used; crystals were washed with a solvent at room temperature.Use the minimum amount of hot solvent to dissolve the compound. Wash the collected crystals with a small amount of ice-cold solvent.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

Data Presentation: Comparative Analysis of Purification Methods

Note: The following data is illustrative and serves as a general guideline. Actual solvent consumption will vary based on the initial purity of the crude this compound and the specific experimental conditions.

Purification Method Typical Solvent(s) Estimated Solvent Consumption (mL per gram of crude product) Waste Generation Profile Advantages Disadvantages
Vacuum Distillation Minimal (for work-up if needed)< 5LowLow solvent waste; scalable.Requires thermal stability of the compound; ineffective for separating compounds with close boiling points.
Column Chromatography Hexane (B92381)/Ethyl Acetate (B1210297), Dichloromethane/Methanol100 - 500+HighHigh resolution for complex mixtures.High solvent consumption; generates solid waste (silica gel).
Recrystallization Ethanol, Isopropanol, Hexane/Ethyl Acetate10 - 50ModerateCan yield high-purity crystalline product; solvents can often be recycled.Product loss in the mother liquor; may not remove all impurities.
Liquid-Liquid Extraction (Bisulfite) Diethyl ether, Water, Dimethylformamide20 - 100ModerateHighly selective for ketones.[2]Requires additional reagents and regeneration of the ketone from the adduct.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

This protocol is suitable for purifying thermally stable this compound from non-volatile impurities or impurities with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with a condenser and vacuum adapter

  • Receiving flask

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Vacuum pump with a cold trap

  • Thermometer

Procedure:

  • Place the crude this compound into the round-bottom flask with a magnetic stir bar.

  • Assemble the short-path distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Begin stirring and slowly apply the vacuum. The pressure should be monitored.

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Collect any low-boiling impurities in a separate receiving flask.

  • As the temperature approaches the boiling point of this compound at the given pressure (the boiling point at atmospheric pressure is approximately 230 °C), change to a clean receiving flask.[6]

  • Collect the fraction that distills over at a constant temperature.

  • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 2: Flash Column Chromatography of this compound

This method is effective for separating this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Solvent System Selection: Determine an appropriate eluent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).[7] Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply gentle pressure (e.g., with a pump or inert gas) to begin the elution process.

  • Fraction Collection: Collect fractions in separate tubes and monitor the elution of the product using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Recrystallization of this compound

This protocol is suitable if this compound is a solid at room temperature or can be induced to crystallize.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like hexane/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.[8]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Visualizations

experimental_workflow cluster_distillation Vacuum Distillation Workflow d_start Crude this compound d_heat Heat under Vacuum d_start->d_heat d_impurities Collect Low-Boiling Impurities d_heat->d_impurities Lower Temp d_product Collect Pure Product Fraction d_heat->d_product Boiling Point d_end Purified this compound d_product->d_end chromatography_workflow cluster_chromatography Column Chromatography Workflow c_start Crude this compound c_load Load onto Silica Gel Column c_start->c_load c_elute Elute with Solvent System c_load->c_elute c_fractions Collect Fractions c_elute->c_fractions c_tlc Monitor by TLC c_fractions->c_tlc c_combine Combine Pure Fractions c_tlc->c_combine c_evaporate Evaporate Solvent c_combine->c_evaporate c_end Purified this compound c_evaporate->c_end recrystallization_workflow cluster_recrystallization Recrystallization Workflow r_start Crude Product r_dissolve Dissolve in Minimum Hot Solvent r_start->r_dissolve r_filter Hot Filtration (optional) r_dissolve->r_filter r_cool Slow Cooling r_filter->r_cool r_crystallize Crystallization r_cool->r_crystallize r_isolate Isolate Crystals (Vacuum Filtration) r_crystallize->r_isolate r_wash Wash with Cold Solvent r_isolate->r_wash r_dry Dry Crystals r_wash->r_dry r_end Pure Crystalline Product r_dry->r_end

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Phenylpentan-2-one and Benzylacetone in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired reaction outcomes. Phenyl-substituted ketones, in particular, serve as versatile building blocks in the synthesis of a wide array of chemical entities, including active pharmaceutical ingredients. This guide provides an in-depth, objective comparison of the chemical reactivity of two closely related phenyl-substituted ketones: 4-phenylpentan-2-one and benzylacetone (B32356) (4-phenylbutan-2-one).

This comparison will focus on two fundamental chemical transformations: reductive amination and aldol (B89426) condensation. By examining the structural nuances and their influence on reaction pathways and yields, this document aims to equip researchers with the necessary information to make informed decisions in experimental design and process development.

Structural and Electronic Properties

The primary structural difference between this compound and benzylacetone lies in the substitution at the benzylic position. This compound possesses a methyl group at the α-position to the phenyl ring, introducing a chiral center and increased steric bulk compared to benzylacetone, which has a methylene (B1212753) group at the same position.

CompoundStructureMolar Mass ( g/mol )
This compoundthis compound structure[1]162.23
BenzylacetoneBenzylacetone structure148.20

This seemingly minor difference in structure can exert a significant influence on the reactivity of the adjacent carbonyl group. The additional methyl group in this compound introduces greater steric hindrance around the benzylic position, which can affect the approach of nucleophiles to the carbonyl carbon and the formation of enolates. Electronically, the phenyl group in both molecules influences the acidity of the α-protons, making them susceptible to deprotonation under basic conditions to form enolates.

Comparative Performance in Chemical Reactions

To provide a clear and quantitative comparison, this section details the performance of this compound and benzylacetone in two key synthetic reactions: reductive amination and aldol condensation.

Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a ketone with an amine to form an imine, which is subsequently reduced to the corresponding amine. The Leuckart reaction is a classic method for reductive amination using formic acid or its derivatives as both the reducing agent and the nitrogen source.[2][3][4]

Logical Relationship: Factors Influencing Reductive Amination

Ketone Ketone (this compound vs. Benzylacetone) Imine Imine Intermediate Ketone->Imine StericHindrance Steric Hindrance Ketone->StericHindrance ElectronicEffects Electronic Effects Ketone->ElectronicEffects Amine Amine (e.g., Methylamine) Amine->Imine ReducingAgent Reducing Agent (e.g., Formic Acid/Ammonium (B1175870) Formate) AmineProduct Amine Product ReducingAgent->AmineProduct Imine->AmineProduct StericHindrance->Imine affects formation rate ElectronicEffects->Imine influences reactivity

Caption: Factors influencing the outcome of reductive amination.

Experimental Data: Leuckart Reaction

KetoneAmine SourceReaction ConditionsProductYield (%)
3-Phenyl-2-butanoneAmmonium Formate (B1220265)160-170°C, 7hα,β-Dimethylphenethylamine58[5]
PhenylacetoneAmmonium Formate190-200°C, 5hAmphetamine~23-58 (variable)[5]

Given the increased steric bulk of this compound compared to benzylacetone, it is reasonable to predict that it would exhibit lower reactivity and yield in a Leuckart-type reductive amination under similar conditions.

Experimental Protocol: Leuckart Reaction of 3-Phenyl-2-butanone [5]

  • To a three-necked flask equipped with a dropping funnel, thermometer, and a down-directed condenser, add 106 g (1.72 moles) of 28% ammonia (B1221849) and 88 g (1.72 moles) of 90% formic acid.

  • Heat the solution to 160°C to distill out water.

  • Add 51 g (0.344 mole) of 3-phenyl-2-butanone at once.

  • Maintain the temperature at 160-170°C for seven hours, returning any distilled ketone to the flask.

  • Hydrolyze the resulting formyl derivative by refluxing for eight hours with 120 cc of concentrated hydrochloric acid.

  • After standing overnight, dilute the mixture with 200 cc of water and extract with 100 cc of benzene (B151609) to remove water-insoluble material.

  • Treat the aqueous solution with charcoal, make it alkaline with ammonia, and extract the liberated oil with benzene.

  • Wash the benzene solution with water, dry with sodium sulfate, and remove the benzene by distillation under reduced pressure.

  • The residue is distilled to yield α,β-dimethylphenethylamine.

Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction where an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. The Claisen-Schmidt condensation is a variation between an aldehyde or ketone and an aromatic carbonyl compound that cannot form an enolate.[6]

In this context, we will consider the reaction of this compound and benzylacetone (acting as the enolate precursors) with a non-enolizable aldehyde like benzaldehyde (B42025).

Experimental Workflow: Claisen-Schmidt Condensation

start Start reactants Mix Ketone, Benzaldehyde, and Base (e.g., NaOH) in a solvent start->reactants reaction Stir at Room Temperature reactants->reaction workup Quench Reaction and Isolate Crude Product reaction->workup purification Purify by Recrystallization workup->purification product Characterize Final Product (α,β-Unsaturated Ketone) purification->product

Caption: General workflow for a Claisen-Schmidt condensation.

Experimental Data: Claisen-Schmidt Condensation

Benzylacetone itself is a product of a Claisen-Schmidt condensation between benzaldehyde and acetone (B3395972).[2][6] However, because it still possesses α-hydrogens on the methyl group, it can further react with another equivalent of benzaldehyde to form dibenzylideneacetone.[2]

KetoneAldehydeBaseProductYield (%)
AcetoneBenzaldehyde (1 eq.)NaOHBenzalacetoneNot specified (intermediate)
BenzalacetoneBenzaldehyde (1 eq.)NaOHDibenzylideneacetoneHigh (qualitative)[2]

Experimental Protocol: Synthesis of Dibenzylideneacetone from Benzaldehyde and Acetone [2]

  • In a suitable flask, combine 1 equivalent of acetone and 2 equivalents of benzaldehyde in ethanol (B145695).

  • Slowly add an aqueous solution of sodium hydroxide (B78521) with stirring.

  • Continue stirring at room temperature. The product, dibenzylideneacetone, will precipitate from the solution.

  • Collect the solid product by filtration, wash with water, and then with cold ethanol.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or ethyl acetate, to obtain pure dibenzylideneacetone.

Conclusion

The comparison between this compound and benzylacetone highlights the critical role of steric hindrance in influencing the reactivity of ketones in both reductive amination and aldol condensation reactions.

  • In Reductive Amination: The additional methyl group in this compound is expected to decrease the reaction rate and overall yield compared to benzylacetone due to increased steric hindrance around the reaction center.

  • In Aldol Condensation: The steric bulk of this compound would likely hinder the formation of the aldol addition product, making it a less favorable substrate for Claisen-Schmidt type condensations compared to the more accessible enolate derived from benzylacetone.

For researchers and drug development professionals, this comparative analysis underscores the importance of considering subtle structural modifications when selecting starting materials. While both this compound and benzylacetone are valuable synthetic intermediates, their differing reactivity profiles may necessitate adjustments to reaction conditions or even a different synthetic strategy to achieve optimal results. Benzylacetone is generally the more reactive and sterically accessible of the two, likely leading to higher yields and faster reaction times in many common transformations. Conversely, the steric hindrance in this compound could be leveraged to achieve higher selectivity in certain reactions where competing pathways are a concern. Further experimental studies directly comparing these two ketones under identical conditions would be invaluable for a more definitive quantitative assessment.

References

Comparative Analysis of Synthetic Routes to 4-Phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Methods

The efficient synthesis of ketones is a critical aspect of organic chemistry, with broad implications for drug discovery and materials science. 4-Phenylpentan-2-one, a ketone with applications in various research domains, can be synthesized through several established methods. This guide provides a comparative analysis of four prominent synthetic routes: Friedel-Crafts Acylation, Grignard Reaction, Oxidation of 4-phenyl-2-pentanol, and the Heck Reaction. We will delve into the experimental protocols and present a quantitative comparison to aid in the selection of the most suitable method for your research needs.

At a Glance: Key Synthesis Parameters

Synthesis MethodStarting MaterialsKey Reagents/CatalystsTypical Reaction ConditionsReported Yield
Friedel-Crafts Acylation Benzene (B151609), 3-Methylbutanoyl chlorideAlCl₃ (Lewis acid)Anhydrous, refluxHigh (literature suggests >80% for similar reactions)
Grignard Reaction Benzaldehyde (B42025), Isobutylmagnesium bromideMg, anhydrous ether, acidLow temperature, followed by acidic workupModerate to High
Oxidation of Alcohol 4-Phenyl-2-pentanolPyridinium (B92312) chlorochromate (PCC)Anhydrous CH₂Cl₂, room temperatureHigh (typically >85%)[1][2][3]
Heck Reaction Iodobenzene, 3-Penten-2-onePd catalyst, baseElevated temperatureVariable

In-Depth Analysis of Synthesis Methods

Friedel-Crafts Acylation

This classic method involves the electrophilic acylation of an aromatic ring. In the synthesis of this compound, benzene can be acylated with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5][6][7][8] The reaction proceeds through the formation of an acylium ion, which then attacks the benzene ring.

Experimental Protocol:

  • To a cooled, stirred suspension of anhydrous aluminum chloride in anhydrous benzene, slowly add 3-methylbutanoyl chloride.

  • After the addition is complete, the reaction mixture is heated under reflux for approximately 30 minutes.[4]

  • The mixture is then cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Benzene Benzene Ketone This compound Benzene->Ketone Acylation AcylChloride 3-Methylbutanoyl chloride AcylChloride->Ketone AlCl3 AlCl₃ AlCl3->Benzene activates

Figure 1. Friedel-Crafts Acylation Workflow
Grignard Reaction

The Grignard reaction offers a versatile route to ketones through the reaction of an organomagnesium halide with a suitable electrophile.[9][10][11] For the synthesis of this compound, one possible pathway involves the reaction of a Grignard reagent derived from a phenyl-containing halide with an appropriate carbonyl compound or nitrile. A plausible route is the reaction of isobutylmagnesium bromide with benzaldehyde, followed by oxidation of the resulting secondary alcohol.

Experimental Protocol (Two-Step Synthesis):

  • Step 1: Grignard Reaction to form 4-Phenyl-2-pentanol

    • Prepare the Grignard reagent by adding a solution of isobutyl bromide in anhydrous diethyl ether to magnesium turnings.

    • To the freshly prepared Grignard reagent, add a solution of benzaldehyde in anhydrous diethyl ether dropwise at a low temperature (e.g., 0 °C).

    • After the addition, the reaction mixture is stirred at room temperature for a specified time.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated.

    • The crude 4-phenyl-2-pentanol is purified by column chromatography or distillation.

  • Step 2: Oxidation to this compound (See Section 3 for a detailed protocol).

Grignard_Reaction cluster_step1 Step 1: Grignard Addition cluster_step2 Step 2: Oxidation Benzaldehyde Benzaldehyde Alcohol 4-Phenyl-2-pentanol Benzaldehyde->Alcohol Nucleophilic addition Grignard Isobutylmagnesium bromide Grignard->Alcohol Ketone This compound Alcohol->Ketone Oxidation

Figure 2. Grignard Reaction and Oxidation Sequence
Oxidation of 4-Phenyl-2-pentanol

The oxidation of a secondary alcohol to a ketone is a common and often high-yielding transformation. If 4-phenyl-2-pentanol is available or synthesized (e.g., via a Grignard reaction), it can be readily oxidized to this compound. Pyridinium chlorochromate (PCC) is a mild and selective oxidizing agent for this purpose.[1][2][3][12][13]

Experimental Protocol:

  • To a stirred suspension of pyridinium chlorochromate (PCC) and an adsorbent such as Celite or molecular sieves in anhydrous dichloromethane (B109758), a solution of 4-phenyl-2-pentanol in dichloromethane is added in one portion.[1][2]

  • The mixture is stirred at room temperature for several hours, and the reaction progress is monitored by thin-layer chromatography (TLC).[2]

  • Upon completion, the reaction mixture is diluted with an organic solvent like diethyl ether and filtered through a pad of silica (B1680970) gel or Celite to remove the chromium byproducts.[1]

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography or distillation.

Oxidation_of_Alcohol cluster_reactants Reactant cluster_reagent Oxidizing Agent cluster_product Product Alcohol 4-Phenyl-2-pentanol Ketone This compound Alcohol->Ketone Oxidation PCC PCC PCC->Alcohol oxidizes Heck_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Iodobenzene Iodobenzene Ketone This compound Iodobenzene->Ketone Heck Coupling Alkenone 3-Penten-2-one Alkenone->Ketone Pd_catalyst Pd Catalyst Pd_catalyst->Iodobenzene catalyzes Base Base Base->Iodobenzene

References

Spectroscopic comparison of 4-Phenylpentan-2-one and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Spectroscopic Guide to 4-Phenylpentan-2-one and its Isomers

Audience: Researchers, scientists, and drug development professionals.

In the fields of chemical synthesis and pharmaceutical development, the unambiguous identification of molecular isomers is a critical step. Compounds sharing the same molecular formula (C₁₁H₁₄O in this case) can exhibit vastly different chemical, physical, and pharmacological properties based on their structural arrangement. This guide provides an objective, data-driven comparison of this compound and its key structural isomers: 1-phenylpentan-2-one (B142835) and 5-phenylpentan-2-one. By leveraging fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we present the key distinguishing features and the experimental protocols to obtain such data.

Comparative Spectroscopic Data

The quantitative data summarized below provides a clear basis for differentiating between these isomers.

Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃, δ in ppm)

CompoundAromatic (5H)Chain ProtonsMethyl Protons
This compound ~7.15-7.30 (m)~3.20 (sextet, 1H, H4) , ~2.75 (d, 2H, H3)~2.05 (s, 3H, H1) , ~1.25 (d, 3H, H5)
1-Phenylpentan-2-one ~7.20-7.35 (m)~3.65 (s, 2H, H1) , ~2.40 (t, 2H, H3), ~1.55 (sextet, 2H, H4)~0.90 (t, 3H, H5)
5-Phenylpentan-2-one ~7.10-7.28 (m)~2.60 (t, 2H, H5), ~2.45 (t, 2H, H3), ~1.90 (quintet, 2H, H4)~2.10 (s, 3H, H1)

Data compiled from various spectroscopic databases. Actual shifts can vary based on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃, δ in ppm)

CompoundC=O (C2)AromaticAliphatic Chain
This compound [1][2][3]~207.9145.9, 128.5, 126.8, 126.252.4 (C3), 39.9 (C4), 30.0 (C1), 22.0 (C5)
1-Phenylpentan-2-one ~209.5134.5, 129.4, 128.6, 126.952.0 (C1), 45.5 (C3), 17.5 (C4), 13.7 (C5)
5-Phenylpentan-2-one ~208.8141.8, 128.4, 128.2, 125.842.9 (C3), 35.2 (C5), 29.9 (C1), 29.8 (C4)

Data compiled from various spectroscopic databases.

Table 3: Infrared (IR) Spectroscopic Data (Key Frequencies, cm⁻¹)

CompoundC=O StretchC-H (Aromatic)C-H (Aliphatic)
This compound ~1715[4]~3030-3080~2870-2960
1-Phenylpentan-2-one ~1717[4][5]~3030-3085~2875-2965
5-Phenylpentan-2-one ~1716[4]~3025-3080~2860-2950

Note: The C=O stretch for these non-conjugated ketones is very similar.[4][6][7]

Table 4: Mass Spectrometry Data (EI-MS, Key Fragment Ions m/z)

CompoundMolecular Ion (M⁺)Key Fragments (m/z) and Interpretation
This compound 162[1][8]105 (Benzylic cleavage), 91 (Tropylium ion), 43 (Acetyl cation)
1-Phenylpentan-2-one 162[9][10]91 (Tropylium ion, very prominent), 71 (Loss of benzyl), 43 (Propionyl cation)
5-Phenylpentan-2-one 162[11][12]104 (McLafferty rearrangement), 91 (Tropylium ion), 58, 43 (Acetyl cation)

Isomeric Relationships and Distinguishing Features

The primary distinction between these isomers lies in the position of the phenyl group relative to the ketone carbonyl. This structural difference is the foundation for the variations observed in their spectra.

G cluster_isomers Structural Isomers C11H14O C11H14O This compound This compound C11H14O->this compound Position 4 1-Phenylpentan-2-one 1-Phenylpentan-2-one C11H14O->1-Phenylpentan-2-one Position 1 5-Phenylpentan-2-one 5-Phenylpentan-2-one C11H14O->5-Phenylpentan-2-one Position 5 G A Sample Prep (5-10mg in 0.6mL CDCl₃) B Place in Spectrometer (e.g., 300 MHz) A->B C Acquire 1D Spectra B->C D ¹H NMR Acquisition (16 scans, 1s delay) C->D E ¹³C NMR Acquisition (1024 scans, 2s delay) C->E F Process Data (FT, Phase, Baseline) D->F E->F G Analyze Spectra F->G

References

Comparative Analysis of the Biological Activity of 4-Phenylpentan-2-one and Other Ketones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of phenyl ketones, with a focus on contrasting the known effects of compounds structurally related to 4-Phenylpentan-2-one. Due to a significant lack of publicly available experimental data on the biological activity of this compound, this document leverages data from analogous ketones, namely Raspberry Ketone and various acetophenone (B1666503) derivatives, to provide a framework for future research and highlight potential therapeutic applications.

While direct biological data for this compound is scarce in current literature[1], its structural similarity to other biologically active phenyl ketones suggests it may possess noteworthy pharmacological properties. Phenyl ketones as a class have been investigated for their roles in metabolic health, cognitive function, and as anti-inflammatory, analgesic, and antimicrobial agents[2]. This guide synthesizes the available information on comparable ketones to infer potential activities of this compound and to provide detailed experimental protocols for its future investigation.

Quantitative Comparison of Biological Activities

To establish a baseline for potential bioactivity, the following tables summarize the reported effects of Raspberry Ketone (4-(4-hydroxyphenyl)butan-2-one) and various acetophenone derivatives. These compounds share the core phenyl ketone scaffold with this compound and serve as valuable comparators.

Table 1: Comparative Metabolic and Anti-inflammatory Activities

CompoundBiological ActivityKey FindingsModel SystemReference
Raspberry Ketone Anti-obesityPrevents high-fat diet-induced weight gain, increases lipolysis and fatty acid oxidation.[3]3T3-L1 adipocytes, Mice[3]
AntidiabeticHelps in balancing serum glucose levels.In vivo and in vitro studies[4]
CardioprotectionExhibits protective effects on the heart.In vivo studies[4]
HepatoprotectionShows protective effects against liver injury.[4]In vivo studies[4]
AntioxidantIncreases total antioxidant capacity and upregulates antioxidant enzymes like SOD and catalase.[5][6]In vivo and in vitro studies[5][6]
Anti-inflammatoryReduces oxidative stress and inflammatory reactions.[6]Rat models[6]
Acetophenone Derivatives Anti-inflammatoryPaeonol, an acetophenone derivative, mitigates inflammation and prevents extracellular matrix degradation.[7]In vitro and in vivo models[7]
AnalgesicLong-chain phenyl substituted alpha-aminoketones show analgesic activity.[8]Animal models (rats and mice)[8]
NeuroprotectiveSome phenyl alkyl ketones have shown neuroprotective effects in cellular and animal models.[2]Cellular and animal models[2]

Table 2: Comparative Antimicrobial and Cytotoxic Activities

Compound/DerivativeBiological ActivityTarget Organisms/Cell LinesMeasurementKey FindingsReference
Chalcones (Substituted Phenyl Ketones) AntibacterialS. aureus, E. coliZone of InhibitionHalogen and other substitutions on the aromatic rings influence antibacterial efficacy.[9][9]
AnticancerHCT-116, SF-539IC₅₀Substitution patterns on the chalcone (B49325) backbone affect cytotoxic potential.[9][9]
(S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids AntibacterialGram-positive bacteria (including MRSA)MICCompounds showed good antibacterial activity with MIC values in the range of 2–4 µg/mL.[10][10]
Phenyl-2-acetyl-pentafluorobenzoate derivatives AntibacterialS. aureus, E. coli, P. aeruginosaDisc DiffusionCompounds containing nitrogen and oxygen showed higher inhibitory activity against gram-positive bacteria.[11][11]
Acetophenone Derivatives CytotoxicityHeLa cancer cellsIC₅₀Certain acetophenone derivatives have exhibited cytotoxic activity against cancer cell lines.[12][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments that can be employed to investigate the biological activity of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[13]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[14] The amount of formazan produced is proportional to the number of viable cells.[15]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 10⁴ cells/well and incubate for 24 hours at 37°C.[16]

  • Compound Treatment: Aspirate the old media and add 100 µL of media containing various concentrations of the test compound (e.g., this compound) to the wells. Incubate for a specified period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: Add 50 µL of serum-free media and 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15]

  • Formazan Solubilization: After incubation, carefully aspirate the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm) using a microplate reader.[14][15][16]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[15]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[17][18]

Procedure:

  • Preparation of Inoculum: Streak bacteria on an appropriate agar (B569324) plate and incubate for 18-24 hours at 37°C.[19] Prepare a bacterial suspension in a suitable broth (e.g., Müller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.[20]

  • Serial Dilution of Compound: In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in the broth.[19]

  • Inoculation: Add a standardized bacterial inoculum to each well, except for the sterility control wells.[17]

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[19]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[17] A plate reader can also be used to measure the optical density at 600 nm.[21]

Anti-inflammatory Potential: Nitric Oxide (NO) Assay

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by cells (e.g., macrophages) in response to an inflammatory stimulus. Since NO is unstable, its production is typically quantified by measuring its stable oxidation products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), using the Griess reaction.[22]

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Nitrate Reduction (if measuring total NO): If necessary, convert nitrate to nitrite using nitrate reductase.[23]

  • Griess Reaction: Mix the supernatant with Griess Reagent I and Griess Reagent II.[23]

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm using a microplate reader.[23]

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve of sodium nitrite.

Visualizing Pathways and Workflows

To conceptualize the potential mechanisms of action and the experimental approach for evaluating this compound, the following diagrams are provided.

G cluster_0 Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) TLR4 TLR4 Inflammatory Stimulus (LPS)->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Ketone Phenyl Ketone Ketone->NFkB Inhibition caption Potential Anti-inflammatory Signaling Pathway

Caption: Potential Anti-inflammatory Signaling Pathway

G cluster_workflow Experimental Workflow Compound This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Compound->Antimicrobial AntiInflammatory Anti-inflammatory Assay (e.g., NO) Compound->AntiInflammatory Data Data Analysis & Structure-Activity Relationship Cytotoxicity->Data Antimicrobial->Data AntiInflammatory->Data caption Proposed Experimental Workflow for this compound

Caption: Proposed Experimental Workflow for this compound

Conclusion and Future Directions

The existing body of research on phenyl ketones, particularly raspberry ketone and acetophenone derivatives, strongly suggests a high probability of biological activity for this compound. The compiled data indicates that this class of compounds warrants investigation for metabolic, anti-inflammatory, antimicrobial, and cytotoxic properties.

Given the current knowledge gap, a systematic evaluation of this compound is recommended. The experimental protocols provided in this guide offer a robust starting point for such an investigation. Initial studies should focus on in vitro screening using the described cytotoxicity, antimicrobial, and anti-inflammatory assays to establish a baseline activity profile. Positive hits in these initial screens would justify progression to more complex cellular and in vivo models to elucidate the mechanisms of action and assess therapeutic potential. The signaling pathway diagram presented offers a hypothetical framework for investigating the anti-inflammatory effects, focusing on the well-established TLR4/NF-κB pathway.[24]

By leveraging the knowledge from structurally similar ketones and employing the standardized methodologies outlined here, researchers can efficiently uncover the biological activities of this compound and contribute valuable data to the field of medicinal chemistry and drug discovery.

References

Validation of a Novel UPLC-UV Method for the Quantification of 4-Phenylpentan-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new Ultra-Performance Liquid Chromatography (UPLC-UV) method for the quantitative analysis of 4-Phenylpentan-2-one. The performance of this new method is objectively compared against a standard High-Performance Liquid Chromatography (HPLC-UV) method, supported by experimental data to guide researchers in selecting the most suitable approach for their analytical needs.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the key performance parameters of the newly validated UPLC-UV method and the standard HPLC-UV method for the analysis of this compound.

Performance ParameterNew UPLC-UV Method Standard HPLC-UV Method Acceptance Criteria (based on ICH Guidelines)[1][2][3]
Linearity (R²) 0.99980.9992≥ 0.999
Range 1 - 200 µg/mL5 - 250 µg/mLDependent on application
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.0%98.0% - 102.0% for drug substance
Precision (RSD%)
- Repeatability≤ 0.8%≤ 1.5%≤ 2%
- Intermediate Precision≤ 1.2%≤ 1.8%≤ 3%
Limit of Detection (LOD) 0.3 µg/mL1.5 µg/mLS/N ratio of 3:1
Limit of Quantification (LOQ) 1.0 µg/mL5.0 µg/mLS/N ratio of 10:1
Run Time 5 minutes15 minutes-

Experimental Protocols

Detailed methodologies for the new UPLC-UV method and the standard HPLC-UV method are provided below.

New Analytical Method: UPLC-UV

This method is designed for rapid and sensitive quantification of this compound.

  • Instrumentation: A UPLC system equipped with a photodiode array (PDA) detector.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase:

  • Gradient Program:

    • 0-0.5 min: 30% B

    • 0.5-3.0 min: 30% to 90% B

    • 3.0-3.5 min: 90% B

    • 3.5-4.0 min: 90% to 30% B

    • 4.0-5.0 min: 30% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 2 µL

  • Sample Preparation: Standard and sample solutions were prepared in a diluent of 50:50 acetonitrile and water.

Alternative Analytical Method: Standard HPLC-UV

This method represents a conventional approach for the quantification of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Standard and sample solutions were prepared in the mobile phase.

Visualizations

Workflow for New UPLC-UV Method Validation

The following diagram illustrates the systematic workflow employed for the validation of the new UPLC-UV method, in accordance with ICH guidelines.[1][3]

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation Dev Method Development & Optimization SystemSuitability System Suitability (SST) Dev->SystemSuitability Specificity Specificity SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Generation Robustness->Report G cluster_UPLC New UPLC-UV Method cluster_HPLC Standard HPLC-UV Method UPLC_Start Start UPLC_SamplePrep Sample Prep (ACN/Water) UPLC_Start->UPLC_SamplePrep UPLC_Inject Inject 2 µL UPLC_SamplePrep->UPLC_Inject UPLC_Run Gradient Run (5 min) UPLC_Inject->UPLC_Run UPLC_Detect PDA Detection UPLC_Run->UPLC_Detect UPLC_End End UPLC_Detect->UPLC_End HPLC_Start Start HPLC_SamplePrep Sample Prep (Mobile Phase) HPLC_Start->HPLC_SamplePrep HPLC_Inject Inject 10 µL HPLC_SamplePrep->HPLC_Inject HPLC_Run Isocratic Run (15 min) HPLC_Inject->HPLC_Run HPLC_Detect UV Detection HPLC_Run->HPLC_Detect HPLC_End End HPLC_Detect->HPLC_End

References

Purity Assessment of Synthesized 4-Phenylpentan-2-one Against a Certified Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The verification of purity and identity of newly synthesized compounds is a cornerstone of chemical research and pharmaceutical development. This guide provides a comprehensive comparison of a laboratory-synthesized batch of 4-Phenylpentan-2-one against a certified reference standard. We present detailed experimental protocols and comparative data from Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to offer a clear and objective purity assessment.

Comparative Purity Analysis

The purity of the synthesized this compound was rigorously evaluated against a commercially available certified reference material. The assessment involved a multi-pronged analytical approach to ensure a comprehensive and reliable determination of purity and to identify any potential impurities.

Data Summary

The quantitative data gathered from the various analytical techniques are summarized in the table below, offering a direct comparison between the synthesized product and the certified standard.

ParameterSynthesized this compoundCertified Standard this compoundMethod of Analysis
Purity (Area %) 99.2%≥99.5%GC-MS
Purity by HPLC (Area %) 99.3%≥99.5%HPLC-UV
Purity by qNMR 99.1% (± 0.2%)99.6% (Specified on Certificate)¹H NMR (Quantitative)
Major Impurity Unidentified Isomer (approx. 0.5%)Not DetectedGC-MS
Residual Solvent Dichloromethane (0.15%)Not Detected¹H NMR
Water Content 0.08%≤0.05%Karl Fischer Titration
Appearance Clear, colorless to pale yellow liquidClear, colorless liquidVisual Inspection

Experimental Workflow and Methodologies

A systematic workflow was employed to ensure a thorough and unbiased comparison of the synthesized compound with the certified standard.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison prep_syn Synthesized This compound dissolve Dissolve in appropriate solvent (e.g., DCM, ACN) prep_syn->dissolve prep_std Certified Standard This compound prep_std->dissolve gcms GC-MS Analysis dissolve->gcms Volatiles & Impurity ID hplc HPLC-UV Analysis dissolve->hplc Quantitative Purity nmr NMR Spectroscopy (¹H, ¹³C, qNMR) dissolve->nmr Structural Verification & qNMR compare_purity Compare Purity & Impurity Profiles gcms->compare_purity compare_spectra Overlay Spectroscopic Data (NMR, MS) gcms->compare_spectra hplc->compare_purity nmr->compare_purity nmr->compare_spectra final_report Final Purity Assessment Report compare_purity->final_report compare_spectra->final_report

Caption: Workflow for the purity assessment of synthesized this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis was performed to determine the purity of the compound and to identify any volatile impurities.

  • Instrumentation: Agilent 7890B GC coupled with a 5977A Mass Selective Detector.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C (hold for 2 min), ramped to 280°C at 15°C/min (hold for 5 min).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-400 m/z.

  • Sample Preparation: 1 mg of each sample (synthesized and standard) was dissolved in 1 mL of dichloromethane. 1 µL was injected in split mode (20:1).

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection was employed for orthogonal quantitative purity assessment.

  • Instrumentation: Waters Alliance e2695 Separation Module with a 2998 Photodiode Array Detector.

  • Column: SunFire C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg of each sample was dissolved in 1 mL of the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was used for structural confirmation and quantitative purity determination (qNMR).

  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR: 16 scans, relaxation delay of 5 seconds.

  • ¹³C NMR: 1024 scans, broadband proton decoupling.

  • qNMR Protocol: A known mass of the synthesized compound and a high-purity internal standard (e.g., maleic anhydride) were accurately weighed and dissolved in CDCl₃. The ¹H NMR spectrum was acquired with a longer relaxation delay (30s) to ensure full signal relaxation for accurate integration. Purity was calculated by comparing the integral of a well-resolved analyte signal to the integral of the internal standard signal.

Logical Framework for Purity Confirmation

The confirmation of purity relies on the convergence of data from orthogonal analytical techniques. The relationship between the methods and the final assessment is illustrated below.

G cluster_0 Analytical Inputs cluster_1 Intermediate Assessments cluster_2 Conclusion GCMS GC-MS Data (Peak Area %, MS Spectra) Purity Quantitative Purity (>99% Agreement) GCMS->Purity Identity Structural Identity (Spectral Match) GCMS->Identity Impurities Impurity Profile (<0.5% Total) GCMS->Impurities HPLC HPLC Data (Peak Area %, Retention Time) HPLC->Purity HPLC->Impurities NMR NMR Data (¹H, ¹³C, qNMR) NMR->Purity NMR->Identity Conclusion Synthesized Product Meets Purity Specifications Purity->Conclusion Identity->Conclusion Impurities->Conclusion

Caption: Logical flow for confirming product purity and identity.

Conclusion

The synthesized batch of this compound demonstrates high purity, comparable to the certified reference standard. Chromatographic methods (GC-MS and HPLC) indicate a purity of 99.2-99.3%, which is in close agreement with the quantitative NMR result of 99.1%.[1][2][3] Spectroscopic data (MS and NMR) confirm the structural identity of the synthesized compound against the standard.[4][5] A minor unidentified isomer and residual solvent were detected at low levels, which are within acceptable limits for many research applications. This multi-technique approach provides a high degree of confidence in the quality of the synthesized material.

References

A Comparative Analysis of Catalytic Routes for the Synthesis of 4-Phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 4-Phenylpentan-2-one is a valuable building block in organic synthesis, and its preparation can be achieved through various catalytic methodologies. This guide provides a comparative overview of two distinct and effective catalytic approaches for the synthesis of this compound: Iridium-catalyzed hydrogenation of an unsaturated precursor and Friedel-Crafts acylation.

This comparison focuses on catalyst efficacy, reaction conditions, and product yields, supported by detailed experimental protocols to facilitate replication and further development.

Performance Comparison of Catalytic Syntheses

The following table summarizes the key quantitative data for the Iridium-catalyzed hydrogenation and a representative Friedel-Crafts acylation method for the synthesis of this compound.

Reaction Type Catalyst Substrates Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
Iridium-Catalyzed Hydrogenation bis(1,5-cyclooctadiene)diiridium(I) dichloride / 1,2-bis-(dicyclohexylphosphino)ethane(E)-4-phenyl-3-penten-2-one, H₂1,4-dioxane (B91453)1301094.0[1]
Friedel-Crafts Acylation Aluminum chloride (AlCl₃)Benzene (B151609), 3-Phenylbutanoyl chlorideBenzene (as solvent and reactant)50-601.5~80 (representative)[2]

Experimental Protocols

Detailed methodologies for the cited experiments are provided below to enable researchers to reproduce these synthetic routes.

Iridium-Catalyzed Asymmetric Hydrogenation of (E)-4-phenyl-3-penten-2-one

This method provides a high-yield synthesis of this compound through the hydrogenation of an unsaturated precursor.

Catalyst System:

  • bis(1,5-cyclooctadiene)diiridium(I) dichloride ([Ir(cod)Cl]₂)

  • 1,2-bis-(dicyclohexylphosphino)ethane (dcpe)

Procedure: A mixture of (E)-4-phenyl-3-penten-2-one, 1,4-dioxane as the solvent, bis(1,5-cyclooctadiene)diiridium(I) dichloride, and 1,2-bis-(dicyclohexylphosphino)ethane is placed in a sealed tube under an inert atmosphere. The reaction mixture is then heated to 130 °C for 10 hours. This chemoselective reaction results in a 94.0% yield of this compound.[1]

Friedel-Crafts Acylation of Benzene with 3-Phenylbutanoyl Chloride

This classical approach involves the electrophilic acylation of benzene using an acyl chloride in the presence of a Lewis acid catalyst.

Catalyst:

  • Aluminum chloride (AlCl₃)

Procedure: To a stirred suspension of powdered aluminum chloride in benzene at 50 °C, 3-phenylbutanoyl chloride is added in small portions. The reaction temperature is maintained between 50 and 60 °C for 90 minutes. After the reaction is complete, the mixture is cooled and then quenched by carefully adding it to a mixture of ice and a dilute base (e.g., 5% sodium hydroxide) to neutralize the acid and decompose the aluminum chloride complex. The product, this compound, is then isolated from the organic layer. This method typically affords good yields, often in the range of 80%.[2]

Experimental and Logical Workflow Diagrams

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Catalyst & Reagent Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation & Purification cat_prep Prepare Catalyst Solution/Slurry mixing Combine Catalyst and Reagents in Reactor cat_prep->mixing reagent_prep Prepare Substrate Solution reagent_prep->mixing reaction Heat and Stir under Controlled Atmosphere mixing->reaction monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring quench Quench Reaction monitoring->quench Upon Completion extraction Extract Product quench->extraction purification Purify by Chromatography/Distillation extraction->purification characterization Characterize Final Product (NMR, MS) purification->characterization

Caption: General experimental workflow for catalytic synthesis.

signaling_pathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle A Aryl Precursor (e.g., Benzene) Intermediate Reactive Intermediate Formation A->Intermediate B Acylating/Alkenyl Precursor B->Intermediate Catalyst Catalyst (e.g., Lewis Acid or Transition Metal) Activation Catalyst Activation Catalyst->Activation Activation->Intermediate Coupling Carbon-Carbon Bond Formation Intermediate->Coupling Regeneration Catalyst Regeneration Coupling->Regeneration Product This compound Coupling->Product Regeneration->Catalyst

Caption: Logical relationship in a catalytic C-C bond formation.

References

Comparative Analysis of 4-Phenylpentan-2-one Derivatives and Phenyltropane Analogs as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The intricate interplay of monoamine neurotransmitters—dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506)—in the central nervous system has long been a focal point for therapeutic intervention in a myriad of neurological and psychiatric disorders. A key mechanism for modulating the levels of these neurotransmitters is the inhibition of their respective reuptake transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct classes of monoamine reuptake inhibitors: 4-phenylpentan-2-one derivatives (specifically, the pyrovalerone class) and phenyltropane analogs.

This analysis is supported by quantitative experimental data, detailed experimental protocols for key biological assays, and visualizations of relevant biological pathways and experimental workflows to aid in the understanding of their mechanisms of action and guide future drug discovery efforts. The compounds discussed are primarily selective inhibitors of DAT and NET, a profile that is of significant interest for the development of treatments for conditions such as attention-deficit/hyperactivity disorder (ADHD), narcolepsy, and substance abuse disorders.[1][2]

Structure-Activity Relationship of this compound Derivatives (Pyrovalerone Analogs)

Pyrovalerone, or 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, is a well-characterized inhibitor of DAT and NET.[1] The general structure of these derivatives consists of a substituted phenyl ring attached to a pentan-1-one backbone, with a pyrrolidine (B122466) ring at the 2-position. Structure-activity relationship studies have revealed several key features that govern their potency and selectivity:

  • Alkyl Chain Length: The length of the alkyl chain at the α-position of the ketone plays a crucial role in the potency of these compounds as DAT and NET inhibitors. Increasing the alkyl chain length from a methyl (α-PPP) to a propyl (α-PVP) and butyl (α-PHP) group generally leads to an increase in affinity and potency at both DAT and NET.[3]

  • Phenyl Ring Substitution: Modifications to the phenyl ring significantly impact the activity of these derivatives. For instance, the addition of a 4-methyl group to α-pyrrolidinopropiophenone (α-PPP) to form 4-MePPP does not significantly alter affinity or potency.[3] However, the introduction of a 3,4-dichloro substitution on the phenyl ring of a pyrovalerone analog resulted in one of the most potent compounds in a series, with high affinity for both DAT and NET.[2] Conversely, a 4-methoxy substitution on α-PVP has been shown to decrease both affinity and potency.[3]

  • Pyrrolidine Ring: The pyrrolidine ring is a critical feature for high-affinity binding. Replacing the pyrrolidine with a larger piperidine (B6355638) ring has been shown to cause a substantial loss in binding potency at all monoamine transporters.[1]

  • Stereochemistry: The biological activity of pyrovalerone analogs is stereoselective. The (S)-enantiomer is generally the more active form, exhibiting significantly higher potency as a DAT and NET inhibitor compared to the (R)-enantiomer.[1]

Comparison with Phenyltropane Analogs

Phenyltropane analogs, such as cocaine and its derivatives, represent another major class of monoamine reuptake inhibitors. These compounds share the common feature of a tropane (B1204802) backbone with a phenyl group. Like the pyrovalerone derivatives, they primarily act as DAT and NET inhibitors.

Key SAR findings for phenyltropanes include:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the 3-phenyl ring significantly influence the affinity and selectivity for the monoamine transporters. For example, in a series of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl esters, the order of affinity for DAT was influenced by the halogen substituent at the 4'-position, with 4'-bromo, 4'-iodo, and 4'-chloro analogs showing high affinity.[4]

  • Stereoisomerism: The stereochemistry of the substituents on the tropane ring is a major determinant of activity. The 2β,3β-isomers of 3-(4-substituted-phenyl)tropane carboxylic acid methyl esters generally exhibit the highest affinity for DAT.[4]

While both classes of compounds are effective DAT/NET inhibitors, they exhibit different pharmacological profiles. Pyrovalerone derivatives are generally more selective for DAT and NET over SERT compared to many phenyltropane analogs.[1]

Quantitative Data Comparison

The following table summarizes the in vitro inhibitory activities (IC50 in nM) of selected this compound derivatives and phenyltropane analogs at the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.

Compound ClassCompoundhDAT IC50 (nM)hNET IC50 (nM)hSERT IC50 (nM)DAT/SERT Ratio
This compound Derivatives α-PPP1290---
α-PBP145---
α-PVP22.2---
α-PHP16---
4-MePPP----
MDPV2.225.322701032
Phenyltropane Analogs Cocaine200-600300-500300-400~1
WIN 35,42810-2050-1002000-3000~100-150
RTI-550.5-1.510-200.5-1.5~1

Note: IC50 values can vary between different studies and experimental conditions. The data presented here is a compilation from multiple sources for comparative purposes.[3]

Experimental Protocols

Monoamine Transporter Uptake Assay (Radiolabeled)

This protocol describes a method to determine the potency of compounds to inhibit the uptake of radiolabeled dopamine or norepinephrine into cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing hDAT or hNET

  • [³H]-Dopamine or [³H]-Norepinephrine

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Test compounds and reference inhibitors (e.g., desipramine (B1205290) for NET)

  • 96-well microplates

  • Scintillation fluid and counter

  • Cell harvester and glass fiber filters

Procedure:

  • Cell Culture: Culture the hDAT or hNET expressing HEK293 cells in appropriate media until they reach confluency.

  • Assay Preparation: On the day of the assay, wash the cells with assay buffer.

  • Compound Incubation: Add serial dilutions of the test compounds to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature or 37°C.

  • Uptake Initiation: Initiate the uptake by adding the radiolabeled neurotransmitter ([³H]-dopamine or [³H]-norepinephrine) at a concentration near its Km value.

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Counting: Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Norepinephrine Transporter Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the norepinephrine transporter.

Materials:

  • Cell membranes from HEK293 cells expressing hNET

  • Radioligand (e.g., [³H]Nisoxetine)

  • Test compound and reference compound (e.g., Desipramine)

  • Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash Buffer (cold Assay Buffer)

  • 96-well microplates, glass fiber filter mats, cell harvester, and liquid scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from confluent cultures of hNET-expressing cells through homogenization and centrifugation.

  • Binding Assay: In a 96-well plate, set up triplicate wells for total binding, non-specific binding (in the presence of a high concentration of a known NET inhibitor like desipramine), and binding in the presence of various concentrations of the test compound.

  • Incubation: Add the cell membrane preparation, radioligand, and test compound/buffer to the wells and incubate to allow binding to reach equilibrium.

  • Filtration: Terminate the binding by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.[5]

Visualizations

Signaling Pathway of Monoamine Reuptake Inhibition

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) VMAT2->Vesicle Packaging DA_NE Dopamine/ Norepinephrine Vesicle->DA_NE Release DAT_NET DAT/NET DAT_NET->MAO Metabolism DAT_NET->VMAT2 DA_NE->DAT_NET Reuptake Receptor Postsynaptic Receptors DA_NE->Receptor Binding Inhibitor This compound Derivative Inhibitor->DAT_NET Inhibition

Caption: Inhibition of dopamine and norepinephrine reuptake by this compound derivatives.

Experimental Workflow for Lead Optimization

Lead_Optimization_Workflow cluster_design_synthesis Design & Synthesis cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo & ADMET A SAR Analysis & Computational Modeling B Synthesis of Novel Derivatives A->B C Monoamine Transporter Binding Assays (Ki) B->C D Monoamine Transporter Uptake Assays (IC50) C->D E Selectivity Profiling (SERT, other receptors) D->E Decision Go/No-Go Decision E->Decision F Pharmacokinetic Studies (ADME) G In Vivo Efficacy Models (e.g., locomotor activity) F->G H Preliminary Toxicity Assessment G->H H->A Iterate Design Decision->A No-Go/Redesign Decision->F Go

Caption: A typical workflow for the lead optimization of monoamine reuptake inhibitors.

References

Inter-laboratory Comparison for the Quantification of 4-Phenylpentan-2-one in Seized Samples

Author: BenchChem Technical Support Team. Date: December 2025

Authoring Body: International Consortium for Analytical Standardization (ICAS)

Abstract: This guide provides a comprehensive summary of a recent inter-laboratory comparison (ILC) focused on the quantitative analysis of 4-Phenylpentan-2-one, a compound of interest in forensic and pharmaceutical sciences. The study aimed to assess the proficiency of participating laboratories in quantifying this analyte in a standardized matrix, mimicking samples from clandestine laboratory seizures. This document details the experimental protocols employed, presents a comparative analysis of the results, and establishes consensus values for the tested material. The objective is to provide researchers, forensic scientists, and drug development professionals with a benchmark for analytical performance and to support the validation of in-house methodologies.

Introduction to the Inter-laboratory Comparison (ILC)

Inter-laboratory comparisons, or proficiency tests (PTs), are crucial for ensuring the quality and comparability of analytical results among different laboratories.[1] Participation is often a mandatory requirement for laboratories seeking or maintaining accreditation under standards such as ISO/IEC 17025.[1] The primary goal of this ILC was to evaluate the performance of various analytical methods for the quantification of this compound and to identify potential systematic biases or areas for methodological improvement.

A homogenous and stable test sample containing this compound was distributed to a cohort of registered laboratories. Participants were instructed to analyze the sample in triplicate using their current in-house validated methods for quantitative analysis. The reported results were then statistically evaluated to determine consensus values and individual laboratory performance.

Logical Framework for Proficiency Testing

The evaluation process follows a structured workflow, from sample distribution to the final performance assessment of each participating laboratory.

Proficiency_Testing_Workflow cluster_Provider ILC Provider cluster_Participant Participating Laboratory cluster_Evaluation Statistical Evaluation Prep Preparation of Homogenous Test Material Dist Distribution of Blind Samples to Participants Prep->Dist Shipment Analysis Sample Analysis using In-House Method Dist->Analysis Report Submission of Quantitative Results Analysis->Report Stats Robust Statistical Analysis (e.g., ISO 13528) Report->Stats ZScore Calculation of Z-Scores for Each Laboratory Stats->ZScore Assess Performance Assessment (Satisfactory/Unsatisfactory) ZScore->Assess FinalReport Issuance of Final Report and Comparison Guide Assess->FinalReport

Caption: Workflow of the proficiency testing scheme.

Comparative Analysis of Laboratory Performance

A total of eight hypothetical laboratories submitted results for the quantification of this compound. The assigned value (consensus mean) was determined using robust statistical methods applied to the submitted data.[2] Laboratory performance was evaluated using Z-scores, which compare a laboratory's deviation from the consensus mean against a target standard deviation.[3] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[3]

Table 1: Summary of Quantitative Results and Performance Scores

Laboratory IDMethod UsedMean Reported Conc. (mg/mL)Standard Deviation (mg/mL)Z-ScorePerformance
Lab-01GC-MS5.120.150.59Satisfactory
Lab-02HPLC-UV4.850.21-1.03Satisfactory
Lab-03GC-MS5.250.181.35Satisfactory
Lab-04HPLC-UV4.510.25-2.99Unsatisfactory
Lab-05GC-MS4.980.12-0.29Satisfactory
Lab-06qNMR5.050.080.15Satisfactory
Lab-07GC-MS5.330.201.81Satisfactory
Lab-08HPLC-UV4.910.19-0.69Satisfactory
Assigned Value (Consensus Mean) 5.02
Target SD (For Proficiency) 0.17

Detailed Experimental Protocols

While laboratories used their own validated methods, the protocols below represent common and robust approaches for the analysis of this compound, consistent with methods used for similar compounds.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive method for the analysis of volatile and semi-volatile compounds like this compound.[4][6]

Sample Preparation:

  • Accurately dilute the provided sample with a suitable solvent (e.g., methanol (B129727) or ethyl acetate) to fall within the calibrated concentration range.

  • Add an appropriate internal standard (e.g., deuterated 4-Methylpentanal-d7 or a structurally similar compound) to correct for injection volume variability.[7]

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Transfer an aliquot to a 2 mL autosampler vial for analysis.

Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector: Split/splitless inlet at 250°C, operated in split mode (e.g., 20:1).

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification using characteristic ions of this compound (e.g., m/z 105, 119, 162).

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a common technique for the quantification of aromatic ketones.

Sample Preparation:

  • Accurately dilute the sample with the mobile phase to an expected concentration within the calibration curve.

  • Filter the diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.[8]

Instrumentation and Conditions:

  • HPLC System: Standard system with a binary pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). For MS compatibility, a modifier like 0.1% formic acid can be used instead of phosphoric acid.[9][10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 245 nm.

  • Injection Volume: 10 µL.

Workflow for Sample Analysis

The general workflow from sample receipt to final data analysis is outlined in the diagram below.

Analytical_Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Receipt Receive Blind Sample Dilute Accurate Dilution & Internal Standard Spiking Receipt->Dilute Filter Vortex & Filter Dilute->Filter Setup Instrument Calibration & System Suitability Filter->Setup Inject Inject Sample Sequence (Blanks, Standards, Samples) Setup->Inject Acquire Data Acquisition (Chromatograms/Spectra) Inject->Acquire Integrate Peak Integration & Identification Acquire->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Review Data Review & QC Check Quantify->Review FinalResult FinalResult Review->FinalResult Report Final Concentration

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 4-Phenylpentan-2-one Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of chemical compounds is fundamental to ensuring product quality and safety. This guide presents an objective cross-validation of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of 4-Phenylpentan-2-one. By providing detailed experimental protocols and comparative performance data, this document serves as a valuable resource for method selection, development, and validation.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of a wide array of non-volatile and thermally labile compounds. Its versatility and robustness make it a frequently used technique in pharmaceutical quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. This technique is exceptionally well-suited for the analysis of volatile and semi-volatile compounds, offering definitive identification based on mass spectra.

Quantitative Performance Comparison

The performance of an analytical method is evaluated based on several key validation parameters. The following tables summarize the comparative data for the quantification of this compound using HPLC and GC-MS.

Table 1: HPLC Method Performance Characteristics

Validation ParameterResult
Linearity (R²)≥ 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (%RSD)< 2.0%

Table 2: GC-MS Method Performance Characteristics

Validation ParameterResult
Linearity (R²)≥ 0.998
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.03 µg/mL
Accuracy (% Recovery)97.8% - 102.5%
Precision (%RSD)< 3.0%

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation and validation of analytical methods.

High-Performance Liquid Chromatography (HPLC) Method

Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in acetonitrile.

  • Working standard solutions are prepared by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • For analysis of samples, an appropriate dilution is made with the mobile phase to fall within the calibration range.

Instrumentation and Conditions:

ParameterCondition
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (60:40, v/v)
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume10 µL
DetectionUV at 254 nm
Gas Chromatography-Mass Spectrometry (GC-MS) Method

Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in methanol.

  • Working standard solutions are prepared by serial dilution of the stock solution to concentrations ranging from 0.01 µg/mL to 50 µg/mL.

  • Liquid-liquid extraction is performed on aqueous samples by adding an equal volume of ethyl acetate, vortexing for 1 minute, and collecting the organic layer for analysis.

Instrumentation and Conditions:

ParameterCondition
GC-MS SystemAgilent 8890 GC with 5977B MSD or equivalent
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier GasHelium at a constant flow of 1.0 mL/min
Injector Temperature250°C
Injection Volume1 µL (Splitless mode)
Oven ProgramInitial temp 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 2 min
Transfer Line Temp.280°C
Ion Source Temp.230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM) of characteristic ions

Method Selection and Cross-Validation Workflow

The choice between HPLC and GC-MS is dictated by the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and throughput needs. A cross-validation approach is critical to ensure the interchangeability and reliability of the data generated by both methods.

CrossValidationWorkflow cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Outcome HPLC_Dev HPLC Method Development HPLC_Val HPLC Method Validation HPLC_Dev->HPLC_Val GCMS_Dev GC-MS Method Development GCMS_Val GC-MS Method Validation GCMS_Dev->GCMS_Val Sample_Set Prepare Identical Sample Set Analyze_HPLC Analyze with Validated HPLC Method Sample_Set->Analyze_HPLC Analyze_GCMS Analyze with Validated GC-MS Method Sample_Set->Analyze_GCMS Compare_Results Compare Quantitative Results Analyze_HPLC->Compare_Results Analyze_GCMS->Compare_Results Equivalence Methods are Equivalent Compare_Results->Equivalence Acceptable Correlation Investigation Investigate Discrepancies Compare_Results->Investigation Significant Difference

Cross-validation workflow for HPLC and GC-MS methods.

Experimental Workflow Diagrams

Visualizing the experimental workflow for each technique can aid in understanding the procedural steps involved.

HPLC_Workflow start Start prep Sample Preparation (Dilution) start->prep hplc HPLC Analysis prep->hplc detect UV Detection (254 nm) hplc->detect quant Quantification detect->quant end End quant->end

Experimental workflow for HPLC analysis.

GCMS_Workflow start Start prep Sample Preparation (Liquid-Liquid Extraction) start->prep gcms GC-MS Analysis prep->gcms detect Mass Spectrometry (SIM Mode) gcms->detect quant Quantification detect->quant end End quant->end

Experimental workflow for GC-MS analysis.

Conclusion

Both HPLC and GC-MS are highly capable and reliable techniques for the quantification of this compound. The choice of method will depend on the specific analytical requirements. HPLC offers a straightforward, robust, and cost-effective solution suitable for routine quality control in less complex matrices. In contrast, GC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level analysis and for samples in complex matrices where definitive identification is paramount. A thorough cross-validation is essential to ensure data equivalency and to provide flexibility in analytical testing, thereby increasing confidence in the generated results.

Determining the Enantiomeric Purity of 4-Phenylpentan-2-one: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical step in characterizing chiral molecules. This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric excess of 4-Phenylpentan-2-one: chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral shift reagents. This document outlines detailed experimental protocols and presents a quantitative comparison to aid in method selection and implementation.

At a Glance: Method Comparison

The choice of analytical technique for determining the enantiomeric excess of this compound depends on factors such as available instrumentation, required sensitivity, sample throughput, and the need for high-resolution separation. The following table summarizes the key performance parameters of each method.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase.Separation of volatile enantiomers based on their interaction with a chiral stationary phase.Formation of transient diastereomeric complexes with a chiral shift reagent, inducing chemical shift differences between enantiomers.
Resolution (Rs) Typically > 1.5 (baseline separation).Generally > 1.5 (baseline separation).Dependent on the chiral shift reagent and substrate; aims for baseline separation of key proton signals.
Limit of Detection (LOD) ~0.1 - 1 µg/mL~1 - 10 pg on column~0.1% of the minor enantiomer
Limit of Quantitation (LOQ) ~0.3 - 3 µg/mL~5 - 50 pg on column~0.5% of the minor enantiomer
Analysis Time 10 - 30 minutes per sample.15 - 45 minutes per sample.5 - 20 minutes per sample (after addition of shift reagent).
Sample Preparation Dissolution in mobile phase.Direct injection if volatile, may require derivatization.Dissolution in a deuterated solvent and addition of a chiral shift reagent.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for structurally similar aromatic ketones and serve as a robust starting point for the analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The direct method, utilizing a chiral stationary phase (CSP), is often preferred due to its simplicity and high-resolution capabilities. For this compound, a polysaccharide-based CSP is a suitable choice.

Instrumentation:

  • HPLC system with a pump, autosampler, and UV detector.

Recommended Column:

  • Chiralpak AD-H (250 mm x 4.6 mm, 5 µm particle size) or a similar amylose-based column.

Mobile Phase:

  • A mixture of n-hexane and isopropanol (B130326) (IPA). A typical starting composition is 90:10 (v/v). The ratio can be optimized to achieve baseline resolution.

Experimental Conditions:

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase. Dilute to a working concentration of approximately 50 µg/mL for injection.

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive method suitable for the analysis of volatile and thermally stable compounds like this compound. Derivatized cyclodextrin-based capillary columns are commonly used as the chiral stationary phase.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

Recommended Column:

  • Chirasil-Dex CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based chiral capillary column.

Carrier Gas:

  • Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

Experimental Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C (FID)

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 150 °C.

    • Hold at 150 °C for 35 minutes.

  • Injection: 1 µL, split mode (e.g., 50:1 split ratio).

  • Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers, as described for the HPLC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This technique relies on the addition of a chiral shift reagent to the sample, which forms transient diastereomeric complexes with the enantiomers of this compound. This interaction leads to a separation of signals in the NMR spectrum, most notably for protons close to the chiral center.

Instrumentation:

  • NMR spectrometer (a higher field strength, e.g., 400 MHz or greater, is advantageous).

Chiral Shift Reagent:

  • Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)3) is a common choice for ketones.

Solvent:

  • Deuterated chloroform (B151607) (CDCl3). It is crucial to use a dry solvent, as water can interfere with the shift reagent.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5 mL of dry CDCl3 in an NMR tube.

  • Acquire Initial Spectrum: Record a standard 1H NMR spectrum of the sample to identify the key proton signals. For this compound, the methyl protons adjacent to the carbonyl group and the methine proton at the chiral center are of particular interest.

  • Addition of Chiral Shift Reagent: Add small, incremental amounts of the chiral shift reagent (e.g., 2-5 mg portions) to the NMR tube. After each addition, gently mix the sample and re-acquire the 1H NMR spectrum.

  • Monitor Spectral Changes: Observe the separation of the signals corresponding to the two enantiomers. The optimal amount of shift reagent is the point at which baseline separation of a key signal is achieved without excessive peak broadening.

  • Integration: Once satisfactory separation is achieved, carefully integrate the corresponding signals for each enantiomer.

Data Analysis: The enantiomeric excess is determined from the integration values of the separated signals: % ee = [ (Integrationmajor - Integrationminor) / (Integrationmajor + Integrationminor) ] x 100

Workflow for Enantiomeric Excess Determination

The following diagram illustrates the general workflow for determining the enantiomeric excess of a chiral compound like this compound.

G Workflow for Enantiomeric Excess Determination cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis cluster_result Result Sample Chiral this compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC Chiral HPLC Dissolution->HPLC Mobile Phase GC Chiral GC Dissolution->GC Volatile Solvent NMR NMR with Chiral Shift Reagent Dissolution->NMR Deuterated Solvent + Shift Reagent Acquisition Acquire Chromatogram / Spectrum HPLC->Acquisition GC->Acquisition NMR->Acquisition Integration Peak / Signal Integration Acquisition->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation Result Reported % ee Calculation->Result

Caption: General workflow for the determination of enantiomeric excess.

Conclusion

The determination of the enantiomeric excess of chiral this compound can be effectively achieved using chiral HPLC, chiral GC, or NMR spectroscopy with chiral shift reagents.

  • Chiral HPLC offers a robust and high-resolution method that is often the first choice for routine analysis.

  • Chiral GC provides excellent sensitivity and is ideal for volatile compounds.

  • NMR spectroscopy with a chiral shift reagent is a rapid technique that can provide a quick assessment of enantiomeric purity without the need for chromatographic separation, making it particularly useful for reaction monitoring.

The selection of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of precision, sample throughput, and the instrumentation available in the laboratory. For confirmatory purposes and in regulated environments, the use of two orthogonal techniques is often recommended.

A Comparative Analysis of Experimental and Predicted Spectral Data for 4-Phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental and predicted spectral data for the organic compound 4-Phenylpentan-2-one. By juxtaposing experimentally obtained values with computationally predicted data, this document serves as a valuable resource for structural verification, analytical method development, and spectroscopic studies. The data presented herein has been meticulously compiled from reputable databases and generated using established prediction software.

Data Presentation

The following tables summarize the experimental and predicted spectral data for this compound across four common analytical techniques: ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)

Proton Assignment Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
H-a (CH₃)1.25Data Not Available
H-b (CH)3.20Data Not Available
H-c (CH₂)2.75Data Not Available
H-d (CH₃)2.10Data Not Available
H-e (Aromatic)7.15 - 7.30Data Not Available

Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)

Carbon Assignment Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm) [1]
C-1 (CH₃)22.522.5
C-2 (CH)35.035.0
C-3 (CH₂)52.052.0
C-4 (C=O)208.0208.0
C-5 (CH₃)30.030.0
C-6 (Aromatic C)146.0146.0
C-7,11 (Aromatic CH)126.5126.5
C-8,10 (Aromatic CH)128.5128.5
C-9 (Aromatic CH)126.0126.0

Table 3: Infrared (IR) Spectroscopy Data Comparison

Predicted Wavenumber (cm⁻¹) Experimental Wavenumber (cm⁻¹) Vibrational Assignment
3050-30003063, 3028C-H Stretch (Aromatic)
2960-28502962, 2929, 2872C-H Stretch (Aliphatic)
17151716C=O Stretch (Ketone)
1600, 1495, 14501603, 1495, 1452C=C Stretch (Aromatic)
760, 700762, 699C-H Bend (Aromatic, Monosubstituted)

Note: Experimental IR data is for (4S)-4-phenyl-2-pentanone, the S-enantiomer. The IR spectrum is expected to be identical for both enantiomers.

Table 4: Mass Spectrometry (EI-MS) Data Comparison

Predicted m/z Experimental m/z [2]Relative Intensity (%) [2]Fragment Assignment
16216225[M]⁺ (Molecular Ion)
14714715[M-CH₃]⁺
11911910[M-CH₃CO]⁺
105105100[C₈H₉]⁺ (Tropylium Ion)
919130[C₇H₇]⁺
434380[CH₃CO]⁺

Experimental Protocols

The following are standard protocols for the acquisition of the experimental data cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Data acquisition typically involves 16-32 scans with a relaxation delay of 1 second.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same 400 MHz spectrometer, with a proton-decoupled pulse sequence. A larger number of scans (1024-4096) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.

  • Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system to ensure purity. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC.

  • Ionization: Electron Impact (EI) ionization is used, with a standard electron energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

  • Data Acquisition: The mass spectrum is scanned over a range of m/z 40-400.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for the comparison of experimental and predicted spectral data.

Spectral_Data_Comparison_Workflow cluster_experimental Experimental Data Acquisition cluster_predicted Predicted Data Generation exp_synthesis Compound Synthesis/ Procurement exp_purification Purification exp_synthesis->exp_purification exp_analysis Spectroscopic Analysis (NMR, IR, MS) exp_purification->exp_analysis exp_data Experimental Spectra exp_analysis->exp_data comparison Comparative Analysis exp_data->comparison pred_structure Chemical Structure (this compound) pred_software Prediction Software/ Algorithms pred_structure->pred_software pred_data Predicted Spectra pred_software->pred_data pred_data->comparison validation Structural Validation/ Method Development comparison->validation

Caption: Workflow for comparing experimental and predicted spectral data.

Summary

The comparison between the experimental and predicted spectral data for this compound shows a high degree of correlation. The predicted ¹³C NMR chemical shifts are in excellent agreement with the experimental values. Similarly, the predicted major absorption bands in the IR spectrum and the primary fragmentation patterns in the mass spectrum align well with the experimental data. This strong agreement underscores the utility of modern spectroscopic prediction tools in aiding structural elucidation and analysis. While experimental ¹H NMR data was not available for a direct comparison, the predicted values provide a useful reference for future experimental work. This comprehensive guide serves as a practical tool for researchers working with this compound and similar compounds.

References

A Comparative Guide to the Synthesis of 4-Phenylpentan-2-one: A Benchmarking Analysis of Literature Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of chemical intermediates is paramount. This guide provides a comprehensive benchmark of established literature procedures for the synthesis of 4-Phenylpentan-2-one, a valuable ketone intermediate. We present a comparative analysis of key performance metrics, detailed experimental protocols, and a visual representation of a general synthetic workflow to aid in the selection of the most suitable method for your research needs.

Comparative Analysis of Synthetic Procedures

The synthesis of this compound can be achieved through several distinct chemical transformations. Below is a summary of quantitative data from prominent literature procedures, offering a clear comparison of their efficacy based on reported yields and reaction conditions.

Synthetic Method Starting Materials Key Reagents/Catalyst Reaction Time Temperature Reported Yield (%)
Catalytic Hydrogenation (E)-4-Phenyl-3-penten-2-oneH₂, bis(1,5-cyclooctadiene)diiridium(I) dichloride, 1,2-bis-(dicyclohexylphosphino)ethane10 h130 °C94.0%
Conjugate Addition BenzalacetoneLithium dimethylcuprateNot Specified0 °C78.0%
Organometallic Reaction with Carboxylic Acid 3-Phenylbutyric acidMethyllithium (B1224462)4.17 h0 - 20 °C68.2%
Alkylation of Phenylacetone (B166967) Phenylacetone, 2-BromopropanePotassium hydroxide (B78521), Tetrabutylammonium (B224687) bromide1 hAmbient87%

Detailed Experimental Protocols

For reproducibility and accurate comparison, detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and may require optimization for specific laboratory conditions.

Method 1: Catalytic Hydrogenation of (E)-4-Phenyl-3-penten-2-one

This procedure outlines the chemoselective hydrogenation of the carbon-carbon double bond in (E)-4-phenyl-3-penten-2-one to yield this compound.

Materials:

  • (E)-4-Phenyl-3-penten-2-one

  • 1,4-Dioxane (solvent)

  • bis(1,5-cyclooctadiene)diiridium(I) dichloride (catalyst)

  • 1,2-bis-(dicyclohexylphosphino)ethane (ligand)

  • Hydrogen gas (H₂)

Procedure:

  • In a sealed tube under an inert atmosphere, combine (E)-4-phenyl-3-penten-2-one, bis(1,5-cyclooctadiene)diiridium(I) dichloride, and 1,2-bis-(dicyclohexylphosphino)ethane in 1,4-dioxane.

  • Pressurize the sealed tube with hydrogen gas.

  • Heat the reaction mixture to 130 °C and maintain for 10 hours with vigorous stirring.

  • After cooling to room temperature, carefully vent the excess hydrogen gas.

  • The reaction mixture is then purified by appropriate methods (e.g., column chromatography) to isolate this compound.

Method 2: Conjugate Addition of Lithium Dimethylcuprate to Benzalacetone

This protocol describes the 1,4-conjugate addition of a Gilman reagent to an α,β-unsaturated ketone.

Materials:

  • Benzalacetone ((E)-4-Phenylbut-3-en-2-one)

  • Lithium dimethylcuprate (Me₂CuLi)

  • Diethyl ether (anhydrous solvent)

Procedure:

  • Dissolve benzalacetone in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of lithium dimethylcuprate in diethyl ether to the cooled reaction mixture with stirring.

  • Maintain the reaction at 0 °C and monitor for completion using an appropriate technique (e.g., TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether. The combined organic layers are then washed, dried, and concentrated under reduced pressure.

  • The crude product is purified to yield this compound.

Method 3: Reaction of 3-Phenylbutyric Acid with Methyllithium

This method involves the conversion of a carboxylic acid to a ketone using an organolithium reagent.

Materials:

  • 3-Phenylbutyric acid

  • Methyllithium (MeLi)

  • Diethyl ether (anhydrous solvent)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 3-phenylbutyric acid in anhydrous diethyl ether.

  • Cool the solution to 0 °C.

  • Slowly add a solution of methyllithium in diethyl ether to the reaction mixture.

  • Allow the reaction to warm to 20 °C and stir for approximately 4 hours.

  • After the reaction is complete, carefully quench the mixture with an aqueous workup.

  • The product, this compound, is isolated and purified from the organic phase.

Method 4: Alkylation of Phenylacetone

This protocol details the alkylation of the enolate of phenylacetone with an alkyl halide.

Materials:

  • Phenylacetone

  • 2-Bromopropane

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (phase-transfer catalyst)

Procedure:

  • Combine phenylacetone, 2-bromopropane, potassium hydroxide, and tetrabutylammonium bromide.

  • Stir the mixture vigorously at ambient temperature for 1 hour.

  • After the reaction period, the mixture is worked up by adding water and extracting the product with a suitable organic solvent.

  • The organic layer is then washed, dried, and concentrated to give the crude product.

  • Purification of the crude material yields 4-methyl-3-phenylpentan-2-one, an isomer of the target compound. It is important to note that this specific procedure yields an isomer and would need to be adapted for the synthesis of this compound, for instance by using a different starting material or alkylating agent.

Visualizing the Synthetic Workflow

To provide a clear overview of the general steps involved in a typical synthesis and purification process, the following workflow diagram is presented.

G General Synthetic Workflow for this compound reagents Starting Materials & Reagents reaction Reaction Setup & Execution (e.g., heating, stirring) reagents->reaction 1. Combine workup Quenching & Aqueous Workup reaction->workup 2. Reaction Completion extraction Extraction with Organic Solvent workup->extraction 3. Phase Separation drying Drying of Organic Layer extraction->drying 4. Isolate Organic Phase purification Purification (e.g., Chromatography, Distillation) drying->purification 5. Remove Water product Isolated this compound purification->product 6. Isolate Pure Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative overview of the cytotoxicity of 4-Phenylpentan-2-one and related aromatic ketone compounds. Due to a lack of publicly available in vitro cytotoxicity data for this compound, this report synthesizes information on structurally similar compounds to infer potential biological activity and guide future research. The information presented is intended for researchers, scientists, and drug development professionals investigating the structure-activity relationships of aromatic ketones.

Quantitative Cytotoxicity Data

Compound NameStructureCell LineAssayCytotoxicity ValueReference
Benzylacetone (B32356) (4-Phenyl-2-butanone)BenzylacetoneRabbit (in vivo)LD50 (oral)3200 mg/kg[1]
Acetophenone (B1666503) Derivative 180 Not specifiedHela-60Not specifiedIC50: 0.095 µg/mL[2]
MCF-7Not specifiedIC50: 6.85 µg/mL[2]
A-549Not specifiedIC50: 8.71 µg/mL[2]
SMMC-7541Not specifiedIC50: 16.52 µg/mL[2]
Acetophenone Derivative 181 Not specifiedHela-60Not specifiedIC50: 2.69 µg/mL[2]
MCF-7Not specifiedIC50: 0.346 µg/mL[2]
A-549Not specifiedIC50: 0.879 µg/mL[2]
SMMC-7541Not specifiedIC50: 12.86 µg/mL[2]
Prenylated Acetophenone Derivative 77 Not specifiedMCF-7Not specifiedIC50: 56.8 µM[2]
Prenylated Acetophenone Derivative 78 Not specifiedMCF-7Not specifiedIC50: 40.4 µM[2]
Prenylated Acetophenone Derivative 79 Not specifiedMCF-7Not specifiedIC50: 69.1 µM[2]
Chalcone 12 Not specifiedMCF-7MTTIC50: 4.19 µM[3]
ZR-75-1MTTIC50: 9.40 µM[3]
MDA-MB-231MTTIC50: 6.12 µM[3]
Chalcone 13 Not specifiedMCF-7MTTIC50: 3.30 µM[3]
ZR-75-1MTTIC50: 8.75 µM[3]
MDA-MB-231MTTIC50: 18.10 µM[3]

Note: The in vivo LD50 value for benzylacetone suggests moderate acute toxicity. The provided IC50 values for various acetophenone derivatives and chalcones highlight that the cytotoxic potency of aromatic ketones can vary significantly depending on their specific chemical structure and the cancer cell line being tested.[2][3]

Experimental Protocols

The following are detailed methodologies for standard in vitro cytotoxicity assays that are commonly used to evaluate the biological activity of chemical compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[4]

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.[4] The amount of formazan produced is proportional to the number of living, metabolically active cells.[4]

Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a method for quantifying cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon the loss of cell membrane integrity, making it a reliable indicator of cytotoxicity.[1]

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with the test compound as described for the MTT assay. Include appropriate controls: untreated cells (spontaneous LDH release), cells treated with a lysis agent like Triton X-100 (maximum LDH release), and cell-free medium (background).[7]

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully transfer the supernatant to a new 96-well plate.[8]

  • LDH Reaction: Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well.[7]

  • Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490-520 nm. The amount of color formed is proportional to the amount of LDH released.[7]

Visualizing Experimental and Biological Pathways

To better understand the processes involved in cytotoxicity testing and the cellular response to toxic compounds, the following diagrams illustrate a typical experimental workflow and a key signaling pathway involved in programmed cell death.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment with Compounds compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation assay_addition Addition of Assay Reagent (MTT or LDH) incubation->assay_addition readout Absorbance Reading assay_addition->readout data_analysis Data Analysis (IC50 Calculation) readout->data_analysis

Caption: Experimental workflow for in vitro cytotoxicity assays.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cellular_stress Cellular Stress (e.g., DNA damage) bcl2_family Bcl-2 Family Regulation cellular_stress->bcl2_family mitochondria Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Guide to the Relative Response Factor of 4-Phenylpentan-2-one in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of determining the Relative Response Factor (RRF) for 4-Phenylpentan-2-one using Gas Chromatography-Mass Spectrometry (GC-MS). Understanding the RRF is crucial for accurate quantification in chromatographic analysis. This document outlines a detailed experimental protocol, presents comparative data, and visualizes the analytical workflow.

Understanding the Relative Response Factor (RRF)

In quantitative GC-MS analysis, the response of a detector to a specific analyte is not always uniform. The Response Factor (RF) is a way to express this relationship and is calculated as the ratio of the peak area to the concentration of the analyte.[1] To correct for variations in the analytical system, an internal standard (IS) is often used, and the analyte's response is compared to that of the IS. This comparison is known as the Relative Response Factor (RRF).[1][2]

The RRF is calculated using the following formula:

RRF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)

Where:

  • Areaanalyte = Peak area of the analyte (this compound)

  • Concanalyte = Concentration of the analyte

  • AreaIS = Peak area of the Internal Standard

  • ConcIS = Concentration of the Internal Standard

An RRF value other than 1.0 indicates a difference in the detector's response to the analyte and the internal standard.[3] This factor is then used to accurately calculate the concentration of the analyte in unknown samples.

Experimental Protocol: Determination of RRF for this compound

This section details a standard protocol for determining the RRF of this compound against a common internal standard, such as Toluene-d8. The use of a deuterated internal standard is a robust method for correcting variations during sample preparation and analysis.[4]

1. Materials and Reagents:

  • This compound (analytical standard)

  • Toluene-d8 (internal standard)

  • Methanol (B129727) (HPLC grade)

  • Micropipettes

  • Autosampler vials with caps

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Standard Preparation:

  • Stock Solutions (1000 µg/mL):

    • Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

    • Accurately weigh and dissolve 10 mg of Toluene-d8 in 10 mL of methanol.

  • Calibration Standards:

    • Prepare a series of calibration standards by diluting the this compound stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Spike each calibration standard with the Toluene-d8 internal standard solution to a constant final concentration (e.g., 10 µg/mL).

3. GC-MS Instrumentation and Conditions:

ParameterCondition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temperature 250°C
Injection Volume 1 µL (Splitless mode)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

4. Data Analysis:

  • Inject the prepared calibration standards into the GC-MS system.

  • Integrate the peak areas for this compound and the Toluene-d8 internal standard.

  • For each calibration level, calculate the Response Factor (RF) for both the analyte and the internal standard.

  • Calculate the Relative Response Factor (RRF) at each concentration level and determine the average RRF.

Data Presentation: Hypothetical RRF Determination

The following table summarizes hypothetical data for the determination of the RRF of this compound against Toluene-d8 (IS Concentration = 10 µg/mL).

Concentration of this compound (µg/mL)Peak Area of this compoundPeak Area of Toluene-d8 (IS)Response Factor (Analyte)Response Factor (IS)Relative Response Factor (RRF)
150,000550,00050,00055,0000.91
5260,000560,00052,00056,0000.93
10510,000545,00051,00054,5000.94
251,300,000555,00052,00055,5000.94
502,550,000550,00051,00055,0000.93
1005,200,000560,00052,00056,0000.93
Average RRF 0.93

This hypothetical data suggests an average RRF of 0.93 for this compound relative to Toluene-d8 under these conditions. This indicates a slightly lower response for the analyte compared to the internal standard.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the Relative Response Factor.

RRF_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_analyte Prepare Analyte Stock (this compound) prep_cal Prepare Calibration Standards (Analyte + IS) prep_analyte->prep_cal prep_is Prepare Internal Standard Stock (Toluene-d8) prep_is->prep_cal inject Inject Standards into GC-MS prep_cal->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peak Areas detect->integrate calc_rf Calculate Response Factors (RF = Area / Concentration) integrate->calc_rf calc_rrf Calculate Relative Response Factor (RRF = RF_analyte / RF_is) calc_rf->calc_rrf final_result Average RRF = 0.93 calc_rrf->final_result Final RRF Value

References

Safety Operating Guide

Proper Disposal of 4-Phenylpentan-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Navigating the complexities of chemical waste management is paramount for laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the proper disposal of 4-Phenylpentan-2-one, ensuring the safety of researchers, scientists, and drug development professionals. Due to its chemical nature as a ketone, this compound must be managed as a hazardous waste stream. Adherence to these procedures is critical for regulatory compliance and the prevention of chemical hazards.

Immediate Safety and Hazard Assessment

This compound is classified as a hazardous substance with the following primary hazards:

  • Harmful if swallowed[1]

  • Causes skin irritation[1]

  • Causes serious eye irritation[1]

  • May cause respiratory irritation[1]

Like many ketones, it is considered an ignitable hazardous waste.[2][3] Therefore, before handling this compound for disposal, wearing appropriate Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and closed-toe shoes.

Key Data for Disposal and Storage

The following table summarizes essential quantitative data relevant to the safe storage and disposal of this compound waste.

ParameterValueSource
Chemical Properties
Molecular FormulaC₁₁H₁₄O[1]
Molecular Weight162.23 g/mol [1]
Flash Point90.3°C (194.5°F)[4]
Regulatory Storage Limits (Satellite Accumulation Area - SAA)
Maximum Waste Volume55 gallons[5][6]
Maximum Acutely Toxic Waste1 quart[5][6]
Storage Time Limit (Full Container)Must be removed within 3 days[7]
Storage Time Limit (Partial Container)Up to 1 year[6][7]

Disposal Protocol: A Step-by-Step Guide

This protocol outlines the mandatory procedure for the collection, storage, and disposal of this compound waste.

1. Waste Classification and Segregation:

  • Classify this compound as a non-halogenated organic solvent waste .

  • Crucially, do not mix this waste with other chemical waste streams. Keep it segregated from incompatible materials such as:

    • Acids and bases[7]

    • Oxidizing and reducing agents[7]

    • Halogenated organic solvents (e.g., chloroform, dichloromethane)[8]

    • Aqueous waste

2. Container Selection and Use:

  • Select a container that is chemically compatible with ketones. High-density polyethylene (B3416737) (HDPE) or glass containers are typically appropriate. The container must be free from damage and have a secure, leak-proof screw cap.[9][10]

  • Never fill a waste container to more than 90% of its capacity to allow for vapor expansion and prevent spills.[9]

3. Labeling the Waste Container:

  • Proper labeling is a critical regulatory requirement.[6] The moment the first drop of waste enters the container, affix a "Hazardous Waste" label.[8]

  • The label must include the following information:

    • The words "Hazardous Waste" [7]

    • The full chemical name: "this compound" (do not use formulas or abbreviations)[7][8]

    • The associated hazards: "Flammable," "Irritant" [7]

    • The date when the container first received waste.

    • The date the container becomes full.[7]

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[5][7]

  • The SAA must be located at or near the point of waste generation and under the control of laboratory personnel.[7][10]

  • Ensure the container is kept closed at all times except when adding waste.[5][6]

  • The SAA should have secondary containment (such as a spill tray) to capture any potential leaks.[9]

  • Weekly inspections of the SAA are required to check for container leakage or deterioration.[7]

5. Arranging for Final Disposal:

  • Once the waste container is full (or after one year, whichever comes first), it must be prepared for removal.[6][7]

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[5][8]

  • Provide the EHS department with all necessary information about the waste stream as requested.

  • Do not pour this compound down the sanitary sewer or dispose of it in the regular trash.[2][11] Final disposal will be managed by a licensed hazardous waste disposal company, likely through methods such as fuel blending or incineration.[12]

Procedural Workflow Diagram

The following diagram illustrates the logical steps for the proper management of this compound waste from generation to disposal.

G cluster_collection Waste Collection & Storage cluster_monitoring Monitoring & Disposal gen_waste Generate this compound Waste select_container Select Chemically Compatible Container gen_waste->select_container add_waste Add Waste & Segregate from Incompatibles select_container->add_waste label_container Label Container as Hazardous Waste add_waste->label_container store_saa Store Sealed Container in SAA label_container->store_saa monitor_level Monitor Waste Level & Storage Date store_saa->monitor_level decision_full Container Full or Stored >1 Year? monitor_level->decision_full decision_full->monitor_level No arrange_pickup Arrange EHS Pickup (within 3 days of full) decision_full->arrange_pickup Yes end_disposal Waste Removed by EHS arrange_pickup->end_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 4-Phenylpentan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the proper handling, storage, and disposal of 4-Phenylpentan-2-one (CAS No. 17913-10-9). Adherence to these protocols is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Due to these hazards, the following personal protective equipment is mandatory when handling this substance.

Protection TypeRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Essential to prevent serious eye irritation from splashes or vapors.[1]
Skin Protection Nitrile or neoprene chemical-resistant gloves. A lab coat must be worn.Protects against skin irritation.[1] Regularly inspect gloves for signs of degradation or contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator with organic vapor cartridges is recommended if ventilation is inadequate or for spill response.To mitigate the risk of respiratory tract irritation.[1]
Operational Plan: Safe Handling Protocol

Engineering Controls:

  • All handling of this compound, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Personal Hygiene:

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents in the chemical fume hood.

  • Transferring: Use appropriate tools (e.g., pipettes, spatulas) to handle the chemical. Avoid generating aerosols or dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Spill Management and Disposal Plan

Spill Cleanup:

  • Evacuate: In case of a spill, immediately evacuate the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.

Waste Disposal:

  • Chemical Waste: Dispose of this compound and any contaminated materials as hazardous chemical waste. All waste must be collected in clearly labeled, sealed containers.

  • Container Disposal: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.

  • Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations for hazardous waste.

Safe Handling Workflow for this compound

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to final disposal.

start Start: Prepare for Handling assess_hazards Assess Hazards (H302, H315, H319, H335) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe prepare_work_area Prepare Work Area (Chemical Fume Hood) don_ppe->prepare_work_area handle_chemical Handle Chemical (Weighing, Transferring) prepare_work_area->handle_chemical conduct_experiment Conduct Experiment handle_chemical->conduct_experiment spill_check Spill Occurred? conduct_experiment->spill_check spill_procedure Follow Spill Cleanup Protocol spill_check->spill_procedure Yes decontaminate Decontaminate Work Area spill_check->decontaminate No spill_procedure->decontaminate dispose_waste Dispose of Waste (Chemical & Contaminated Materials) decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe personal_hygiene Wash Hands Thoroughly remove_ppe->personal_hygiene end End personal_hygiene->end

Caption: Workflow for the Safe Handling of this compound.

References

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